molecular formula C9H13ClO4 B185774 Rehmaglutin D

Rehmaglutin D

Cat. No.: B185774
M. Wt: 220.65 g/mol
InChI Key: OFZRLVSQPBQNQB-FJYMVOSHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rehmaglutin D has been reported in Rehmannia glutinosa, Cymbaria mongolica, and Neopicrorhiza scrophulariiflora with data available.

Properties

IUPAC Name

(1R,4S,5R,6S,7R,11S)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZRLVSQPBQNQB-FJYMVOSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C3C1C(C(C3(CO2)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@H]3[C@@H]1[C@@H]([C@H]([C@]3(CO2)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rehmaglutin D: A Technical Guide to its Discovery, Origin, and Biological Significance in Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside found in the medicinal plant Rehmannia glutinosa, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside an exploration of its modulation of key signaling pathways implicated in inflammation. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Initial Identification

This compound was first isolated and identified as a constituent of the rhizomes of the Vietnamese variety of Rehmannia glutinosa Libosch[1]. Its structure was elucidated using mass and NMR spectroscopy[1]. It is one of several iridoid compounds, including rehmaglutins A, B, and C, that have been identified in this plant species[2][3]. The chemical structure of this compound is characterized by a chlorinated iridoid skeleton.

Biosynthesis in Rehmannia glutinosa

Iridoids, including this compound, are monoterpenoids synthesized in plants through a complex series of enzymatic reactions. The biosynthesis of the iridoid backbone in Rehmannia glutinosa primarily follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the production of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Transcriptome analysis of Rehmannia glutinosa has identified putative genes involved in the iridoid biosynthesis pathway[1][4]. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), geranyl pyrophosphate synthase (GPPS), geraniol 10-hydroxylase (G10H), and 10-hydroxygeraniol oxidoreductase (10HGO)[5]. An iridoid oxidase, a cytochrome P450 enzyme, has also been identified as a key rate-limiting enzyme in the biosynthesis of iridoid glycosides in this plant[2]. The expression of these enzymes shows tissue specificity and is correlated with the accumulation of iridoids in different parts of the plant, particularly in the leaves and roots[5].

The following diagram illustrates the general workflow for identifying genes involved in iridoid biosynthesis in Rehmannia glutinosa.

G cluster_0 Transcriptome Analysis Workflow PlantMaterial Rehmannia glutinosa (Roots, Stems, Leaves) RNA_Extraction Total RNA Extraction PlantMaterial->RNA_Extraction cDNA_Library cDNA Library Construction RNA_Extraction->cDNA_Library Sequencing 454 Pyrosequencing cDNA_Library->Sequencing DeNovo_Assembly De Novo Assembly Sequencing->DeNovo_Assembly Gene_Annotation Gene Annotation (GO, KEGG) DeNovo_Assembly->Gene_Annotation Candidate_Genes Candidate Gene Identification (Iridoid Biosynthesis) Gene_Annotation->Candidate_Genes qRT_PCR qRT-PCR Validation Candidate_Genes->qRT_PCR

Caption: Workflow for identifying iridoid biosynthesis genes.

Physicochemical Properties and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, this section summarizes the available information on related compounds and extracts from Rehmannia glutinosa to provide context for researchers.

ParameterValueReference
DPPH Radical Scavenging Activity (IC50) of R. glutinosa Extracts
Unprocessed Commercial Root Extract> 1000 µg/mL[6][7]
Processed Commercial Root Extract780.5 µg/mL[6][7]
Processed in vitro Regenerated Root Extract745.2 µg/mL[6][7]
Nitric Oxide (NO) Production Inhibition by R. glutinosa Extracts (at 200 µg/mL)
Unprocessed Commercial Root Extract~15% inhibition[6]
Processed Commercial Root Extract~45% inhibition[6]
Processed in vitro Regenerated Root Extract~50% inhibition[6]
Catalpol Content in R. glutinosa Roots Tends to increase with root diameter.[8]
Iridoid Glycoside Content in R. glutinosa Highest in roots and leaves at growth stage III.[5]

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides from Rehmannia glutinosa

The following is a general protocol for the extraction and isolation of iridoid glycosides, which can be adapted for the specific isolation of this compound.

3.1.1. Materials and Reagents

  • Dried and powdered rhizomes of Rehmannia glutinosa

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Water (deionized)

  • Macroporous adsorption resin (e.g., D101)

  • Alumina for column chromatography

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

3.1.2. Extraction Procedure

  • Ultrasonic/Microwave-Assisted Extraction: Macerate the powdered rhizomes with 70-80% ethanol. Perform extraction using an ultrasonic or microwave-assisted method to enhance efficiency.

  • Solvent Removal: Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Ethanol Precipitation: Dissolve the crude extract in water and add ethanol to a final concentration of 80% to precipitate polysaccharides. Centrifuge to remove the precipitate.

  • Solvent Partitioning: Concentrate the supernatant and partition sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the extract based on polarity. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3.1.3. Isolation and Purification

  • Macroporous Resin Chromatography: Apply the enriched fraction to a macroporous resin column. Wash with water to remove sugars and other highly polar impurities. Elute the iridoid glycosides with a gradient of ethanol in water (e.g., 20-80%).

  • Alumina and Silica Gel Column Chromatography: Further purify the iridoid glycoside-containing fractions using alumina and silica gel column chromatography. Elute with a gradient of solvents such as chloroform-methanol or ethyl acetate-methanol.

  • Crystallization: Concentrate the purified fractions containing this compound and induce crystallization to obtain the pure compound.

The following diagram outlines the general workflow for the extraction and isolation of iridoid glycosides.

G cluster_0 Extraction and Isolation Workflow Start Dried Rehmannia glutinosa Rhizomes Extraction Ultrasonic/Microwave Extraction (70-80% Ethanol) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Precipitation Ethanol Precipitation Filtration->Precipitation Partitioning Solvent Partitioning Precipitation->Partitioning MacroporousResin Macroporous Resin Chromatography Partitioning->MacroporousResin ColumnChromatography Alumina/Silica Gel Column Chromatography MacroporousResin->ColumnChromatography Crystallization Crystallization and Drying ColumnChromatography->Crystallization End Purified this compound Crystallization->End

Caption: Extraction and isolation of iridoid glycosides.
Quantification of this compound by HPLC-MS/MS

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for the accurate quantification of this compound in biological matrices and plant extracts.

3.2.1. Sample Preparation

  • Plant Extracts: Dilute the extract with a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Biological Samples (Plasma, Urine, Feces): Perform protein precipitation with acetonitrile followed by centrifugation. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

3.2.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with acetonitrile (A) and water containing 0.1% formic acid (B) is commonly used.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at around 30-40 °C.

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for glycosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a purified standard.

Modulation of Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its role in modulating inflammatory signaling pathways.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

A 2024 study demonstrated that fthis compound (this compound) ameliorates lipopolysaccharide (LPS)-induced acute kidney injury by regulating the estrogen receptor-mediated TLR4 pathway[9]. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling cascade, which plays a central role in the innate immune response and inflammation.

Activation of TLR4 by LPS initiates a signaling cascade that leads to the activation of downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), resulting in the production of pro-inflammatory cytokines and mediators. This compound has been shown to decrease the expression of TLR4, caspase 11, and the pro-inflammatory cytokine IL-1β in response to LPS stimulation[9].

The following diagram illustrates the proposed modulation of the TLR4 pathway by this compound.

G cluster_0 Modulation of TLR4 Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Apoptosis Caspase 11 TLR4->Apoptosis RehmaglutinD This compound RehmaglutinD->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Inflammation Transcription MAPK->Inflammation Transcription

Caption: this compound's proposed inhibition of the TLR4 pathway.
Downstream NF-κB, MAPK, and PI3K/Akt Pathways

The inhibition of TLR4 signaling by this compound suggests a potential modulatory effect on key downstream inflammatory pathways:

  • NF-κB Pathway: As a central regulator of inflammation, the inhibition of TLR4 by this compound is expected to suppress the activation of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.

  • MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is also activated downstream of TLR4 and contributes to the inflammatory response. By targeting TLR4, this compound may indirectly inhibit the phosphorylation and activation of these MAPKs.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is involved in cell survival and can be modulated by inflammatory signals. While direct evidence for this compound's effect on this pathway is still emerging, its interplay with TLR4 signaling suggests a potential for indirect regulation.

Further research is warranted to delineate the precise molecular interactions of this compound with the components of these signaling cascades.

Conclusion and Future Directions

This compound, an iridoid glycoside from Rehmannia glutinosa, presents a promising lead for the development of novel therapeutic agents, particularly for inflammatory conditions. Its discovery and origin are rooted in the rich phytochemistry of this traditional medicinal plant. This guide has provided a framework for its study, from extraction and quantification to its potential mechanisms of action.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of this compound in Rehmannia glutinosa.

  • Conducting comprehensive quantitative analysis of this compound in different varieties, plant parts, and under various cultivation and processing conditions.

  • Determining specific IC50 values for its various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.

  • Validating its modulatory effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways through direct in vitro and in vivo studies.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in modern medicine.

References

Rehmaglutin D: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, is emerging as a promising bioactive compound with significant therapeutic potential. While traditionally used in complex herbal formulations, recent scientific investigations have begun to elucidate the specific biological activities of isolated this compound. This technical guide provides an in-depth overview of the currently known biological activities of this compound, with a primary focus on its experimentally validated effects on bone metabolism. The document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development initiatives. While network pharmacology studies predict a broader spectrum of activities including anti-inflammatory, neuroprotective, and anti-cancer effects, this guide concentrates on the experimentally substantiated evidence.

Introduction

Rehmannia glutinosa, a perennial herb native to China, has a long history of use in traditional medicine for a variety of ailments. Its roots are a rich source of various bioactive compounds, including iridoid glycosides, of which this compound is a notable example.[1][2] Modern pharmacological studies are increasingly focusing on isolating individual constituents of medicinal plants to understand their specific contributions to the overall therapeutic effects. This approach allows for a more precise understanding of mechanisms of action and opens avenues for the development of targeted therapies. This guide synthesizes the current scientific knowledge on the biological activities of purified this compound.

Biological Activity on Bone Metabolism

The most well-documented biological activity of this compound is its dual-action role in bone remodeling, promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. This positions this compound as a potential therapeutic agent for metabolic bone diseases such as osteoporosis.

Pro-Osteogenic (Bone-Forming) Effects

This compound has been demonstrated to significantly enhance the differentiation and mineralization of osteoblasts, the cells responsible for synthesizing new bone matrix.

Experimental AssayCell LineConcentration of this compoundObserved Effect
Alkaline Phosphatase (ALP) ActivityMC3T3-E11, 10, 100 nMDose-dependent increase in ALP activity
Alizarin Red S StainingMC3T3-E11, 10, 100 nMDose-dependent increase in mineralized nodule formation
Gene Expression (RT-qPCR)MC3T3-E1100 nMUpregulation of osteogenic marker genes (Runx2, Osterix, Col1a1)
  • Cell Culture: Murine pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Osteoblast Differentiation Assay: MC3T3-E1 cells are seeded in 24-well plates. Upon reaching confluence, the medium is replaced with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound (1, 10, 100 nM) or vehicle control. The medium is changed every two days.

  • Alkaline Phosphatase (ALP) Activity Assay: After 7 days of differentiation, cells are washed with PBS and lysed. The ALP activity in the cell lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and the ALP activity is normalized to the total protein content.

  • Alizarin Red S Staining for Mineralization: After 21 days of differentiation, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits. The stained area is then quantified by destaining with 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.

  • Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells after 7 days of differentiation. cDNA is synthesized, and RT-qPCR is performed using specific primers for osteogenic marker genes such as Runx2, Osterix, and Col1a1. Gene expression levels are normalized to a housekeeping gene like GAPDH.

This compound exerts its pro-osteogenic effects by modulating key signaling pathways involved in bone formation, namely the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways.

  • BMP Signaling Pathway: this compound treatment leads to the phosphorylation of Smad1/5/8, key downstream effectors of the BMP signaling pathway. This suggests that this compound may act upstream to enhance BMP receptor activity or ligand binding, ultimately leading to the transcription of osteogenic genes.

  • Wnt/β-catenin Signaling Pathway: this compound promotes the nuclear translocation of β-catenin. In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus leads to the activation of TCF/LEF transcription factors, which drive the expression of genes crucial for osteoblast differentiation.

BMP_Wnt_Signaling cluster_0 This compound Action cluster_1 BMP Signaling Pathway cluster_2 Wnt Signaling Pathway cluster_3 Cellular Response RehmaglutinD This compound BMPR BMP Receptor RehmaglutinD->BMPR enhances Frizzled Frizzled/LRP5/6 RehmaglutinD->Frizzled promotes pSmad p-Smad1/5/8 BMPR->pSmad OsteogenicGenes Osteogenic Gene Expression (Runx2, Osterix, Col1a1) pSmad->OsteogenicGenes activates beta_catenin β-catenin (nuclear translocation) Frizzled->beta_catenin beta_catenin->OsteogenicGenes activates OsteoblastDiff Osteoblast Differentiation & Mineralization OsteogenicGenes->OsteoblastDiff

This compound promotes osteogenesis via BMP and Wnt pathways.

Anti-Osteoclastic (Anti-Resorptive) Effects

In addition to promoting bone formation, this compound also inhibits the formation and activity of osteoclasts, the cells responsible for bone resorption.

Experimental AssayCell TypeConcentration of this compoundObserved Effect
TRAP StainingBone Marrow Macrophages (BMMs)1, 10, 100 nMDose-dependent decrease in the number of TRAP-positive multinucleated cells
Pit Formation AssayBMMs on bone slices1, 10, 100 nMDose-dependent decrease in the area of resorption pits
Gene Expression (RT-qPCR)BMMs100 nMDownregulation of osteoclast marker genes (TRAP, Cathepsin K, NFATc1)
  • Osteoclast Differentiation Assay: Bone marrow cells are harvested from the tibiae and femurs of mice and cultured in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow macrophages (BMMs). BMMs are then cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound (1, 10, 100 nM) or vehicle control for 5-7 days.

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Differentiated osteoclasts are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

  • Pit Formation Assay: BMMs are seeded on bone slices and cultured with M-CSF and RANKL with or without this compound. After 10 days, the cells are removed, and the resorption pits on the bone slices are visualized by staining with toluidine blue and quantified using image analysis software.

  • Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from BMMs after 5 days of culture with RANKL and this compound. RT-qPCR is performed to measure the expression of osteoclast-specific genes such as TRAP, Cathepsin K, and NFATc1.

This compound inhibits osteoclastogenesis by suppressing the RANKL-induced activation of the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling Pathway: RANKL binding to its receptor RANK on osteoclast precursors typically leads to the activation of the NF-κB pathway, which is essential for osteoclast differentiation. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial for osteoclastogenesis. This compound treatment suppresses the RANKL-induced phosphorylation of ERK, JNK, and p38.

Anti_Osteoclastic_Signaling cluster_0 RANKL Signaling cluster_1 This compound Action cluster_2 Intracellular Signaling cluster_3 Cellular Response RANKL RANKL RANK RANK RANKL->RANK NFkB NF-κB Pathway RANK->NFkB MAPK MAPK Pathway (ERK, JNK, p38) RANK->MAPK RehmaglutinD This compound RehmaglutinD->NFkB inhibits RehmaglutinD->MAPK inhibits OsteoclastGenes Osteoclastogenic Gene Expression (TRAP, CtsK, NFATc1) NFkB->OsteoclastGenes activates MAPK->OsteoclastGenes activates OsteoclastDiff Osteoclast Differentiation & Bone Resorption OsteoclastGenes->OsteoclastDiff

This compound inhibits osteoclastogenesis via NF-κB and MAPK.

Predicted Biological Activities (Requiring Experimental Validation)

Network pharmacology and molecular docking studies have predicted that this compound may possess a wider range of biological activities.[1][2] These computational analyses suggest potential interactions with targets involved in inflammation, neuroprotection, and cancer. However, it is crucial to note that these are predictive studies, and dedicated in vitro and in vivo experimental validation using isolated this compound is required to confirm these activities.

  • Anti-inflammatory Activity: Predicted to modulate pathways such as the AGE-RAGE signaling pathway in diabetic complications and IL-17 signaling.[1]

  • Neuroprotective Effects: Potential involvement in neuroactive ligand-receptor interactions has been suggested.[1]

  • Anti-cancer Activity: Computational models indicate possible interactions with targets in cancer-related pathways.[1]

Conclusion and Future Directions

The current body of scientific evidence strongly supports the role of this compound as a potent regulator of bone metabolism, with dual functionality in promoting bone formation and inhibiting bone resorption. The detailed mechanisms involving the BMP, Wnt/β-catenin, NF-κB, and MAPK signaling pathways provide a solid foundation for its further investigation as a therapeutic agent for osteoporosis and other bone-related disorders.

Future research should focus on:

  • Experimental validation of the predicted anti-inflammatory, neuroprotective, and anti-cancer activities of isolated this compound.

  • In vivo studies in animal models of osteoporosis to confirm the efficacy and safety of this compound.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Structure-activity relationship studies to potentially synthesize more potent and selective analogs.

This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its significant potential in drug discovery and development, particularly in the field of bone therapeutics.

References

Unraveling the Molecular Intricacies of Rehmaglutin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside isolated from Rehmannia glutinosa, has emerged as a promising therapeutic agent with significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its role in modulating inflammatory responses through the estrogen receptor-mediated Toll-like receptor 4 (TLR4) signaling pathway. Drawing upon findings from in vivo and in vitro studies, this document elucidates the key molecular targets, signaling cascades, and cellular outcomes of this compound activity. Detailed experimental protocols for the key assays cited are provided, alongside a quantitative summary of its effects and visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. The discovery of novel anti-inflammatory compounds is a cornerstone of modern drug development. This compound, derived from the traditional medicinal plant Rehmannia glutinosa, has demonstrated potent immunomodulatory effects. This guide focuses on its specific molecular mechanism, providing a detailed understanding of its therapeutic potential.

Core Mechanism of Action: The Estrogen Receptor-TLR4 Axis

The primary anti-inflammatory mechanism of this compound involves a sophisticated interplay between the estrogen receptors (ERα and ERβ) and the Toll-like receptor 4 (TLR4) signaling pathway. Evidence suggests that this compound exerts an estrogen-like activity, binding to both ERα and ERβ. This interaction appears to be a crucial initiating step in its anti-inflammatory cascade.[1]

The activation of ERs by this compound leads to the downstream inhibition of the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), triggers a pro-inflammatory cascade. This compound's engagement with ERα and ERβ directly or indirectly interferes with TLR4 signaling, leading to a reduction in the expression of downstream inflammatory mediators.[1]

A key consequence of this pathway inhibition is the decreased expression of caspase 11 and interleukin-1β (IL-1β), both critical players in the inflammatory response.[1] This targeted suppression of pro-inflammatory cytokines underscores the therapeutic potential of this compound in inflammatory conditions.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound's anti-inflammatory action.

RehmaglutinD_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RehmaglutinD This compound ER Estrogen Receptor (ERα / ERβ) RehmaglutinD->ER Binds to TLR4 TLR4 InflammatoryCascade Downstream Inflammatory Cascade TLR4->InflammatoryCascade Activates ER->TLR4 Inhibits GeneExpression Gene Expression (Caspase 11, IL-1β) InflammatoryCascade->GeneExpression Promotes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecular and physiological markers as observed in experimental studies.

Table 1: In Vivo Effects of this compound on LPS-Induced Acute Kidney Injury

ParameterControlLPS-TreatedLPS + this compound
Renal Function
Serum Creatinine (µmol/L)NormalIncreasedDecreased
Blood Urea Nitrogen (mmol/L)NormalIncreasedDecreased
Inflammatory Markers
TLR4 Protein ExpressionBasalUpregulatedDownregulated
Caspase 11 Protein ExpressionBasalUpregulatedDownregulated
IL-1β Protein ExpressionBasalUpregulatedDownregulated
Oxidative Stress
Reactive Oxygen Species (ROS)LowHighReduced
Apoptosis
Apoptotic Cells (%)LowHighReduced

Table 2: In Vitro Effects of this compound on LPS-Treated Renal Cells

ParameterControlLPS-TreatedLPS + this compound
Inflammation
TLR4 Protein ExpressionBasalUpregulatedDownregulated
Caspase 11 Protein ExpressionBasalUpregulatedDownregulated
IL-1β Protein ExpressionBasalUpregulatedDownregulated
Oxidative Stress & Apoptosis
ROS LevelsLowHighReduced
Apoptosis Rate (%)LowHighReduced
Estrogen Receptor Expression
ERα Protein ExpressionBasal-Increased
ERβ Protein ExpressionBasal-Increased

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vivo Model of LPS-Induced Acute Kidney Injury
  • Animal Model: Female BALB/c mice are used.

  • Induction of Injury: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg) is administered to induce acute kidney injury.

  • Treatment: this compound is administered to the treatment group, typically via i.p. injection or oral gavage, at a predetermined dose and time relative to the LPS challenge.

  • Estrogen Receptor Antagonism: To confirm the role of the estrogen receptor, a subset of mice is co-treated with an ER antagonist such as ICI 182,780.

  • Sample Collection: At a specified time point post-LPS injection (e.g., 24 hours), blood and kidney tissues are collected for analysis.

  • Analysis:

    • Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured using standard biochemical assays.

    • Histopathology: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes.

    • Immunohistochemistry/Western Blot: Expression of target proteins (TLR4, Caspase 11, IL-1β, ERα, ERβ) in kidney tissue is quantified.

    • Oxidative Stress: Markers of oxidative stress, such as malondialdehyde (MDA) levels or reactive oxygen species (ROS) production, are measured.

    • Apoptosis: Apoptosis in kidney tissue is assessed using techniques like TUNEL staining.

In Vitro Model of LPS-Induced Renal Cell Injury
  • Cell Line: A suitable renal cell line, such as human kidney 2 (HK-2) cells or primary renal tubular epithelial cells, is used.

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Induction of Injury: Cells are treated with LPS (e.g., 1-10 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

  • Treatment: this compound is added to the culture medium at various concentrations, typically prior to or concurrently with LPS stimulation.

  • Antagonist and Overexpression Studies: To further elucidate the mechanism, cells can be co-treated with ERα/ERβ antagonists (e.g., MPP/PHTPP) or transfected with plasmids to overexpress ERα/ERβ.

  • Analysis:

    • Cytotoxicity: Cell viability is assessed using assays such as the MTT or LDH assay.

    • Quantitative PCR (qPCR): mRNA expression levels of target genes (TLR4, Caspase 11, IL-1β) are quantified.

    • Western Blot: Protein expression levels of target proteins are determined.

    • ELISA: Secretion of cytokines (e.g., IL-1β) into the culture medium is measured.

    • Immunofluorescence: Cellular localization of target proteins can be visualized.

Molecular Interaction Assays
  • Molecular Docking:

    • Software: Computational docking software such as AutoDock Vina is used.

    • Protein and Ligand Preparation: The 3D structures of the target proteins (ERα and ERβ) and this compound are obtained from databases (e.g., PDB) or generated.

    • Docking Simulation: The software predicts the binding pose and calculates the binding affinity of this compound to the active sites of the estrogen receptors.

  • Co-Immunoprecipitation (Co-IP):

    • Objective: To determine if ER and TLR4 physically interact within the cell.

    • Procedure:

      • Cell lysates are prepared under non-denaturing conditions.

      • An antibody specific to one of the target proteins (e.g., anti-ERα) is added to the lysate to form an antibody-protein complex.

      • Protein A/G beads are used to precipitate the antibody-protein complex.

      • The precipitated complex is washed to remove non-specific binding proteins.

      • The proteins in the complex are eluted and analyzed by Western blot using an antibody against the other target protein (e.g., anti-TLR4).

  • GST Pull-Down Assay:

    • Objective: To confirm a direct protein-protein interaction between ER and TLR4 in vitro.

    • Procedure:

      • One of the proteins (e.g., ERα) is expressed as a fusion protein with Glutathione-S-Transferase (GST).

      • The GST-fusion protein is immobilized on glutathione-coated beads.

      • The immobilized "bait" protein is incubated with a solution containing the other "prey" protein (e.g., TLR4).

      • The beads are washed, and the bound proteins are eluted and analyzed by Western blot.

  • Surface Plasmon Resonance (SPR):

    • Objective: To quantify the binding kinetics (association and dissociation rates) and affinity between this compound and the estrogen receptors.

    • Procedure:

      • One of the molecules (e.g., ERα) is immobilized on a sensor chip.

      • A solution containing the other molecule (this compound) is flowed over the chip surface.

      • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

      • The data is used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound presents a compelling case as a novel anti-inflammatory agent. Its unique mechanism of action, involving the modulation of the TLR4 pathway through estrogen receptor activation, offers a targeted approach to mitigating inflammation. The detailed molecular insights and experimental frameworks provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic for a range of inflammatory diseases. The multi-target nature of compounds from Rehmannia glutinosa suggests a broad therapeutic potential, and a deeper understanding of the specific actions of its individual components, such as this compound, is crucial for advancing its clinical application.

References

Rehmaglutin D: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a perennial herb widely used in traditional Chinese medicine.[1][2][3][4] Modern pharmacological studies have begun to elucidate the therapeutic potential of this compound, particularly in the areas of inflammation, neuroprotection, and metabolic regulation.[1][2][3][5] This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to investigate its effects.

Core Pharmacological Properties

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily investigated in the context of sepsis-induced acute kidney injury (S-AKI).[6][7] It is suggested to ameliorate renal damage and inflammation by modulating key inflammatory pathways.[6] The anti-inflammatory actions are linked to its estrogen-like activity, interacting with estrogen receptors to influence downstream inflammatory signaling.[6]

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are limited, the broader class of iridoid glycosides from Rehmannia glutinosa exhibits neuroprotective activities.[5] These compounds are known to mitigate oxidative stress and regulate energy metabolism in the nervous system. The neuroprotective effects of related compounds from Rehmannia glutinosa are associated with the activation of pro-survival signaling pathways such as the AKT/mTOR pathway.

Metabolic Regulation

Rehmannia glutinosa has been traditionally used for conditions related to metabolic disorders, including diabetes.[2] Network pharmacology studies have identified that constituents of Rehmannia glutinosa, including this compound, target proteins involved in metabolic pathways.[1][2] This suggests a potential role for this compound in the regulation of metabolism, although further direct experimental validation is required.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating specific intracellular signaling cascades. The following diagrams illustrate the key pathways implicated in its mechanism of action.

ER_TLR4_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits RehmaglutinD This compound ER Estrogen Receptor (ERα/ERβ) RehmaglutinD->ER Binds ER->TLR4 Interacts with (Inhibitory Cross-talk) TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-1β) NFkB_nuc->Inflammatory_Genes Activates

ER-TLR4 Signaling Pathway Modulation by this compound.

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates RehmaglutinD This compound (Putative) AKT AKT RehmaglutinD->AKT Promotes Phosphorylation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits CellSurvival Cell Survival & Growth p70S6K->CellSurvival

Putative Modulation of the AKT/mTOR Pathway by this compound.

Data Presentation

While this compound has demonstrated significant biological activity, specific quantitative data such as IC50, EC50, or Ki values are not extensively reported in the current body of scientific literature. The available data is largely qualitative or derived from in silico studies.

Table 1: In Silico and Qualitative Data for this compound and Related Compounds

CompoundTarget/AssayData TypeFindingReference
Fthis compoundEstrogen Receptor α/βMolecular DockingBinds with similar potency to both receptors.[6]
Fthis compoundLPS-induced inflammationIn vivo (mice) & In vitroAmeliorated renal damage, decreased ROS, decreased TLR4, caspase 11, and IL-1β expression.[6][7]
Rehmaglutin CPRKCDMolecular DockingPredicted binding affinity of -4.327 kcal/mol.[5]
R. glutinosa extractDPPH radical scavengingIn vitroIC50 of 61.579 - 67.095 µg/mL for processed extracts.[4]
R. glutinosa extractLPS-induced IL-6 productionIn vitro (RAW 264.7 cells)Puffed extracts suppressed IL-6 production by up to 37%.[8]

Experimental Protocols

The following protocols are synthesized from methodologies used to study this compound and related compounds from Rehmannia glutinosa.

In Vivo Model of Sepsis-Induced Acute Kidney Injury

This protocol is based on the methodology used to evaluate the effects of Fthis compound on LPS-induced AKI in mice.[6]

  • Animal Model: Female BALB/c mice are used.

  • Experimental Groups:

    • Control group

    • LPS group

    • LPS + this compound group

    • LPS + this compound + Estrogen Receptor Antagonist (e.g., ICI182,780) group

  • Induction of AKI: A single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg) is administered to induce sepsis and subsequent acute kidney injury.

  • Drug Administration: this compound is administered (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to the LPS challenge.

  • Sample Collection and Analysis:

    • Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

    • Kidney tissues are harvested for histopathological examination (H&E staining), and for molecular analysis.

    • Tissue homogenates are used to measure levels of reactive oxygen species (ROS).

    • Protein expression of key signaling molecules (e.g., ERα, ERβ, TLR4, Caspase-11, IL-1β) is quantified by Western blotting.

    • Immune cell populations in the kidney can be analyzed by flow cytometry.

In Vitro Model of Inflammation in Renal Cells

This protocol describes an in vitro assay to assess the anti-inflammatory effects of this compound on renal cells.[6]

  • Cell Culture: A suitable renal cell line (e.g., human kidney 2 [HK-2] cells or primary renal tubular epithelial cells) is cultured under standard conditions.

  • Experimental Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a defined period (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytotoxicity Assay: Cell viability is assessed using an MTT or similar assay to determine the non-toxic concentration range of this compound.

    • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

    • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression of key signaling molecules in the ER-TLR4 pathway (e.g., TLR4, MyD88, phosphorylated NF-κB).

    • ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_interaction Protein Interaction Study AnimalModel BALB/c Mice Model of LPS-induced AKI Treatment_vivo Treatment with This compound AnimalModel->Treatment_vivo Analysis_vivo Analysis: - Serum Creatinine/BUN - Kidney Histology - Western Blot (TLR4, IL-1β) - ROS Measurement Treatment_vivo->Analysis_vivo CellCulture Renal Cell Culture (e.g., HK-2 cells) Treatment_vitro Pre-treatment with this compound + LPS Stimulation CellCulture->Treatment_vitro Analysis_vitro Analysis: - Cell Viability (MTT) - Cytokine Levels (ELISA) - Western Blot (p-NF-κB) - Intracellular ROS Treatment_vitro->Analysis_vitro InteractionAssays Co-IP, GST Pull-down, SPR InteractionAnalysis Analyze ER-TLR4 Interaction InteractionAssays->InteractionAnalysis

General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound is a promising bioactive compound from Rehmannia glutinosa with demonstrated anti-inflammatory properties and potential for neuroprotection and metabolic regulation. Its mechanism of action appears to involve the modulation of key signaling pathways, including the estrogen receptor-mediated inhibition of TLR4 signaling.

Despite these promising findings, there is a notable lack of quantitative pharmacological data for pure this compound. Future research should focus on:

  • Determining the precise dose-response relationships and calculating IC50/EC50 values for its effects on various inflammatory and neuroprotective markers.

  • Elucidating the detailed molecular interactions with its protein targets through biophysical methods.

  • Expanding in vivo studies to other models of inflammatory and neurodegenerative diseases to validate its therapeutic potential.

A more comprehensive understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Unveiling the Therapeutic Potential of Rehmaglutin D in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, is a key bioactive compound in one of the fundamental herbs of Traditional Chinese Medicine (TCM). For centuries, Rehmannia glutinosa has been used to treat a wide array of ailments, including those related to kidney and liver function, inflammation, and hormonal imbalances.[1][2] Modern research is now beginning to elucidate the molecular mechanisms underlying these traditional uses, with this compound emerging as a significant contributor to the plant's therapeutic efficacy. This technical guide provides an in-depth overview of the role of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known signaling pathways to support further research and drug development.

Introduction

Rehmannia glutinosa, commonly known as Chinese foxglove, is a perennial herb with a long history of use in TCM.[3] It is traditionally used to nourish yin, clear heat, and cool the blood.[4] The medicinal properties of Rehmannia glutinosa are attributed to its complex chemical composition, which includes iridoid glycosides, phenylethanoid glycosides, and polysaccharides.[2][4] Among the iridoid glycosides, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][5] This document aims to consolidate the current scientific understanding of this compound, focusing on its role in mediating the therapeutic effects observed in TCM.

Chemical Properties and Extraction

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its chemical structure is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC21H27ClO11[6]
Molecular Weight494.9 g/mol N/A
AppearanceWhite powderN/A
SolubilitySoluble in water and methanolN/A
Extraction and Isolation Protocol

The following is a general protocol for the extraction and isolation of this compound from the dried roots of Rehmannia glutinosa. This protocol is a composite of methods described in the literature and may require optimization for specific laboratory conditions.[6][7]

Experimental Protocol: Extraction and Isolation of this compound

  • Preparation of Plant Material:

    • Obtain dried roots of Rehmannia glutinosa.

    • Grind the roots into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered roots with 70% methanol at room temperature for 24 hours.

    • Alternatively, perform reflux extraction with 70% methanol for 2-3 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography:

    • Subject the n-butanol fraction, which is typically enriched with iridoid glycosides, to column chromatography on a macroporous adsorption resin (e.g., AB-8).

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions rich in this compound and further purify using preparative HPLC on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water to achieve high purity.

    • Collect the peak corresponding to this compound and verify its purity (>98%) by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its anti-inflammatory and immunomodulatory properties being the most extensively studied.

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to exert potent anti-inflammatory effects, particularly in the context of sepsis-induced acute kidney injury.[8] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Table 2: In Vivo Effects of this compound on LPS-Induced Acute Kidney Injury in Mice

ParameterControlLPSLPS + this compoundReference
Serum Creatinine (μmol/L)NormalSignificantly IncreasedSignificantly Decreased[8]
Blood Urea Nitrogen (mmol/L)NormalSignificantly IncreasedSignificantly Decreased[8]
Renal TNF-α ExpressionLowSignificantly IncreasedSignificantly Decreased[8]
Renal IL-1β ExpressionLowSignificantly IncreasedSignificantly Decreased[8]
Renal ROS LevelsLowSignificantly IncreasedSignificantly Decreased[8]

Experimental Protocol: In Vivo Model of LPS-Induced Acute Kidney Injury

  • Animal Model: Use female BALB/c mice.

  • Induction of AKI: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 10 mg/kg).

  • Treatment: Administer this compound (intraperitoneally or orally) at a specified dose (e.g., 10, 20, 40 mg/kg) one hour before or after LPS administration.

  • Sample Collection: At a designated time point (e.g., 24 hours) after LPS injection, collect blood samples for serum creatinine and BUN analysis. Euthanize the mice and harvest the kidneys for histopathological examination and measurement of inflammatory markers (e.g., TNF-α, IL-1β) and reactive oxygen species (ROS) levels.

  • Analysis: Analyze serum and kidney tissue samples using standard biochemical assays, ELISA, and oxidative stress assays.

Signaling Pathways

A key mechanism underlying the protective effects of this compound in sepsis-induced acute kidney injury is its interaction with the estrogen receptor (ER) and subsequent modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[8] this compound exhibits estrogen-like activity, binding to both ERα and ERβ.[8] This interaction appears to interfere with the downstream signaling cascade initiated by LPS binding to TLR4, ultimately reducing the production of pro-inflammatory cytokines.

Estrogen_Receptor_TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Inflammation Inflammation (TNF-α, IL-1β) NFkB->Inflammation Induces RehmaglutinD This compound ER Estrogen Receptor (ERα/ERβ) RehmaglutinD->ER Binds ER->Block

Estrogen Receptor-Mediated TLR4 Pathway Modulation by this compound.

While direct evidence for this compound is still emerging, extracts from Rehmannia glutinosa and its other active components have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical in regulating cell survival, proliferation, and inflammation.[9][10] Given the multi-target nature of many natural products, it is plausible that this compound also exerts its effects through these pathways. Further research is warranted to explore these potential mechanisms.

Experimental_Workflow Start Start: In Vitro/In Vivo Model Treatment Treatment with this compound Start->Treatment Cell_Lysates Preparation of Cell Lysates or Tissue Homogenates Treatment->Cell_Lysates Western_Blot Western Blot Analysis Cell_Lysates->Western_Blot Protein_Detection Detection of Phosphorylated and Total Proteins (e.g., p-Akt, Akt, p-ERK, ERK) Western_Blot->Protein_Detection Analysis Data Analysis and Quantification Protein_Detection->Analysis End Conclusion on Pathway Modulation Analysis->End

General Workflow for Investigating Signaling Pathway Modulation.

Pharmacokinetics

Currently, there is limited specific pharmacokinetic data available for this compound. However, studies on other iridoid glycosides from Rehmannia glutinosa, such as catalpol and aucubin, provide some insights. These compounds are generally absorbed after oral administration, although their bioavailability can be low. They are distributed to various tissues and are primarily excreted in the urine.[1][6] Further pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic application.

Table 3: Pharmacokinetic Parameters of Iridoid Glycosides from Rehmannia glutinosa in Rats (Oral Administration)

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Aucubin0.5 - 1.0VariesVariesLow[6]
Catalpol~1.0VariesVariesLow[1]
Geniposide0.5 - 1.5VariesVariesLow[6]
This compound Data Not Available Data Not Available Data Not Available Data Not Available

Future Directions and Conclusion

This compound stands out as a promising bioactive compound from Rehmannia glutinosa with significant therapeutic potential, particularly in the realm of inflammatory diseases. The elucidation of its modulatory effects on the estrogen receptor-mediated TLR4 pathway provides a solid foundation for understanding its mechanism of action. However, to fully realize its potential as a therapeutic agent, several key areas require further investigation:

  • Comprehensive Pharmacokinetic Profiling: Detailed studies on the ADME of this compound are essential for determining appropriate dosing and delivery methods.

  • Exploration of Additional Signaling Pathways: Investigating the effects of this compound on other relevant pathways, such as PI3K/Akt and MAPK, will provide a more complete picture of its pharmacological activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Understanding how the chemical structure of this compound relates to its biological activity can guide the development of more potent and specific derivatives.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of this compound in humans.

References

Rehmaglutin D: A Technical Guide to its Estrogenic and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D, a violetone compound isolated from Rehmannia glutinosa, has emerged as a promising therapeutic agent with potent estrogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the scientific evidence supporting these effects, with a focus on the underlying mechanisms of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for inflammatory and hormone-related conditions.

Estrogenic Effects of this compound

This compound exhibits estrogen-like activity primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. This interaction has been elucidated through molecular docking studies, which predict the binding affinity and mode of interaction between this compound and the ligand-binding domains of the estrogen receptors.

Molecular Docking Analysis

Molecular docking simulations have been employed to investigate the binding of this compound to human ERα and ERβ. These computational studies are crucial for predicting the binding affinity and understanding the molecular interactions that govern the estrogenic activity of the compound.

Table 1: Predicted Binding Affinities of this compound with Estrogen Receptors

CompoundReceptorBinding Energy (kcal/mol)Key Interacting ResiduesCitation
This compoundERαData not available in snippetsData not available in snippets[1]
This compoundERβData not available in snippetsData not available in snippets[1]
17β-EstradiolERα-10.3Not specified
17β-EstradiolERβ-10.6Not specified

Note: Specific binding energy values for this compound were not available in the provided search results. The data for the natural ligand, 17β-Estradiol, is provided for comparison.

Experimental Protocol: Molecular Docking

The following protocol outlines a general procedure for conducting molecular docking studies to assess the binding of a ligand, such as this compound, to estrogen receptors.

  • Protein Preparation:

    • Obtain the 3D crystal structures of human ERα and ERβ from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules and any existing ligands, adding polar hydrogens, and assigning charges using a molecular modeling software package.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Optimize the ligand's geometry and assign charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized natural ligand.

    • Perform the docking simulation using software such as AutoDock or Glide. The program will explore various conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies.

    • Visualize the protein-ligand interactions to identify key hydrogen bonds and hydrophobic interactions.

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory activity in both in vivo and in vitro models of inflammation. Its mechanism of action is closely linked to its estrogenic properties, involving the modulation of key inflammatory signaling pathways.

In Vivo Anti-inflammatory Activity

Studies utilizing a lipopolysaccharide (LPS)-induced model of acute kidney injury in female BALB/c mice have shown that this compound can ameliorate renal damage and inflammation.[1]

Table 2: In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Acute Kidney Injury Model

Treatment GroupDoseSerum Creatinine (µmol/L)Blood Urea Nitrogen (mmol/L)Renal IL-1β ExpressionRenal TLR4 ExpressionCitation
Control-Data not available in snippetsData not available in snippetsData not available in snippetsData not available in snippets[1]
LPS ModelLPSData not available in snippetsData not available in snippetsData not available in snippetsData not available in snippets[1]
This compound + LPSSpecify DoseSignificantly Reduced vs. LPSSignificantly Reduced vs. LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS[1]

Note: Specific quantitative data on the reduction of these markers by this compound were not available in the provided search results. The table reflects the reported qualitative effects.

Experimental Protocol: LPS-Induced Acute Kidney Injury Mouse Model
  • Animals: Use female BALB/c mice.

  • Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into control, LPS model, and this compound treatment groups.

  • Treatment:

    • Administer this compound (specify dose and route) to the treatment group for a defined period before LPS challenge.

    • Administer the vehicle to the control and LPS model groups.

  • Induction of Injury: Induce acute kidney injury by intraperitoneal injection of LPS (specify dose).

  • Sample Collection: At a specified time point after LPS injection, collect blood samples for serum analysis and harvest kidney tissues.

  • Analysis:

    • Measure serum creatinine and blood urea nitrogen (BUN) levels to assess renal function.

    • Perform histological analysis of kidney tissue.

    • Use ELISA or Western blotting to quantify the expression of inflammatory markers such as IL-1β and TLR4 in kidney homogenates.

In Vitro Anti-inflammatory Activity

In vitro studies using cell culture models of inflammation have further elucidated the anti-inflammatory mechanism of this compound. These studies have shown that this compound can reduce the expression of pro-inflammatory mediators in LPS-stimulated cells.[1]

Table 3: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated Cells

Cell LineTreatmentConcentrationIL-1β Reduction (%)TLR4 Reduction (%)Caspase 11 Reduction (%)ROS Reduction (%)Citation
Specify Cell LineLPSSpecify Conc.----[1]
Specify Cell LineThis compound + LPSSpecify Conc.Data not available in snippetsData not available in snippetsData not available in snippetsData not available in snippets[1]

Note: The specific cell line, concentrations, and quantitative reduction percentages were not available in the provided search results.

Experimental Protocol: In Vitro LPS-Induced Inflammation Assay
  • Cell Culture: Culture a suitable cell line (e.g., murine macrophages like RAW 264.7 or a renal cell line) in appropriate media.

  • Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines like IL-1β and TNF-α using ELISA.

    • Protein Expression: Lyse the cells and perform Western blotting to determine the expression levels of proteins in the inflammatory pathway, such as TLR4 and caspase 11.

    • ROS Measurement: Use a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular reactive oxygen species (ROS).

Signaling Pathways and Mechanism of Action

The estrogenic and anti-inflammatory effects of this compound are mediated through specific signaling pathways. The primary mechanism involves the activation of estrogen receptors, which in turn modulates the Toll-like receptor 4 (TLR4) signaling pathway.

Estrogenic Receptor Signaling Pathway

Estrogenic_Signaling RehmaglutinD This compound ER Estrogen Receptor (ERα / ERβ) RehmaglutinD->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Elements (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Activates EstrogenicEffects Estrogenic Effects GeneTranscription->EstrogenicEffects Leads to

Caption: Estrogenic signaling pathway of this compound.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_activation NF-κB Activation TLR4->NFkB_activation Leads to RehmaglutinD This compound ER Estrogen Receptor (ERα / ERβ) RehmaglutinD->ER Activates ER->TLR4 Inhibits InflammatoryMediators Pro-inflammatory Mediators (IL-1β, Caspase 11) NFkB_activation->InflammatoryMediators Induces

Caption: Anti-inflammatory mechanism of this compound via the ER-TLR4 pathway.

Experimental Workflow: Investigating Mechanism of Action

Experimental_Workflow start Hypothesis: This compound acts via ER in_vitro In Vitro Model (LPS-stimulated cells) start->in_vitro in_vivo In Vivo Model (LPS-induced mice) start->in_vivo treatment Treatment Groups: 1. Vehicle 2. This compound 3. This compound + ER Antagonist in_vitro->treatment in_vivo->treatment analysis Analysis of Inflammatory Markers (ELISA, Western Blot, ROS assay) treatment->analysis conclusion Conclusion: ER antagonist reverses the anti-inflammatory effects, confirming ER-mediated mechanism. analysis->conclusion

Caption: Workflow to confirm the ER-mediated mechanism of this compound.

Conclusion

This compound is a compelling natural compound with dual estrogenic and anti-inflammatory activities. The evidence strongly suggests that its therapeutic effects are mediated through the activation of estrogen receptors, which subsequently inhibit the pro-inflammatory TLR4 signaling pathway. This technical guide has summarized the key findings and provided a framework of the experimental protocols used to investigate these properties. Further research to obtain more detailed quantitative data and to explore the full therapeutic potential of this compound in various disease models is warranted. This molecule represents a promising lead for the development of novel drugs targeting inflammatory and estrogen-related pathologies.

References

Rehmaglutin D: A Deep Dive into its Therapeutic Potential and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – Rehmaglutin D, an iridoid glycoside isolated from the traditional Chinese medicinal herb Rehmannia glutinosa, is emerging as a promising therapeutic agent with significant potential in modulating key signaling pathways involved in inflammation, apoptosis, and immune responses. This technical guide provides an in-depth analysis of the current research on this compound, focusing on its therapeutic targets, mechanisms of action, and the experimental evidence supporting its potential clinical applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic modalities.

Core Therapeutic Target: The Estrogen Receptor-Mediated TLR4 Signaling Axis

Current research pinpoints the Estrogen Receptor (ER)-mediated Toll-like Receptor 4 (TLR4) signaling pathway as a primary therapeutic target of this compound. This is particularly evident in the context of sepsis-induced acute kidney injury (S-AKI), a condition characterized by a severe inflammatory response.[1] this compound exhibits estrogen-like activity and is believed to exert its therapeutic effects by acting on both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ).[1]

The interaction with ERs appears to be the initial step in a cascade of events that ultimately leads to the downregulation of the TLR4 signaling pathway. TLR4 is a key pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggering a pro-inflammatory cascade. The binding of this compound to ERα and ERβ is thought to indirectly inhibit TLR4 signaling, thereby attenuating the inflammatory response.[1]

Molecular Mechanisms of Action

This compound's therapeutic effects are underpinned by a multi-faceted mechanism of action that includes:

  • Anti-inflammatory Effects: By modulating the ER-TLR4 axis, this compound significantly reduces the expression of key pro-inflammatory mediators. In vivo and in vitro studies have demonstrated its ability to decrease the expression of TLR4, Caspase 11, and Interleukin-1 beta (IL-1β), all of which are critical players in the inflammatory cascade initiated by LPS.[1] This anti-inflammatory activity is crucial in mitigating the excessive inflammation characteristic of conditions like sepsis.

  • Reduction of Oxidative Stress: this compound has been shown to decrease the levels of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cells and tissues during inflammatory processes.[1] By quenching these harmful molecules, this compound helps to protect tissues from oxidative damage.

  • Anti-apoptotic Activity: The compound has demonstrated the ability to reduce apoptosis, or programmed cell death, in tissues affected by inflammatory insults.[1] This is a critical function in preserving tissue integrity and function during disease states.

  • Immune System Regulation: this compound has been observed to regulate immune cells, further contributing to its therapeutic potential in immune-mediated diseases.[1]

Quantitative Data Summary

While comprehensive dose-response studies yielding specific IC50 or EC50 values for this compound are not yet widely available in the public domain, molecular docking studies have provided valuable insights into its binding affinity for its primary targets.

CompoundTargetBinding Energy (kcal/mol)Reference
This compoundEstrogen Receptor α (ERα)Similar potency to ERβ[1]
This compoundEstrogen Receptor β (ERβ)Similar potency to ERα[1]
Rehmaglutin CPRKCD-4.327[2]

Note: The binding energies from molecular docking studies are theoretical and serve as an indication of binding affinity. Lower binding energy values suggest a more favorable interaction.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.

RehmaglutinD_Pathway RehmaglutinD This compound ER ERα / ERβ RehmaglutinD->ER Binds LPS LPS TLR4 TLR4 LPS->TLR4 Activates ER->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits ROS ROS TLR4->ROS Apoptosis Apoptosis TLR4->Apoptosis NFkB NF-κB MyD88->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Casp11 Caspase 11 NLRP3->Casp11 Activates IL1b IL-1β Casp11->IL1b Cleaves pro-IL-1β to Inflammation Inflammation IL1b->Inflammation ROS->Inflammation Apoptosis->Inflammation

Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on this compound.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Sepsis-Associated Acute Kidney Injury (S-AKI) in Mice
  • Animal Model: Female BALB/c mice are typically used.

  • Induction of S-AKI: A single intraperitoneal injection of LPS (e.g., 5 mg/kg) is administered to induce sepsis and subsequent kidney injury.[3]

  • Treatment: this compound is administered, often via oral gavage, at specified doses and time points relative to LPS administration.

  • Estrogen Receptor Antagonism: To confirm the role of ER, an ER antagonist such as ICI 182,780 (fulvestrant) can be co-administered with this compound.[3]

  • Assessment of Kidney Injury:

    • Histopathology: Kidney tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes.

    • Biochemical Markers: Blood and urine samples are collected to measure levels of kidney injury markers such as blood urea nitrogen (BUN) and serum creatinine.

  • Analysis of Inflammatory Markers and Signaling Molecules:

    • Western Blot: Kidney tissue homogenates are prepared, and protein expression levels of TLR4, MyD88, NF-κB, NLRP3, Caspase 11, and IL-1β are determined.[3][4][5]

    • Immunohistochemistry: Kidney sections are stained with specific antibodies to visualize the localization and expression of target proteins.

    • ELISA: Serum or tissue homogenate levels of cytokines like IL-1β and TNF-α are quantified.

  • Measurement of Oxidative Stress:

    • ROS Detection: Methods such as dihydroethidium (DHE) staining or assays using probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA) can be used on tissue homogenates or sections to measure ROS levels.[6]

  • Apoptosis Detection:

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on kidney tissue sections to identify apoptotic cells.[7][8][9]

Experimental Workflow: In Vivo S-AKI Model

in_vivo_workflow start Start: BALB/c Mice treatment_groups Divide into Treatment Groups: - Control - LPS only - LPS + this compound - LPS + this compound + ER Antagonist start->treatment_groups lps_injection Induce S-AKI: Intraperitoneal LPS Injection treatment_groups->lps_injection monitoring Monitor and Collect Samples lps_injection->monitoring analysis Analyze Samples monitoring->analysis histopathology Histopathology (H&E) analysis->histopathology biochemistry Biochemical Analysis (BUN, Creatinine) analysis->biochemistry western_blot Western Blot (TLR4, IL-1β, etc.) analysis->western_blot ros_assay ROS Measurement analysis->ros_assay tunel_assay TUNEL Assay analysis->tunel_assay end End: Data Interpretation histopathology->end biochemistry->end western_blot->end ros_assay->end tunel_assay->end

Workflow for the in vivo S-AKI model.

Future Directions and Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent for inflammatory and immune-related diseases. Its unique mechanism of action, targeting the ER-TLR4 signaling axis, offers a novel approach to modulating the inflammatory response. Future research should focus on:

  • Conducting comprehensive dose-response studies to establish the potency and efficacy of this compound with greater precision.

  • Elucidating the detailed molecular interactions between this compound, the estrogen receptors, and the downstream components of the TLR4 pathway.

  • Exploring the therapeutic potential of this compound in other inflammatory conditions beyond sepsis-induced acute kidney injury, such as neuroinflammatory and metabolic disorders.

  • Initiating preclinical safety and toxicology studies to pave the way for potential clinical trials.

References

A Technical Guide to the In Silico Prediction of Rehmaglutin D Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a perennial herb fundamental to traditional Chinese medicine.[1][2] For centuries, Rehmannia glutinosa has been utilized for its diverse therapeutic properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects, as well as for managing conditions like diabetes and anemia.[1][3] As modern drug discovery increasingly relies on computational methods to accelerate the identification and validation of bioactive compounds, in silico prediction techniques have become indispensable. These methods offer a rapid and cost-effective approach to elucidating the pharmacological profiles of natural products like this compound.

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. It details the experimental protocols for network pharmacology, molecular docking, and molecular dynamics simulations; summarizes the predicted biological targets and signaling pathways; and presents quantitative data in a structured format to guide future research and development.

In Silico Experimental Workflow and Protocols

The computational prediction of this compound's bioactivity follows a multi-step workflow that integrates various bioinformatics and molecular modeling techniques. This process begins with identifying the compound and its potential biological targets and progresses to simulating its interaction with those targets at an atomic level.

cluster_workflow In Silico Bioactivity Prediction Workflow A Compound Identification & Screening B ADMET Prediction A->B Input: Compound Structure C Target Protein Prediction A->C Input: Compound Structure D Molecular Docking Simulation B->D Filter Candidates C->D Input: Target Proteins E Molecular Dynamics Simulation D->E Validate Binding Pose F Pathway & Network Analysis D->F Identify Key Targets E->F Confirm Stability G Hypothesis for In Vitro Validation F->G Elucidate Mechanism

A generalized workflow for in silico prediction of bioactivity.
Protocol for Network Pharmacology

Network pharmacology is employed to identify the multiple potential protein targets of a bioactive compound and to understand its mechanism of action from a systemic perspective.[1]

  • Compound and Target Identification :

    • Active compounds from Rehmannia glutinosa, including this compound, are identified from databases like the KNApSAcK family database.[1]

    • The 3D structure of this compound is obtained from PubChem in SDF format.[4]

  • Pharmacokinetic Screening :

    • Compounds are screened for drug-likeness (DL) and oral bioavailability (OB) using platforms such as SwissADME.[1][5] Common thresholds are OB ≥ 30% and DL ≥ 0.18.[1]

  • Target Prediction :

    • Potential protein targets for the screened compounds are predicted using web servers like SwissTargetPrediction.[1]

  • Disease Target Collection :

    • Genes and proteins associated with specific diseases (e.g., inflammation, diabetes) are collected from databases such as GeneCards and OMIM.[1]

  • Network Construction and Analysis :

    • A protein-protein interaction (PPI) network is constructed using the identified targets in a platform like STRING. This network helps to identify core "hub" proteins that are central to the compound's predicted effects.[1]

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (this compound) when it binds to a target protein.[4]

  • Preparation of Ligand and Receptor :

    • The 3D structure of this compound is downloaded from PubChem.[4]

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4]

    • The protein structure is prepared by removing water molecules, co-ligands, and adding polar hydrogen atoms using software like AutoDockTools.[4]

  • Defining the Binding Site :

    • A grid box is defined around the active site of the protein to encompass the potential binding pocket. A typical grid size is 30 Å × 30 Å × 30 Å.[4]

  • Docking Simulation :

    • Docking is performed using software like AutoDock Vina 1.2.2.[4] The program calculates the binding energy (in kcal/mol) for various conformations of the ligand within the active site. The lowest binding energy score typically represents the most stable binding mode.[4]

  • Visualization and Analysis :

    • The resulting protein-ligand complex is visualized using software like PyMOL to analyze interactions such as hydrogen bonds and hydrophobic contacts.[4]

Protocol for Molecular Dynamics (MD) Simulation

MD simulations are used to validate the stability of the protein-ligand complex predicted by molecular docking over time.[4]

  • System Preparation :

    • The docked complex is used as the starting point. The system is parameterized using a force field (e.g., Amber14SB for the protein).[4]

    • The complex is placed in a solvent box (e.g., TIP3P water model) and neutralized with ions (Na+, Cl-).[4]

  • Energy Minimization :

    • The system's energy is minimized using the steepest descent method to remove steric clashes.[4]

  • Equilibration :

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and pressure is stabilized (e.g., 1 atm) in NVT (constant volume) and NPT (constant pressure) ensembles.[4]

  • Production Run :

    • A long-duration simulation (e.g., 100 ns) is performed.[4]

  • Trajectory Analysis :

    • Key parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are calculated from the trajectory to assess the stability of the complex.[4]

Predicted Bioactivity and Molecular Targets

In silico analyses of Rehmannia glutinosa have identified numerous potential protein targets for its active constituents, including this compound. These targets are primarily involved in regulating inflammation, cell survival, apoptosis, and immune responses.[1]

Table 1: Potential Protein Targets for Bioactive Compounds of Rehmannia glutinosa

Target Protein Full Name Predicted Role
JUN Jun Proto-Oncogene, AP-1 Transcription Factor Subunit Cell proliferation, apoptosis, inflammation
AKT1 AKT Serine/Threonine Kinase 1 Cell survival, metabolism, angiogenesis
IL6 Interleukin 6 Pro-inflammatory cytokine, immune response
TNF Tumor Necrosis Factor Pro-inflammatory cytokine, apoptosis
STAT3 Signal Transducer and Activator of Transcription 3 Cell growth, apoptosis, immune response
BCL2 B-Cell Lymphoma 2 Apoptosis regulation
NFKB1 Nuclear Factor Kappa B Subunit 1 Inflammation, immunity, cell survival
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2) Inflammation, pain
IL1B Interleukin 1 Beta Pro-inflammatory cytokine
CASP3 Caspase 3 Apoptosis execution

Source: Based on network pharmacology analysis of Rehmannia glutinosa.[1]

While specific quantitative docking scores for this compound are not detailed in the available literature, results for the structurally similar compound Rehmaglutin C provide a valuable reference. The methodologies described allow for the generation of such data for this compound.

Table 2: Example Molecular Docking Data and Template for this compound

Compound Target Protein Binding Affinity (kcal/mol) Predicted Interaction Type
Rehmaglutin C PRKCD (Protein Kinase C Delta) -4.327[4][6] Hydrogen bonding, hydrophobic interactions
This compound e.g., TNF To be determined To be determined
This compound e.g., NFKB1 To be determined To be determined

| This compound | e.g., PTGS2 | To be determined | To be determined |

Predicted Signaling Pathways

Based on its interactions with key protein targets, this compound is predicted to modulate critical signaling pathways involved in inflammation and metabolic diseases. The AGE-RAGE and NF-κB pathways are particularly significant.

AGE-RAGE Signaling Pathway

The interaction of Advanced Glycation End-products (AGEs) with their Receptor (RAGE) is a key driver of diabetic complications and chronic inflammation.[1][7] Compounds from Rehmannia glutinosa are predicted to interfere with this pathway, suppressing downstream inflammatory responses.[1][7]

cluster_pathway AGE-RAGE Signaling Pathway AGEs AGEs (Advanced Glycation End-products) RAGE RAGE Receptor AGEs->RAGE Binds NFkB NF-κB Activation RAGE->NFkB Activates ROS ROS Production RAGE->ROS Activates Inflammation Pro-inflammatory Genes (TNF-α, IL-6, IL1B) NFkB->Inflammation Upregulates ROS->NFkB Promotes RehmaglutinD This compound (Predicted Inhibition) RehmaglutinD->RAGE Inhibits RehmaglutinD->NFkB Inhibits

Predicted modulation of the AGE-RAGE pathway by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[7] Its activation leads to the expression of numerous pro-inflammatory genes. The predicted interaction of this compound with targets like NFKB1 suggests a potent anti-inflammatory effect through the inhibition of this pathway.

cluster_pathway NF-κB Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) (Inactive) IkB->NFkB_complex Releases NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription RehmaglutinD This compound (Predicted Inhibition) RehmaglutinD->IKK Inhibits

Predicted inhibitory action of this compound on the NF-κB pathway.

Conclusion

In silico prediction provides a powerful framework for understanding the therapeutic potential of this compound. Network pharmacology and molecular docking studies predict that this compound interacts with key proteins central to inflammation, immune response, and cell survival, such as TNF, NFKB1, and PTGS2 (COX-2).[1] Its mechanism of action is likely mediated through the modulation of critical signaling cascades, including the AGE-RAGE and NF-κB pathways. While these computational findings offer compelling hypotheses, they must be validated through rigorous in vitro and in vivo experimental studies. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to further investigate and develop this compound as a potential therapeutic agent.

References

Rehmaglutin D: A Technical Guide on its Core Properties and Relation to Other Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a perennial herb widely used in traditional Chinese medicine.[1] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and immunomodulatory effects.[2] this compound, as a constituent of this important medicinal plant, is a subject of growing interest for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, its relationship to other iridoid glycosides from Rehmannia glutinosa, available data on its biological activity, and detailed experimental protocols for its study.

This compound and its Relation to Other Iridoid Glycosides

Rehmannia glutinosa is a rich source of various iridoid glycosides, with catalpol being one of the most abundant and extensively studied.[1] Other notable iridoid glycosides isolated from this plant include rehmaglutosides L-O, mellittoside, and ajugol.[3][4][5] These compounds share a common iridoid skeleton, which is a cyclopentane-pyran ring system. The variations in the substitutions on this core structure give rise to the diverse range of iridoid glycosides with potentially different biological activities.

dot

Rehmannia glutinosa Rehmannia glutinosa Iridoid Glycosides Iridoid Glycosides Rehmannia glutinosa->Iridoid Glycosides Contains This compound This compound Iridoid Glycosides->this compound Includes Catalpol Catalpol Iridoid Glycosides->Catalpol Rehmaglutosides L-O Rehmaglutosides L-O Iridoid Glycosides->Rehmaglutosides L-O Mellittoside Mellittoside Iridoid Glycosides->Mellittoside Ajugol Ajugol Iridoid Glycosides->Ajugol

Caption: Relationship of this compound to other iridoid glycosides from Rehmannia glutinosa.

Quantitative Data on Biological Activity

CompoundBiological ActivityAssayIC50 (µM)Source
Rehmachingiioside EAnti-inflammatoryLPS-induced NO production in RAW 264.7 cells2.5[5][6]
LuteolosideAnti-inflammatoryLPS-induced NO production in RAW 264.7 cells7.3[5][6]

Experimental Protocols

Isolation and Purification of Iridoid Glycosides from Rehmannia glutinosa

The following is a generalized protocol for the isolation and purification of iridoid glycosides, including this compound, from the roots of Rehmannia glutinosa. This protocol is a synthesis of methods described in the literature.[7][8][9][10]

1. Extraction:

  • Air-dried and powdered roots of Rehmannia glutinosa are extracted with methanol at room temperature.

  • The extraction is typically repeated three times to ensure maximum yield.

  • The methanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The iridoid glycosides are typically enriched in the n-butanol fraction.

3. Column Chromatography:

  • The n-butanol fraction is subjected to column chromatography on a macroporous adsorption resin (e.g., D101).

  • The column is washed with water to remove sugars and other highly polar impurities.

  • The iridoid glycosides are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

4. Further Purification by Preparative HPLC:

  • Fractions enriched with the target iridoid glycosides are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

  • A gradient of methanol or acetonitrile in water is used as the mobile phase.

  • Fractions are collected based on the UV chromatogram and analyzed by analytical HPLC to determine their purity.

5. Structure Elucidation:

  • The purified compounds are identified and their structures elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

dot

cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatography cluster_purification Purification & Analysis Powdered Roots Powdered Roots Methanol Extraction Methanol Extraction Powdered Roots->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning n-Butanol Fraction n-Butanol Fraction Liquid-Liquid Partitioning->n-Butanol Fraction Macroporous Resin Column Macroporous Resin Column n-Butanol Fraction->Macroporous Resin Column Enriched Fractions Enriched Fractions Macroporous Resin Column->Enriched Fractions Preparative HPLC Preparative HPLC Enriched Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Structural Elucidation Structural Elucidation Pure this compound->Structural Elucidation

Caption: Workflow for the isolation and purification of this compound.

In Vitro Assay for Anti-inflammatory Activity

The following protocol is based on studies investigating the effects of iridoid glycosides on inflammatory pathways.

1. Cell Culture and Treatment:

  • Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound for 1 hour.

2. Induction of Inflammation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium.

3. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

4. Western Blot Analysis for Protein Expression:

  • Cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies against proteins of interest in the relevant signaling pathway (e.g., TLR4, MyD88, p-p65, p-IκBα).

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the bioactivity of this compound. One of the key pathways identified is the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation This compound This compound This compound->TLR4 Inhibits Inflammatory Genes Inflammatory Genes NF-κB (p65/p50)_n->Inflammatory Genes Upregulates

Caption: Proposed mechanism of this compound on the TLR4 signaling pathway.

Conclusion

This compound is a promising iridoid glycoside from Rehmannia glutinosa with potential therapeutic applications, particularly in the context of inflammation. While quantitative data on its bioactivity is still emerging, the available information on related compounds and its demonstrated effects on key inflammatory signaling pathways, such as the TLR4 pathway, underscore its importance for further investigation. The experimental protocols provided in this guide offer a framework for researchers to isolate, purify, and evaluate the biological effects of this compound, thereby contributing to a better understanding of its therapeutic potential and paving the way for future drug development. Future research should focus on determining the specific IC50 and EC50 values of this compound in various biological assays to allow for a more direct comparison with other iridoid glycosides and to fully elucidate its pharmacological profile.

References

Rehmaglutin D: A Technical Guide on Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D, an iridoid glycoside found in the roots of Rehmannia glutinosa, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources, abundance, and the experimental protocols for its analysis. Furthermore, it delves into the current understanding of its biological activities, with a particular focus on its modulation of key signaling pathways relevant to inflammation and cellular stress responses. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is a naturally occurring iridoid monoterpene primarily isolated from Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family.[1] This plant, commonly known as Chinese foxglove, is a fundamental herb in traditional Chinese medicine.[1] The primary source of this compound is the root of the plant, which is used in various preparations.[2]

Abundance in Rehmannia glutinosa

Quantitative analysis of this compound (also referred to as rehmannioside D in some literature) in the roots of Rehmannia glutinosa has been performed using High-Performance Liquid Chromatography (HPLC). The reported content of this compound varies, likely due to factors such as the geographical origin, cultivation conditions, and harvesting time of the plant material. One study analyzing 16 samples from eight different regions found that the content of rehmannioside D in the roots of R. glutinosa ranged from 0.137% to 0.691% of the dry weight.[3]

Natural SourcePlant PartCompound NameAbundance (% of Dry Weight)Reference
Rehmannia glutinosaRootRehmannioside D0.137 - 0.691[3]

Experimental Protocols

Extraction and Isolation of this compound

The general workflow for the extraction and isolation of this compound from Rehmannia glutinosa roots involves solvent extraction followed by various chromatographic techniques. A patent for the preparation of a this compound standard substance with a purity of 98-100% (w/w) outlines a method that can involve solvent separation, solvent extraction, macroporous adsorption resin technology, column chromatography, and liquid-liquid counter-current distribution chromatography, either alone or in combination.[4]

General Protocol Outline:

  • Preparation of Plant Material: Dried and powdered roots of Rehmannia glutinosa are used as the starting material.

  • Solvent Extraction: The powdered root material is typically extracted with a polar solvent such as methanol or ethanol. This can be done through methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Purification: The crude extract is then subjected to a series of chromatographic purification steps. This may include:

    • Macroporous Resin Column Chromatography: To enrich the iridoid glycoside fraction.

    • Silica Gel Column Chromatography: For further separation of compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often on a C18 reversed-phase column, to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G start Dried & Powdered Rehmannia glutinosa Root extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chroma Column Chromatography (e.g., Macroporous Resin, Silica Gel) crude_extract->column_chroma fractions Fractions Containing Iridoid Glycosides column_chroma->fractions prep_hplc Preparative HPLC (Reversed-Phase C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Figure 1: General workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC

A validated HPLC method has been established for the quantitative determination of rehmannioside D in the roots of Rehmannia glutinosa.[3]

Chromatographic Conditions:

  • Column: Hypersil C18 (200 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (4:96, v/v)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 205 nm

  • Temperature: Room temperature

Method Validation:

  • Recovery: 100.6%

  • Relative Standard Deviation (RSD): 2.1%

This method has been demonstrated to be rapid, simple, and accurate for the quality control of Rehmannia glutinosa.[3]

Biological Activity and Signaling Pathways

While research on the specific biological activities of isolated this compound is emerging, studies on Rehmannia glutinosa extracts and its other constituents suggest a range of pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties.[5]

Modulation of the TLR4 Signaling Pathway

Recent research has provided direct evidence for the involvement of this compound in modulating the Toll-like receptor 4 (TLR4) signaling pathway. In a study investigating sepsis-induced acute kidney injury, this compound was shown to ameliorate renal damage and inflammation.[6] The proposed mechanism involves the regulation of the estrogen receptor (ER)-mediated TLR4 pathway.[6]

Specifically, this compound was found to:

  • Decrease the protein expression of TLR4.

  • Reduce the expression of downstream inflammatory mediators, including caspase 11 and interleukin-1β (IL-1β).[6]

This suggests that this compound exerts its anti-inflammatory effects, at least in part, by inhibiting the TLR4 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Inflammation Pro-inflammatory Genes (e.g., IL-1β, Caspase 11) NFkB_nuc->Inflammation Induces Transcription RehmaglutinD This compound RehmaglutinD->TLR4 Downregulates Expression RehmaglutinD->Inflammation Downregulates Expression

Figure 2: Proposed mechanism of this compound in the TLR4 signaling pathway.

Potential Involvement in NF-κB and MAPK Signaling Pathways

While direct experimental evidence for the effect of isolated this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is currently limited, network pharmacology studies have predicted potential interactions.[7] Given that TLR4 activation is a known upstream event for both NF-κB and MAPK pathways, it is plausible that this compound's inhibitory effect on TLR4 could lead to the downstream suppression of these pathways. Extracts from Rehmannia glutinosa have been shown to suppress the activation of NF-κB.[8] Further research is required to definitively establish the direct effects of purified this compound on these crucial inflammatory signaling cascades.

Conclusion and Future Directions

This compound is a significant bioactive compound present in the roots of Rehmannia glutinosa. Standardized methods for its quantification are available, enabling better quality control of this medicinal plant. The emerging evidence of its ability to modulate the TLR4 signaling pathway highlights its potential as a therapeutic agent for inflammatory conditions.

Future research should focus on:

  • Establishing a more comprehensive quantitative profile of this compound in various Rehmannia glutinosa cultivars and geographical locations.

  • Optimizing and standardizing protocols for the large-scale isolation of this compound.

  • Conducting in-depth in vitro and in vivo studies with purified this compound to elucidate its precise mechanisms of action on the NF-κB and MAPK signaling pathways.

  • Exploring the full therapeutic potential of this compound in various disease models, particularly those with an inflammatory component.

This technical guide provides a solid foundation for these future endeavors, aiming to accelerate the translation of knowledge about this compound into tangible benefits for human health.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Rehmaglutin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaglutin D is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, making them of significant interest for pharmacological research and drug development. This document provides a detailed protocol for the isolation and purification of this compound from Rehmannia glutinosa roots, yielding a final product of high purity suitable for experimental use. The protocol employs a multi-step approach involving solvent extraction, macroporous resin chromatography, silica gel column chromatography, and final polishing by preparative high-performance liquid chromatography (Prep-HPLC).

Introduction

The genus Rehmannia is a source of numerous bioactive compounds, with iridoid glycosides being among the most significant.[1][2][3] this compound, along with other related compounds, has been identified as a key constituent of Rehmannia glutinosa.[2] The isolation of individual iridoid glycosides in high purity is essential for the accurate evaluation of their biological activities and for further structural and functional studies. This protocol outlines a systematic and reproducible workflow for obtaining pure this compound.

Experimental Protocols

Part 1: Extraction of Crude Iridoid Glycosides

This initial step aims to extract a broad range of compounds, including iridoid glycosides, from the dried plant material.

Materials and Equipment:

  • Dried roots of Rehmannia glutinosa, powdered

  • 70% (v/v) Methanol in deionized water

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Analytical balance

Procedure:

  • Weigh 1 kg of powdered, dried Rehmannia glutinosa roots.

  • Transfer the powder to a 10 L round-bottom flask.

  • Add 8 L of 70% methanol to the flask.

  • Heat the mixture to reflux and maintain for 2 hours with constant stirring.

  • Allow the mixture to cool to room temperature and filter through a Büchner funnel to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh 70% methanol.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure at 45°C using a rotary evaporator to obtain a crude extract (syrup consistency).

Part 2: Enrichment by Macroporous Resin Chromatography

This step removes highly polar impurities such as sugars and enriches the fraction containing iridoid glycosides.

Materials and Equipment:

  • Crude extract from Part 1

  • D101 macroporous adsorption resin

  • Glass chromatography column

  • Peristaltic pump

  • Deionized water

  • Ethanol (95%)

  • Rotary evaporator

Procedure:

  • Suspend the crude extract in deionized water to a final concentration of approximately 100 mg/mL.

  • Pack a glass column with D101 macroporous resin, pre-equilibrated with deionized water. The bed volume (BV) should be sufficient to handle the amount of crude extract.

  • Load the aqueous extract solution onto the column at a flow rate of 2 BV/h.

  • Wash the column with 5 BV of deionized water to remove sugars and other highly polar, non-adsorbed compounds.

  • Elute the adsorbed compounds with a stepwise gradient of ethanol in water. First, elute with 3 BV of 20% ethanol, then with 5 BV of 70% ethanol.

  • Collect the 70% ethanol fraction, which contains the enriched iridoid glycosides.[4]

  • Concentrate the collected fraction to dryness using a rotary evaporator to yield the enriched iridoid glycoside fraction.

Part 3: Silica Gel Column Chromatography

This stage separates the enriched fraction into sub-fractions based on polarity, further isolating this compound from other less or more polar iridoids.

Materials and Equipment:

  • Enriched iridoid glycoside fraction from Part 2

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH)

  • Thin-Layer Chromatography (TLC) plates and developing tank

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Prepare a silica gel slurry in chloroform and pack the chromatography column.

  • Dissolve the enriched iridoid glycoside fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

  • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., starting from 100:1 CHCl₃:MeOH and gradually increasing to 10:1 CHCl₃:MeOH).

  • Collect fractions of a consistent volume (e.g., 250 mL).

  • Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop with a suitable solvent system (e.g., 15:1 CHCl₃:MeOH), and visualize under a UV lamp.

  • Combine fractions that show a prominent spot corresponding to the Rf value of this compound (based on a reference standard or literature data).

  • Concentrate the combined fractions to dryness to obtain the partially purified this compound fraction.

Part 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is a high-resolution purification to obtain this compound at high purity (>98%).

Materials and Equipment:

  • Partially purified this compound fraction from Part 3

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Dissolve the partially purified fraction in the initial mobile phase (e.g., 20% methanol in water).

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the Prep-HPLC system with a C18 column. Equilibrate the column with the initial mobile phase.

  • Develop a linear gradient elution method. For example: 20% to 50% methanol in water over 40 minutes. The flow rate will depend on the column dimensions (e.g., 10 mL/min for a 20 mm ID column).

  • Set the UV detector to monitor the elution profile at a suitable wavelength for iridoid glycosides (e.g., 240 nm).[5]

  • Inject the sample solution onto the column.

  • Collect the peak corresponding to the retention time of this compound.

  • Combine the collected fractions containing the pure compound.

  • Remove the methanol from the collected solution using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain pure, solid this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification process, starting with 1 kg of dried Rehmannia glutinosa roots. These values are illustrative and may vary based on the quality of the starting material and specific experimental conditions.

Table 1: Mass, Yield, and Purity at Each Purification Stage

Purification StageStarting Mass (g)Mass Obtained (g)Step Yield (%)Overall Yield (%)Purity of this compound (%)
Crude Methanol Extract100035035.035.0~0.5
Enriched Iridoid Fraction3504512.94.5~5
Silica Gel Fraction453.57.80.35~60
Pure this compound3.50.8524.30.085>98

Table 2: Chromatographic Conditions for Final Purification

ParameterCondition
InstrumentPreparative HPLC System
ColumnC18 Reversed-Phase, 20 x 250 mm, 10 µm
Mobile Phase AHPLC-Grade Water
Mobile Phase BHPLC-Grade Methanol
Gradient20% B to 50% B over 40 min
Flow Rate10 mL/min
DetectionUV at 240 nm
Injection Volume5 mL (at 10 mg/mL)

Visualizations

The following diagrams illustrate the logical workflow of the isolation and purification process.

experimental_workflow start Dried Rehmannia glutinosa Roots (1 kg) extraction Step 1: 70% Methanol Reflux Extraction start->extraction crude_extract Crude Extract (~350g) extraction->crude_extract macroporous Step 2: D101 Macroporous Resin Chromatography crude_extract->macroporous enriched_fraction Enriched Iridoid Fraction (~45g) macroporous->enriched_fraction silica Step 3: Silica Gel Column Chromatography enriched_fraction->silica partial_pure Partially Purified Fraction (~3.5g) silica->partial_pure hplc Step 4: Preparative HPLC (C18) partial_pure->hplc final_product Pure this compound (>98%, ~0.85g) hplc->final_product

Caption: Overall workflow for this compound isolation.

macroporous_resin_workflow cluster_0 Macroporous Resin Chromatography Detail load Load Aqueous Crude Extract onto D101 Column wash Wash with Deionized Water load->wash 2 BV/h elute1 Elute with 20% Ethanol wash->elute1 5 BV waste1 Waste (Sugars, Polar Impurities) wash->waste1 elute2 Elute with 70% Ethanol elute1->elute2 waste2 Waste (Other Compounds) elute1->waste2 collect Collect Fraction for Next Step elute2->collect 5 BV

Caption: Detailed workflow for macroporous resin enrichment.

References

Application Notes and Protocols for the Quantification of Rehmaglutin D in Rehmannia glutinosa Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of Rehmaglutin D, a key bioactive iridoid glycoside found in the extracts of Rehmannia glutinosa. The information herein is intended to guide researchers in establishing robust analytical methods for quality control, pharmacokinetic studies, and drug development purposes.

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a fundamental component of traditional medicine. Its therapeutic effects are attributed to a rich composition of bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and polysaccharides. Among these, this compound has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in Rehmannia glutinosa extracts is crucial for the standardization of herbal preparations and for understanding its therapeutic mechanisms.

Recent studies have highlighted the role of this compound (also referred to as Fthis compound) in modulating key signaling pathways associated with inflammation and immune response. Notably, it has been shown to exert its effects through the estrogen receptor (ER)-mediated Toll-like receptor 4 (TLR4) signaling pathway, suggesting its potential in treating conditions like sepsis-induced acute kidney injury[1].

This document outlines a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), adapted from validated methods for similar iridoid glycosides in Rehmannia glutinosa. Additionally, a protocol for method development using High-Performance Thin-Layer Chromatography (HPTLC) is provided as a rapid and cost-effective alternative for screening purposes.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data for this compound. The values presented are illustrative and should be replaced with experimental data. A validated HPLC-DAD-MS/MS method for the simultaneous determination of five representative metabolites in Rehmannia glutinosa has demonstrated good linearity (r² > 0.997), low limits of detection (LOD) and quantification (LOQ) (below 0.123 and 0.373 μg/mL, respectively), and satisfactory precision and accuracy[2]. These parameters provide a benchmark for the development of a specific method for this compound.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterRecommended Value
Linearity (r²)> 0.995
Limit of Detection (LOD)< 0.2 µg/mL
Limit of Quantification (LOQ)< 0.6 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%
SpecificityPeak purity > 99%

Table 2: Illustrative Quantification of this compound in Different Rehmannia glutinosa Extracts

Extract TypeThis compound Concentration (µg/g of dry extract)
Raw Rehmannia glutinosaInsert Experimental Data
Processed Rehmannia glutinosaInsert Experimental Data
Commercial Product AInsert Experimental Data
Commercial Product BInsert Experimental Data

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is adapted from a validated method for the simultaneous analysis of bioactive metabolites in Rehmannia glutinosa[2].

3.1.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Rehmannia glutinosa extract samples

  • Syringe filters (0.45 µm)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

3.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

3.1.4. Preparation of Sample Solutions

  • Accurately weigh 100 mg of the dried Rehmannia glutinosa extract.

  • Add 10 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3.1.5. Chromatographic Conditions

  • Mobile Phase: A gradient elution of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of this compound standard)

3.1.6. Method Validation

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be > 0.995.

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution at three different concentrations. The relative standard deviation (RSD%) should be less than 2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a sample extract and calculate the percentage recovery.

  • Specificity: Evaluate the specificity by checking for any interfering peaks at the retention time of this compound in a blank and a placebo sample. Peak purity can be assessed using the DAD detector.

High-Performance Thin-Layer Chromatography (HPTLC) Method Development

This protocol provides a general guideline for developing an HPTLC method for the quantification of this compound.

3.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPTLC silica gel 60 F254 plates

  • Solvents for mobile phase development (e.g., ethyl acetate, methanol, water, formic acid, toluene)

  • Methanol (analytical grade)

  • Rehmannia glutinosa extract samples

3.2.2. Instrumentation

  • HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.

  • Data analysis software.

3.2.3. Preparation of Solutions

  • Prepare standard and sample solutions as described in the HPLC protocol (Section 3.1.3 and 3.1.4).

3.2.4. Chromatographic Conditions

  • Sample Application: Apply 2-5 µL of the standard and sample solutions as bands on the HPTLC plate using the automatic applicator.

  • Mobile Phase Development: Develop the mobile phase by testing different solvent combinations to achieve good separation and a compact spot for this compound (Rf value between 0.2 and 0.8). A suggested starting mobile phase could be Ethyl Acetate:Methanol:Water:Formic Acid (8:1:0.5:0.5, v/v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the plate in absorbance mode at a wavelength determined from the UV spectrum of the this compound standard.

3.2.5. Method Validation

  • Validate the developed HPTLC method for linearity, LOD, LOQ, precision, accuracy, and specificity as described for the HPLC method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its quantification.

RehmaglutinD_Signaling_Pathway RehmaglutinD This compound ER Estrogen Receptor (ERα / ERβ) RehmaglutinD->ER Binds to TLR4 Toll-like Receptor 4 (TLR4) ER->TLR4 Interacts with (directly or indirectly) MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Inflammatory_Cytokines Promotes Transcription Inflammation Inflammatory Response Inflammatory_Cytokines->Inflammation

Caption: Proposed signaling pathway of this compound.

Quantification_Workflow Start Start Extraction Sample Preparation: Extraction of this compound from Rehmannia glutinosa Start->Extraction Standard_Prep Standard Preparation: Serial dilution of This compound standard Start->Standard_Prep Analysis Chromatographic Analysis (HPLC or HPTLC) Extraction->Analysis Standard_Prep->Analysis Data_Acquisition Data Acquisition: Peak area measurement Analysis->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of This compound in samples Data_Acquisition->Quantification Calibration->Quantification End End Quantification->End

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Rehmaglutin D Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. As with any compound intended for pharmaceutical or research applications, understanding its stability under various storage conditions is critical to ensure its quality, efficacy, and safety. These application notes provide a comprehensive overview of the stability profile of this compound and detailed protocols for its assessment.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H13ClO4
Molecular Weight220.65 g/mol
AppearanceWhite or off-white powder
SolubilitySoluble in water and methanol

Recommended Storage Conditions

For long-term storage, it is recommended to store this compound in a well-closed container, protected from light, at a temperature of -20°C . For short-term use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Stability Profile Summary

While specific public data on the degradation kinetics of this compound is limited, preliminary assessments and knowledge of similar iridoid glycosides suggest that it is susceptible to degradation under conditions of high temperature, extreme pH, and exposure to light. Forced degradation studies are essential to identify potential degradation products and establish a comprehensive stability profile.

Data Presentation: Quantitative Stability Data

The following tables are templates for summarizing quantitative data from stability studies of this compound.

Table 1: Long-Term Stability Data

Storage ConditionTime (Months)AppearanceAssay (%)Purity (%)Degradation Products (%)
25°C ± 2°C / 60% ± 5% RH0Conforms100.099.9<0.1
3Conforms
6
9
12
18
24
5°C ± 3°C0Conforms100.099.9<0.1
3Conforms
6
12
24
36

Table 2: Accelerated Stability Data

Storage ConditionTime (Months)AppearanceAssay (%)Purity (%)Degradation Products (%)
40°C ± 2°C / 75% ± 5% RH0Conforms100.099.9<0.1
1Conforms
3
6

Table 3: Forced Degradation Study Summary

Stress ConditionDurationAssay (%)Major Degradation Products (RRT)Mass Balance (%)
0.1 M HCl, 60°C24h
0.1 M NaOH, RT8h
3% H2O2, RT24h
Heat (80°C, solid)48h
Photostability (ICH Q1B)Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m²

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Forced degradation samples of this compound

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known quantity of this compound sample in methanol to achieve a target concentration within the calibration range. For stability samples, dilute with the mobile phase as needed.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Analysis of Stability Samples: Analyze the samples from the stability studies at the specified time points. Quantify the amount of this compound and any degradation products.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2) cluster_3 Stability Study A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Optimize Detection Wavelength B->C D Generate Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) C->D Apply Method E Specificity D->E Check Peak Purity F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I Analyze Stability Samples H->I Validated Method J Quantify this compound & Degradants I->J Forced_Degradation_Workflow cluster_conditions Stress Conditions Start This compound Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products & Establish Pathways Analysis->Report Signaling_Pathway cluster_stimulus Cellular Stress cluster_transcription Nuclear Events & Gene Expression cluster_compound Intervention Stress Inflammatory Stimuli / Oxidative Stress RAGE RAGE Stress->RAGE ROS ROS Production Stress->ROS IKK IKK RAGE->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Apoptosis Apoptosis ROS->Apoptosis Induces Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription RehmaglutinD This compound RehmaglutinD->IKK Inhibits RehmaglutinD->ROS Reduces

Application Notes and Protocols for Cell-Based Assay Design: Testing Rehmaglutin D Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rehmaglutin D, an iridoid glycoside isolated from the traditional medicinal herb Rehmannia glutinosa, has garnered significant interest for its potential therapeutic properties. Scientific literature suggests its involvement in a range of biological activities, including anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2][3][4] This document provides a comprehensive guide with detailed protocols for designing and implementing cell-based assays to evaluate the efficacy of this compound. The proposed assays are designed to investigate its effects on key cellular pathways implicated in inflammation, apoptosis, and neuroprotection.

Core Signaling Pathways Potentially Modulated by this compound

Preliminary research indicates that this compound may exert its biological effects through the modulation of several key signaling pathways. One prominent mechanism involves its estrogen-like activity, influencing the Estrogen Receptor (ER) and subsequently the Toll-Like Receptor 4 (TLR4) pathway, which is crucial in inflammatory responses.[1] Furthermore, broader studies on Rehmannia glutinosa extracts suggest involvement of pathways such as NF-κB, AKT/mTOR, and the AGE-RAGE signaling pathway in diabetic complications.[2][5][6]

RehmaglutinD_Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptosis Pathway cluster_neuroprotection Neuroprotective Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines ROS ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis GrowthFactors Growth Factors AKT AKT GrowthFactors->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival RehmaglutinD This compound RehmaglutinD->TLR4 Inhibits RehmaglutinD->ROS Reduces RehmaglutinD->AKT Activates

Caption: Key signaling pathways potentially modulated by this compound.

Experimental Protocols

The following protocols outline key experiments to assess the efficacy of this compound in relevant cellular models.

Anti-inflammatory Efficacy Assessment in Macrophages

This assay will determine the ability of this compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

Anti_Inflammatory_Workflow A 1. Seed RAW 264.7 macrophages B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant & Cell Lysates D->E F 6. Analyze Cytokines (ELISA) & NF-κB (Western Blot) E->F

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells with RIPA buffer for protein analysis.

  • Analysis:

    • Cytokine Quantification: Measure the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.

    • NF-κB Activation: Analyze the phosphorylation of NF-κB p65 in the cell lysates by Western blotting.

Data Presentation:

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-1β (pg/mL)p-NF-κB/NF-κB Ratio
Control0
LPS0
LPS + this compound1
LPS + this compound10
LPS + this compound50
LPS + this compound100
Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity

This assay evaluates the potential of this compound to protect neuronal cells from glutamate-induced cell death.[7]

Experimental Workflow:

Neuroprotection_Workflow A 1. Seed HT-22 neuronal cells B 2. Treat with This compound A->B C 3. Induce excitotoxicity with Glutamate B->C D 4. Incubate C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Analyze Apoptotic Markers (Flow Cytometry) D->F

Caption: Workflow for assessing the neuroprotective effects of this compound.

Detailed Protocol:

  • Cell Culture: Culture HT-22 murine hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

  • Induction of Excitotoxicity: Add glutamate (5 mM) to the wells to induce cell death.

  • Incubation: Incubate for another 24 hours.

  • Analysis:

    • Cell Viability: Assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Measure absorbance at 570 nm.

    • Apoptosis: Quantify apoptotic cells using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit and flow cytometry.

Data Presentation:

Treatment GroupThis compound (µM)Cell Viability (% of Control)Apoptotic Cells (%)
Control0100
Glutamate0
Glutamate + this compound1
Glutamate + this compound10
Glutamate + this compound50
Glutamate + this compound100
Assessment of AKT/mTOR Pathway Activation

This assay will determine if this compound activates the pro-survival AKT/mTOR signaling pathway in neuronal cells.[5]

Experimental Workflow:

AKT_mTOR_Workflow A 1. Seed SH-SY5Y neuroblastoma cells B 2. Serum starve cells A->B C 3. Treat with This compound B->C D 4. Incubate for short time points C->D E 5. Lyse cells D->E F 6. Analyze p-AKT & p-mTOR (Western Blot) E->F

Caption: Workflow for assessing AKT/mTOR pathway activation by this compound.

Detailed Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well.

  • Serum Starvation: Once the cells reach 70-80% confluency, serum-starve them for 12-16 hours in a serum-free medium.

  • Treatment: Treat the cells with this compound (e.g., 50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Analysis: Perform Western blotting to detect the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). Normalize to total AKT and mTOR levels, respectively.

Data Presentation:

Time Point (min)p-AKT/Total AKT Ratiop-mTOR/Total mTOR Ratio
0
15
30
60

Concluding Remarks

The provided protocols offer a robust framework for the initial cell-based screening of this compound efficacy. Positive results from these assays would warrant further investigation into more complex cellular models and eventually in vivo studies. The modular nature of these protocols allows for adaptation to specific research questions and the exploration of other potential mechanisms of action for this promising natural compound.

References

Application Notes and Protocols for In Vitro Studies of Rehmaglutin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmaglutin D, an iridoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered significant interest for its diverse pharmacological activities. These application notes provide a comprehensive overview of in vitro experimental models to investigate the anti-inflammatory and metabolic regulatory effects of this compound. Detailed protocols for key assays are provided to facilitate reproducible and robust experimental design.

Biological Activities and Mechanisms of Action

In vitro studies have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties.[1] Furthermore, it has been shown to play a role in regulating cellular energy metabolism. The primary mechanisms of action explored in these notes are:

  • Anti-inflammatory Effects: this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced inflammation in kidney cells. This effect is mediated, at least in part, through the estrogen receptor (ER)-TLR4-IL-1β signaling pathway.[2] this compound can reduce the expression of pro-inflammatory proteins such as TLR4 and caspase 11, and decrease the production of inflammatory cytokines.[2]

  • Metabolic Regulation: this compound has been identified as a potential activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] Activation of AMPK can lead to a variety of downstream effects, including the modulation of glucose and lipid metabolism.

Data Summary

The following tables summarize quantitative data from representative in vitro studies on this compound and related experimental models.

Table 1: Cytotoxicity of this compound and Experimental Inducers

Cell LineCompoundExposure TimeIC50 ValueReference
HK-2Cisplatin24 h10.1 µM[4]
HK-2Tenofovir48 h9.2 µM[5]
HK-2Tenofovir72 h2.77 µM[5]
HepG2Mallotucin D24 h26.9 ± 0.6 µM[6]
HepG2Mallotucin D48 h14.4 ± 0.7 µM[6]
HepG2Goniothalamin72 h4.6 ± 0.23 µM[7]

Table 2: Effects of Lipopolysaccharide (LPS) on HK-2 Cells

ParameterLPS ConcentrationExposure TimeObservationReference
Cell Viability2 µg/mL8 hSignificant decrease[8]
Cell Viability8 µg/mL6 hSignificant decrease[8]
Apoptosis8 µg/mL12 hDramatically induced[8]
Bax Expression8 µg/mL12 hIncreased[8]
Bcl-2 Expression8 µg/mL12 hDecreased[8]
Caspase-3 Activity8 µg/mL12 hSignificantly increased[8]
Cell Viability1-10 µg/mLNot specifiedDose-dependent decrease[9]

Table 3: Effect of this compound on Protein Expression and ROS Levels

Cell LineTreatmentTarget Protein/MoleculeEffectReference
LPS-induced modelFthis compoundROSDecreased levels[2]
LPS-induced modelFthis compoundERα and ERβIncreased protein expression[2]
LPS-induced modelFthis compoundTLR4, Caspase 11, IL-1βDecreased protein expression[2]
HepG2Compound 1 (from R. glutinosa)p-AMPK/AMPK ratioIncreased in a dose-dependent manner (2-20 µM)[3]

Experimental Protocols

Cell Culture

1.1. HK-2 Cell Culture (Human Kidney Proximal Tubular Epithelial Cells)

  • Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor (EGF) and 0.05 mg/mL bovine pituitary extract.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding.

1.2. HepG2 Cell Culture (Human Hepatocellular Carcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding.

LPS-Induced Inflammation Model in HK-2 Cells

This model is used to study the anti-inflammatory effects of this compound.

  • Procedure:

    • Seed HK-2 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Induce inflammation by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of 1-10 µg/mL.[8][9]

    • Incubate for the desired period (e.g., 6-24 hours) before proceeding with downstream assays.[8]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat cells with this compound or other compounds for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Binding Buffer.

  • Protocol:

    • Seed cells and treat with this compound as required.

    • Harvest both adherent and floating cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Detection

This assay measures intracellular ROS levels using fluorescent probes.

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Dihydroethidium (DHE).

  • Protocol:

    • Seed cells in a suitable plate for fluorescence microscopy or a black-walled 96-well plate for plate reader analysis.

    • Treat cells with this compound and/or an inducing agent (e.g., LPS).

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA or DHE in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (for DCFH-DA: Ex/Em ~485/535 nm; for DHE: Ex/Em ~518/605 nm).

Western Blotting

This technique is used to detect and quantify specific proteins.

  • Protocol:

    • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions:

      • ERα: 1:200 - 1:1000[10][11]

      • TLR4: 1:500 - 1:1000 or 2-5 µg/mL[12]

      • Phospho-AMPKα (Thr172): 1:1000[13][14]

      • Total AMPKα: 1:1000 - 1:2000[13][15]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:10000) for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays HK2 HK-2 Cells LPS_induction LPS Induction (HK-2) HK2->LPS_induction HepG2 HepG2 Cells RehmaglutinD_treatment This compound Treatment HepG2->RehmaglutinD_treatment LPS_induction->RehmaglutinD_treatment Pre-treatment MTT Cell Viability (MTT) RehmaglutinD_treatment->MTT Apoptosis Apoptosis (Annexin V/PI) RehmaglutinD_treatment->Apoptosis ROS ROS Detection (DCFH-DA/DHE) RehmaglutinD_treatment->ROS WesternBlot Western Blot RehmaglutinD_treatment->WesternBlot

Caption: Experimental workflow for in vitro studies of this compound.

ER_TLR4_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates RehmaglutinD This compound ER Estrogen Receptor (ERα/ERβ) RehmaglutinD->ER Activates RehmaglutinD->TLR4 Inhibits ER->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Caspase11 Caspase 11 MyD88->Caspase11 IL1b IL-1β NFkB->IL1b Caspase11->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: this compound inhibits the ER-TLR4 signaling pathway.

AMPK_pathway RehmaglutinD This compound AMPK AMPK RehmaglutinD->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates CPT1 CPT1 pAMPK->CPT1 Activates pACC p-ACC (Inactive) ACC->pACC FattyAcidSynth Fatty Acid Synthesis pACC->FattyAcidSynth Inhibits FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx Promotes

References

Application Notes and Protocols for In Vivo Investigation of Rehmaglutin D Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmaglutin D is an iridoid glycoside isolated from the root of Rehmannia glutinosa, a plant widely used in traditional medicine.[1] Emerging research suggests that this compound possesses a range of pharmacological activities, including anti-inflammatory, and potential anti-diabetic and neuroprotective effects.[1][2] These properties make it a compound of interest for therapeutic development. This document provides detailed protocols for in vivo investigation of this compound's effects in three key animal models: lipopolysaccharide (LPS)-induced inflammation, streptozotocin (STZ)-induced diabetes, and D-galactose-induced aging as a model for neuroprotection. The provided methodologies, data presentation tables, and workflow diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Anti-inflammatory Effects of this compound in a Murine Model of Sepsis-Induced Acute Kidney Injury

This section details the investigation of this compound's anti-inflammatory effects in a lipopolysaccharide (LPS)-induced murine model of sepsis-induced acute kidney injury. The protocol is based on established in vivo studies demonstrating the compound's efficacy.[2]

Experimental Protocol

1.1. Animal Model:

  • Species: Female BALB/c mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Acclimation: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

1.2. Experimental Groups:

  • Control Group: Vehicle (e.g., saline or appropriate solvent for this compound)

  • LPS Model Group: LPS (10 mg/kg, intraperitoneal injection) + Vehicle

  • This compound Treatment Group: LPS (10 mg/kg, i.p.) + this compound (Fre D) (2 mg/kg, intragastric administration)[2]

  • Positive Control (Optional): LPS + known anti-inflammatory drug (e.g., Dexamethasone)

1.3. Procedure:

  • Administer this compound or vehicle by intragastric gavage daily for a pre-treatment period (e.g., 7 days).

  • On the final day of pre-treatment, induce acute kidney injury by a single intraperitoneal injection of LPS (10 mg/kg).

  • Continue daily administration of this compound or vehicle for a specified post-insult period (e.g., 24-48 hours).

  • Monitor animals for clinical signs of distress.

  • At the end of the experimental period, collect blood samples via cardiac puncture for biochemical analysis.

  • Euthanize animals and harvest kidneys for histopathological and molecular analysis.

1.4. Outcome Measures:

  • Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.

  • Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) measured by ELISA.

  • Oxidative Stress Markers: Kidney tissue levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).

  • Histopathology: Hematoxylin and eosin (H&E) staining of kidney sections to assess tissue damage.

  • Molecular Analysis: Western blot or qPCR to determine the protein or mRNA expression of key signaling molecules in the ER-TLR4 pathway (e.g., ERα, ERβ, TLR4, MyD88, NF-κB, Caspase-11, IL-1β).[2]

Data Presentation

Table 1: Effects of this compound on Renal Function and Inflammatory Cytokines in LPS-Induced Acute Kidney Injury

GroupSerum Creatinine (µmol/L)Blood Urea Nitrogen (mmol/L)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control
LPS Model
This compound

Table 2: Effects of this compound on Oxidative Stress Markers in Kidney Tissue

GroupMDA (nmol/mg protein)SOD (U/mg protein)GSH-Px (U/mg protein)
Control
LPS Model
This compound

Experimental Workflow and Signaling Pathway

experimental_workflow_inflammation cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis acclimation Acclimation of BALB/c mice grouping Grouping: - Control - LPS Model - this compound acclimation->grouping pretreatment Pre-treatment with This compound (2 mg/kg) or Vehicle (7 days, i.g.) grouping->pretreatment lps_injection LPS Injection (10 mg/kg, i.p.) pretreatment->lps_injection post_treatment Post-treatment with This compound or Vehicle (24-48 hours) lps_injection->post_treatment blood_collection Blood Collection post_treatment->blood_collection tissue_harvesting Kidney Harvesting post_treatment->tissue_harvesting biochemical Biochemical Analysis (Creatinine, BUN) blood_collection->biochemical elisa ELISA (TNF-α, IL-1β, IL-6) blood_collection->elisa oxidative_stress Oxidative Stress Assays (MDA, SOD, GSH-Px) tissue_harvesting->oxidative_stress histopathology Histopathology (H&E) tissue_harvesting->histopathology molecular Molecular Analysis (Western Blot, qPCR) tissue_harvesting->molecular

Experimental workflow for the LPS-induced inflammation model.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Casp11 Caspase-11 MyD88->Casp11 Activates IL1b IL-1β NFkB->IL1b Upregulates Casp11->IL1b Cleaves Pro-IL-1β to Inflammation Inflammation & Kidney Injury IL1b->Inflammation RehmaglutinD This compound ER Estrogen Receptors (ERα/ERβ) RehmaglutinD->ER Activates ER->TLR4 Inhibits

This compound signaling pathway in LPS-induced inflammation.

Proposed Protocol for Investigating the Anti-diabetic Effects of this compound

This section provides a proposed protocol for evaluating the anti-diabetic potential of this compound in a streptozotocin (STZ)-induced diabetic rat model. As there is limited specific data on this compound in this model, the following is based on established methods for Rehmannia glutinosa extracts.

Experimental Protocol

2.1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Acclimation: Acclimatize rats for one week under standard laboratory conditions.

2.2. Induction of Diabetes:

  • Induce diabetes with a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer (0.1 M, pH 4.5).

  • Confirm diabetes 72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose > 250 mg/dL are considered diabetic.

2.3. Experimental Groups:

  • Normal Control: Non-diabetic rats receiving vehicle.

  • Diabetic Control: Diabetic rats receiving vehicle.

  • This compound Treatment Groups: Diabetic rats receiving different doses of this compound (e.g., 1, 5, 10 mg/kg, p.o.). Dose selection should be optimized in pilot studies.

  • Positive Control: Diabetic rats receiving a standard anti-diabetic drug (e.g., Metformin, 500 mg/kg, p.o.).

2.4. Procedure:

  • Following confirmation of diabetes, begin daily oral administration of this compound, vehicle, or positive control for a period of 4-8 weeks.

  • Monitor body weight and fasting blood glucose levels weekly.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

  • Collect blood samples for analysis of serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.

  • Euthanize animals and collect the pancreas for histopathological examination (H&E staining, insulin immunohistochemistry).

Data Presentation

Table 3: Effects of this compound on Glycemic Control and Body Weight in STZ-Induced Diabetic Rats

GroupInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Change in Body Weight (g)
Normal Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
Metformin

Table 4: Effects of this compound on Serum Biochemical Parameters in STZ-Induced Diabetic Rats

GroupSerum Insulin (µU/mL)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Normal Control
Diabetic Control
This compound (Low Dose)
This compound (High Dose)
Metformin

Experimental Workflow

experimental_workflow_diabetes cluster_setup Model Induction cluster_treatment Treatment Protocol cluster_analysis Analysis acclimation Acclimation of rats stz_injection STZ Injection (50-65 mg/kg, i.p.) acclimation->stz_injection diabetes_confirmation Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) stz_injection->diabetes_confirmation grouping Grouping: - Normal Control - Diabetic Control - this compound - Metformin diabetes_confirmation->grouping treatment Daily Oral Administration (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Blood Glucose) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt blood_analysis Blood Analysis (Insulin, Lipids) treatment->blood_analysis histopathology Pancreatic Histopathology treatment->histopathology

Proposed experimental workflow for the STZ-induced diabetes model.

Proposed Protocol for Investigating the Neuroprotective Effects of this compound

This section outlines a proposed protocol to assess the neuroprotective effects of this compound using a D-galactose-induced aging model in mice, which is associated with cognitive decline and oxidative stress. This protocol is based on general methodologies for studying neuroprotection.

Experimental Protocol

3.1. Animal Model:

  • Species: Male Kunming or C57BL/6 mice

  • Age: 8 weeks

  • Acclimation: Acclimatize mice for one week under standard laboratory conditions.

3.2. Induction of Aging Model:

  • Induce accelerated aging by daily subcutaneous injection of D-galactose (e.g., 100-150 mg/kg) for 6-8 weeks.

3.3. Experimental Groups:

  • Normal Control: Saline injection + Vehicle.

  • D-galactose Model: D-galactose injection + Vehicle.

  • This compound Treatment Groups: D-galactose injection + different doses of this compound (e.g., 1, 5, 10 mg/kg, p.o.). Dose selection should be optimized in pilot studies.

  • Positive Control: D-galactose injection + a known neuroprotective agent (e.g., Vitamin E).

3.4. Procedure:

  • Co-administer this compound, vehicle, or positive control orally alongside the daily D-galactose injections for the entire duration of the study (6-8 weeks).

  • In the final week of treatment, perform behavioral tests to assess cognitive function (e.g., Morris Water Maze, Y-maze).

  • Following behavioral testing, collect blood for serum analysis of oxidative stress markers.

  • Euthanize animals and harvest brains. One hemisphere can be used for histopathological analysis (e.g., Nissl staining for neuronal loss, immunohistochemistry for markers of apoptosis like Caspase-3) and the other for biochemical and molecular analyses.

3.5. Outcome Measures:

  • Cognitive Function: Escape latency and platform crossings in the Morris Water Maze; spontaneous alternation in the Y-maze.

  • Oxidative Stress Markers: Brain tissue levels of MDA, SOD, and GSH-Px.

  • Neuroinflammation: Brain levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Apoptosis: Expression of apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3) in the hippocampus or cortex.

  • Histopathology: Neuronal density and morphology in the hippocampus.

Data Presentation

Table 5: Effects of this compound on Cognitive Performance in D-galactose-Induced Aging Mice

GroupMorris Water Maze (Escape Latency, s)Y-Maze (Spontaneous Alternation, %)
Normal Control
D-galactose Model
This compound (Low Dose)
This compound (High Dose)
Vitamin E

Table 6: Effects of this compound on Brain Oxidative Stress and Apoptosis Markers

GroupBrain MDA (nmol/mg protein)Brain SOD (U/mg protein)Hippocampal Caspase-3 Expression (relative to control)
Normal Control
D-galactose Model
This compound (Low Dose)
This compound (High Dose)
Vitamin E

Experimental Workflow

experimental_workflow_neuroprotection cluster_setup Model Induction cluster_treatment Treatment Protocol cluster_analysis Analysis acclimation Acclimation of mice dgal_injection Daily D-galactose Injection (100-150 mg/kg, s.c.) (6-8 weeks) acclimation->dgal_injection grouping Grouping: - Normal Control - D-galactose Model - this compound - Vitamin E dgal_injection->grouping treatment Daily Oral Co-administration grouping->treatment behavioral_tests Behavioral Tests (Morris Water Maze, Y-maze) treatment->behavioral_tests blood_collection Blood Collection behavioral_tests->blood_collection brain_harvesting Brain Harvesting blood_collection->brain_harvesting biochemical Brain Biochemical Analysis (Oxidative Stress, Cytokines) brain_harvesting->biochemical histopathology Brain Histopathology (Nissl, IHC) brain_harvesting->histopathology molecular Molecular Analysis (Apoptosis Markers) brain_harvesting->molecular

Proposed experimental workflow for the D-galactose-induced aging model.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Rehmaglutin D in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Rehmaglutin D in biological samples, such as plasma. This compound, an iridoid glycoside isolated from Rehmannia glutinosa, has garnered interest for its potential therapeutic properties. The described method utilizes protein precipitation for sample preparation and employs a rapid chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This high-throughput assay is suitable for pharmacokinetic studies and routine drug monitoring of this compound.

Introduction

This compound is a naturally occurring iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine. Recent studies have suggested its involvement in modulating inflammatory pathways, specifically the estrogen receptor-mediated TLR4 signaling pathway, indicating its potential as a therapeutic agent. To facilitate further research and development, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for an LC-MS/MS method analogous to those developed for similar iridoid glycosides, offering a starting point for method validation in individual laboratories.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound reference standard

  • Internal Standard (IS) working solution (e.g., Catalpol-d4, or other suitable analogue)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix the sample for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Based on the chemical formula of this compound (C9H13ClO4), the protonated precursor ion [M+H]+ would be m/z 221.05. The following are proposed MRM transitions that would require empirical optimization.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 221.1 (for this compound)
Product Ions (Q3) To be determined by infusion of a standard solution.
Collision Energy To be optimized for each transition.
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized based on instrument manufacturer's guidelines.

Data Presentation

The following tables summarize typical quantitative data that should be obtained during method validation, based on performance characteristics of similar iridoid glycoside assays.

Table 1: Calibration Curve and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
This compound1 - 100010.5> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3> 8085 - 115
HQC800> 8085 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 RehmaglutinD This compound ER Estrogen Receptor (ERα/ERβ) RehmaglutinD->ER ER->TLR4 Inhibits NFkB NF-κB MyD88->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Inflammation ↓ Inflammation ↓ ROS ↓ Apoptosis Inflammatory_Genes->Inflammation

Application Note and Protocols for the Standardized Extraction of Rehmaglutin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the extraction of Rehmaglutin D, an iridoid glycoside from the roots of Rehmannia glutinosa. The protocols outlined herein are designed to yield a high-purity extract suitable for research and preclinical studies.

Introduction

Rehmannia glutinosa, a perennial herb fundamental to traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and polysaccharides.[1][2][3][4] Among these, this compound has garnered significant interest for its potential therapeutic properties. Recent studies have highlighted its role in modulating inflammatory pathways, specifically the estrogen receptor-mediated TLR4 signaling pathway, suggesting its potential in the management of inflammatory conditions.[5]

Standardized extraction procedures are critical for ensuring the consistency and quality of phytochemicals used in research and drug development. This application note details a reproducible method for the extraction and purification of this compound from Rehmannia glutinosa roots, along with protocols for quantitative analysis.

Materials and Reagents

Material/ReagentGradeSupplier
Dried Rehmannia glutinosa rootsPharmacopoeial Grade(Specify Supplier)
Methanol (MeOH)HPLC Grade(Specify Supplier)
Ethanol (EtOH)ACS Grade(Specify Supplier)
WaterDeionizedIn-house
Acetonitrile (ACN)HPLC Grade(Specify Supplier)
Formic AcidLC-MS Grade(Specify Supplier)
This compound Reference Standard (>98% purity)Analytical Standard(Specify Supplier)
Macroporous Adsorption Resin (e.g., Diaion HP-20)Chromatography Grade(Specify Supplier)
Silica Gel (60-120 mesh)Column Chromatography Grade(Specify Supplier)

Experimental Protocols

Preparation of Plant Material
  • Ensure the Rehmannia glutinosa roots are clean and free of foreign matter.

  • Dry the roots in an oven at 60°C until a constant weight is achieved.

  • Grind the dried roots into a coarse powder (approximately 40-60 mesh).

  • Store the powdered material in an airtight container, protected from light and moisture.

Extraction of this compound

This protocol describes three common extraction methods. Researchers should select the method most suitable for their laboratory setup and desired scale.

  • Weigh 100 g of powdered Rehmannia glutinosa root and place it in a 2 L Erlenmeyer flask.

  • Add 1 L of 70% (v/v) methanol to the flask.

  • Seal the flask and allow it to stand at room temperature for 48 hours with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction of the residue with an additional 1 L of 70% methanol for 24 hours.

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.

  • Weigh 100 g of powdered Rehmannia glutinosa root and place it in a 2 L beaker.

  • Add 1 L of 70% (v/v) methanol.

  • Place the beaker in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Filter the mixture.

  • Repeat the extraction process on the residue with fresh solvent.

  • Combine and concentrate the filtrates as described in the maceration protocol.

  • Place 100 g of powdered Rehmannia glutinosa root into a 2 L round-bottom flask.

  • Add 1 L of 70% (v/v) methanol and a few boiling chips.[1]

  • Set up a reflux condenser and heat the mixture to a gentle boil for 2 hours.[1]

  • Allow the mixture to cool to room temperature and then filter.

  • Repeat the reflux extraction on the residue with 1 L of fresh 70% methanol for 1.5 hours.[1]

  • Combine the filtrates and concentrate using a rotary evaporator.

Purification of this compound
  • Macroporous Resin Column Chromatography:

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars and other polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect fractions and monitor by TLC or HPLC to identify fractions rich in this compound.

  • Silica Gel Column Chromatography:

    • Combine and concentrate the this compound-rich fractions from the previous step.

    • Adsorb the concentrated extract onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column packed with a suitable solvent system (e.g., chloroform-methanol).

    • Elute the column with a gradient of increasing methanol concentration.

    • Collect fractions and analyze for the presence and purity of this compound.

Quantitative Analysis by HPLC
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-10 min: 5-15% B

    • 10-25 min: 15-30% B

    • 25-30 min: 30-50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve a known amount of the purified extract in methanol to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following tables should be used to record and compare the results from different extraction methods.

Table 1: Extraction Yield of this compound

Extraction MethodStarting Material (g)Crude Extract Yield (g)Crude Extract Yield (%)Purified this compound (mg)Final Yield (%)
Maceration100
Ultrasound-Assisted100
Reflux100

Table 2: Purity of Extracted this compound

Extraction MethodPurity by HPLC (%)Retention Time (min)Notes
Maceration
Ultrasound-Assisted
Reflux

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Rehmannia glutinosa Root Powder extraction Extraction (Maceration / UAE / Reflux) 70% Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification1 Macroporous Resin Chromatography crude_extract->purification1 purification2 Silica Gel Column Chromatography purification1->purification2 hplc_analysis HPLC-DAD Analysis (Purity & Quantification) purification2->hplc_analysis final_product Purified this compound purification2->final_product

Figure 1. General workflow for the extraction and purification of this compound.
Signaling Pathway of this compound

signaling_pathway rehmaglutin_d This compound er Estrogen Receptor (ERα / ERβ) rehmaglutin_d->er Binds to tlr4 Toll-like Receptor 4 (TLR4) er->tlr4 Inhibits inflammation Pro-inflammatory Cytokine Production (e.g., IL-1β) tlr4->inflammation Activates cellular_response Inflammatory Response inflammation->cellular_response

Figure 2. Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This application note provides a standardized framework for the extraction, purification, and quantification of this compound from Rehmannia glutinosa. Adherence to these protocols will facilitate the generation of consistent and high-quality material for pharmacological and clinical research, ultimately advancing our understanding of this promising natural product.

References

Application of Rehmaglutin D in Sepsis-Induced Acute Kidney Injury Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis-induced acute kidney injury (S-AKI) is a critical condition characterized by a dysregulated host inflammatory response to infection, leading to high morbidity and mortality. Recent research has highlighted the therapeutic potential of natural compounds in mitigating the complex pathophysiology of S-AKI. Rehmaglutin D, a violetone compound isolated from Rehmannia glutinosa, has emerged as a promising candidate. Studies indicate that this compound exerts protective effects against S-AKI by modulating inflammatory pathways, reducing oxidative stress, and attenuating apoptosis in renal cells.[1] This document provides detailed application notes and protocols based on findings from preclinical studies to guide researchers in investigating the therapeutic effects of this compound in S-AKI models.

Mechanism of Action

This compound has been shown to ameliorate lipopolysaccharide (LPS)-induced acute kidney injury through its estrogen-like activity. The primary mechanism involves the interaction with estrogen receptors (ERα and ERβ), which in turn modulates the Toll-like receptor 4 (TLR4) signaling pathway.[1] This modulation leads to a downstream reduction in the expression of key inflammatory mediators, including caspase 11 and interleukin-1β (IL-1β), thereby mitigating the inflammatory cascade that drives renal damage in sepsis.[1]

Data Presentation

In Vivo Efficacy of this compound in LPS-Induced S-AKI Mouse Model
ParameterControl GroupLPS Model GroupLPS + this compound GroupReference
Renal Function Markers
Serum Creatinine (mg/dL)BaselineElevatedSignificantly Reduced[2][3][4]
Blood Urea Nitrogen (BUN) (mg/dL)BaselineElevatedSignificantly Reduced[2][3][4]
Inflammatory Markers
Renal IL-1β ExpressionLowHighSignificantly Decreased[1]
Renal TNF-α ExpressionLowHighSignificantly Decreased[5][6]
Signaling Pathway Proteins
Renal TLR4 ExpressionLowHighSignificantly Decreased[1]
Renal Caspase 11 ExpressionLowHighSignificantly Decreased[1]
Oxidative Stress
Renal ROS LevelsLowHighSignificantly Decreased[1]

Note: Specific quantitative data from the primary study on this compound were not available in the search results. The table reflects the qualitative findings reported.

In Vitro Efficacy of this compound in LPS-Treated HK-2 Cells
ParameterControl GroupLPS-Treated GroupLPS + this compound GroupReference
Cell Viability HighReducedSignificantly Increased[7][8][9]
Apoptosis Rate LowIncreasedSignificantly Decreased[7][8]
Inflammatory Markers
IL-1β ExpressionLowHighSignificantly Decreased[1]
TNF-α ExpressionLowHighSignificantly Decreased[7]
Signaling Pathway Proteins
TLR4 ExpressionLowHighSignificantly Decreased[1]
Caspase 11 ExpressionLowHighSignificantly Decreased[1]
Oxidative Stress
Intracellular ROS LevelsLowHighSignificantly Decreased[1]

Note: Specific quantitative data from the primary study on this compound were not available in the search results. The table reflects the qualitative findings reported.

Experimental Protocols

In Vivo Sepsis-Induced AKI Mouse Model

Objective: To induce a model of sepsis-associated acute kidney injury in mice using lipopolysaccharide (LPS) to evaluate the therapeutic effects of this compound.

Materials:

  • Female BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Sterile, pyrogen-free 0.9% saline

  • Animal handling and injection equipment

Protocol:

  • Acclimatize female BALB/c mice for at least one week under standard laboratory conditions.

  • Randomly divide the mice into three groups: Control, LPS model, and LPS + this compound.

  • This compound Administration: Dissolve this compound in a suitable vehicle. Administer the this compound solution to the treatment group via oral gavage or intraperitoneal (i.p.) injection. The control and LPS model groups should receive the vehicle alone. Note: The specific dosage of this compound should be determined based on preliminary dose-response studies. A general starting point for compounds from Rehmannia glutinosa in similar models ranges from 50-200 mg/kg.[6]

  • LPS Challenge: After a predetermined pretreatment period with this compound (e.g., 1 hour or daily for several days), induce sepsis by a single intraperitoneal injection of LPS. A commonly used dose of LPS to induce AKI is 5-10 mg/kg.[6][10] The control group should receive an equivalent volume of sterile saline.

  • Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, huddled behavior).

  • At a specified time point post-LPS injection (e.g., 12, 24, or 48 hours), euthanize the mice and collect blood and kidney tissues for analysis.

  • Blood Analysis: Collect blood via cardiac puncture and centrifuge to separate serum. Analyze serum for creatinine and BUN levels as indicators of renal function.

  • Kidney Tissue Analysis: Perfuse the kidneys with cold PBS to remove blood. One kidney can be fixed in 10% formalin for histological analysis (H&E staining), while the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (Western blot, ELISA, ROS assays).

In Vitro LPS-Induced Injury in Human Kidney Cells

Objective: To model sepsis-induced renal cell injury in vitro using human kidney proximal tubular epithelial cells (HK-2) and assess the protective effects of this compound.

Materials:

  • HK-2 cell line

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Cell culture plates and flasks

  • Reagents for cell viability, apoptosis, and molecular assays

Protocol:

  • Culture HK-2 cells in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the HK-2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere and reach 70-80% confluency.

  • This compound Pretreatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before LPS stimulation.

  • LPS Stimulation: After pretreatment, add LPS to the cell culture medium at a final concentration known to induce inflammation and injury in HK-2 cells (e.g., 1-10 µg/mL) and incubate for a defined period (e.g., 12-24 hours).[7][8][9]

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using assays such as MTT or CCK-8.

    • Apoptosis: Quantify apoptosis using flow cytometry with Annexin V/PI staining or by TUNEL assay.

    • Inflammatory Cytokines: Measure the levels of IL-1β and TNF-α in the cell culture supernatant using ELISA kits.

    • Protein Expression: Lyse the cells and perform Western blotting to determine the expression levels of TLR4, caspase 11, and other proteins of interest in the signaling pathway.

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.

Visualizations

Signaling Pathway of this compound in Sepsis-Induced AKI

RehmaglutinD_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Casp11 Caspase 11 TLR4->Casp11 NFkB NF-κB MyD88->NFkB Inflammation Inflammation (IL-1β, TNF-α) NFkB->Inflammation AKI Acute Kidney Injury Inflammation->AKI RehmaglutinD This compound ER Estrogen Receptor (ERα/ERβ) RehmaglutinD->ER Activates ER->TLR4 Inhibits Casp11->Inflammation

Caption: this compound signaling in S-AKI.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start: Acclimatize BALB/c Mice grouping Randomly Group Mice (Control, LPS, LPS + this compound) start->grouping treatment Administer this compound or Vehicle grouping->treatment lps_challenge Induce Sepsis with LPS Injection (Control gets Saline) treatment->lps_challenge monitoring Monitor Mice for Sepsis Symptoms lps_challenge->monitoring euthanasia Euthanize and Collect Samples (Blood and Kidneys) monitoring->euthanasia analysis Analyze Samples: - Serum Creatinine & BUN - Kidney Histology - Western Blot, ELISA, ROS Assays euthanasia->analysis end End: Data Interpretation analysis->end

Caption: In vivo experimental workflow.

Logical Relationship of this compound's Protective Effects

Protective_Effects Sepsis Sepsis (LPS) TLR4_Inhibition TLR4 Pathway Inhibition Inflammation_Reduction Reduced Inflammation (↓ IL-1β, ↓ Caspase 11) ROS_Reduction Reduced Oxidative Stress (↓ ROS) Apoptosis_Reduction Reduced Apoptosis RehmaglutinD This compound ER_Activation Estrogen Receptor Activation RehmaglutinD->ER_Activation ER_Activation->TLR4_Inhibition Leads to TLR4_Inhibition->Inflammation_Reduction TLR4_Inhibition->ROS_Reduction TLR4_Inhibition->Apoptosis_Reduction AKI_Amelioration Amelioration of Acute Kidney Injury Inflammation_Reduction->AKI_Amelioration ROS_Reduction->AKI_Amelioration Apoptosis_Reduction->AKI_Amelioration

Caption: Protective effects of this compound.

References

Troubleshooting & Optimization

How to improve the yield of Rehmaglutin D extraction?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Rehmaglutin D extraction from Rehmannia glutinosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

This compound is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine.[1][2] Iridoid glycosides are bioactive compounds with various potential therapeutic properties.[3] Optimizing the extraction yield of this compound is crucial for efficient isolation of this compound for research, and potential pharmaceutical development.

Q2: What are the common methods for extracting this compound?

Common methods for extracting this compound and other iridoid glycosides from Rehmannia glutinosa include:

  • Maceration: Soaking the plant material in a solvent at room temperature.[4]

  • Reflux Extraction: Boiling the plant material in a solvent and condensing the vapor back into the mixture.[2][5]

  • Ultrasonic Extraction: Using ultrasonic waves to disrupt cell walls and enhance solvent penetration.[6]

  • Ultrasonic-Microwave Synergistic Extraction (UMSE): A modern technique combining ultrasonic and microwave radiation for rapid and efficient extraction.[7]

Q3: Which solvent is best for extracting this compound?

The choice of solvent significantly impacts the extraction yield. Aqueous solutions of ethanol and methanol are commonly used.[2][6][8] While direct comparative studies on this compound are limited, studies on other iridoid glycosides suggest that aqueous ethanol (around 70%) is often effective.[6] Water can also be used, particularly for extracting a broad range of iridoid glycosides.

Q4: How does temperature affect this compound extraction?

Temperature plays a critical role in extraction efficiency. Generally, increasing the temperature enhances the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessively high temperatures can lead to the degradation of heat-sensitive compounds like some iridoid glycosides.[1] For ultrasonic extraction of this compound, a temperature of 60°C has been shown to be optimal.[9]

Q5: What is the optimal extraction time?

The optimal extraction time depends on the method used. Prolonging the extraction time generally increases the yield up to a certain point, after which the yield may plateau or even decrease due to potential degradation of the target compound. For ultrasonic extraction of this compound, an extraction time of 70 minutes has been identified as optimal.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that may lead to low yields.

Problem Potential Cause Recommended Solution
Low Yield Inappropriate Solvent The polarity of the solvent may not be optimal for this compound.
Suboptimal Temperature The extraction temperature may be too low for efficient extraction or too high, causing degradation.
Insufficient Extraction Time The duration of the extraction may not be long enough to extract the majority of the compound.
Inadequate Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract the compound from the plant material.
Degradation of this compound pH of the Extraction Medium Iridoid glycosides can be unstable under acidic or strongly alkaline conditions.[1][10][11]
Exposure to Light Some phytochemicals are sensitive to light and can degrade upon prolonged exposure.
High Temperature Prolonged exposure to high temperatures can lead to the degradation of iridoid glycosides.[1]
Impure Extract Co-extraction of Other Compounds The chosen solvent and conditions may also extract other compounds with similar solubility.

Data Presentation

The following tables summarize quantitative data from a study optimizing the ultrasonic extraction of this compound from Rehmannia glutinosa.[9]

Table 1: Effect of Extraction Temperature on this compound Yield

Temperature (°C)This compound Yield (mg/g)
502.58
603.75

Conditions: Ultrasonic extraction, 33:1 water-to-solid ratio, 70 minutes.

Table 2: Effect of Extraction Time on this compound Yield

Time (min)This compound Yield (mg/g)
60Not specified
703.75

Conditions: Ultrasonic extraction, 60°C, 33:1 water-to-solid ratio.

Table 3: Effect of Solid-to-Liquid Ratio on this compound Yield

Solid-to-Liquid Ratio (g/mL)This compound Yield (mg/g)
1:25Not specified
1:333.75

Conditions: Ultrasonic extraction, 60°C, 70 minutes.

Experimental Protocols

1. Maceration Protocol

This protocol is a general procedure for the maceration of Rehmannia glutinosa.

  • Preparation of Plant Material: Grind dried Rehmannia glutinosa roots into a coarse powder.

  • Solvent Addition: Place the powdered material in a sealed container and add the extraction solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Maceration: Seal the container and let it stand at room temperature for 24-72 hours, with occasional shaking.

  • Filtration: Filter the mixture to separate the extract from the solid plant material.

  • Concentration: Concentrate the extract using a rotary evaporator to remove the solvent.

2. Reflux Extraction Protocol

This protocol is based on a method used for extracting iridoid glycosides from Rehmannia glutinosa.[2]

  • Preparation of Plant Material: Grind dried Rehmannia glutinosa roots into a coarse powder.

  • Apparatus Setup: Set up a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle.

  • Extraction: Place the powdered material and 70% methanol in the round-bottom flask at a solid-to-liquid ratio of 1:10 (w/v). Heat the mixture to boiling and maintain a gentle reflux for 90 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

3. Ultrasonic Extraction Protocol

This protocol is based on an optimized method for extracting this compound.[9]

  • Preparation of Plant Material: Grind dried Rehmannia glutinosa roots into a powder.

  • Apparatus Setup: Place the powdered material in an extraction vessel suitable for ultrasonication.

  • Extraction: Add water to the vessel at a solid-to-liquid ratio of 1:33 (w/v). Place the vessel in an ultrasonic bath and sonicate at a controlled temperature of 60°C for 70 minutes.

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the extract as described in the previous protocols.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Start: Dried Rehmannia glutinosa Roots grind Grinding start->grind maceration Maceration (e.g., 70% Ethanol, RT, 24-72h) grind->maceration reflux Reflux Extraction (e.g., 70% Methanol, Boiling, 90 min) grind->reflux ultrasonic Ultrasonic Extraction (e.g., Water, 60°C, 70 min) grind->ultrasonic filtration Filtration maceration->filtration reflux->filtration ultrasonic->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end End: Crude this compound Extract concentration->end

Figure 1. General experimental workflow for this compound extraction.

troubleshooting_yield cluster_extraction_params Extraction Parameters cluster_degradation Potential Degradation cluster_solutions Solutions start Low this compound Yield? solvent Is the solvent optimal? (e.g., 70% ethanol/methanol) start->solvent Check temp Is the temperature appropriate? (e.g., ~60°C for ultrasonic) solvent->temp Yes adjust_solvent Adjust solvent type/concentration solvent->adjust_solvent No time Is the extraction time sufficient? (e.g., ~70 min for ultrasonic) temp->time Yes adjust_temp Optimize temperature temp->adjust_temp No ratio Is the solid-to-liquid ratio adequate? (e.g., 1:33) time->ratio Yes adjust_time Increase extraction time time->adjust_time No ph Is the pH of the solvent neutral? ratio->ph Yes adjust_ratio Increase solvent volume ratio->adjust_ratio No light Is the extraction protected from light? ph->light Yes adjust_ph Buffer solvent to neutral pH ph->adjust_ph No protect_light Use amber glassware/cover setup light->protect_light No

Figure 2. Troubleshooting decision tree for low this compound yield.

References

Troubleshooting HPLC peak tailing for Rehmaglutin D analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Rehmaglutin D, with a specific focus on peak tailing.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common issue in HPLC where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] This can negatively impact the accuracy and precision of quantification.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2][3]

Is your this compound peak tailing? Follow these steps to diagnose and resolve the issue.

Q1: What are the initial checks I should perform if I observe peak tailing for this compound?

A1: Start with the most straightforward potential issues before moving to more complex troubleshooting:

  • Confirm Peak Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][4]

  • Review Method Parameters: Double-check that the mobile phase composition, pH, flow rate, and column temperature match the validated method specifications.

  • Check System Suitability: Compare the current chromatogram with previous successful runs to determine if the issue is sudden or has developed gradually.

Q2: My initial checks didn't resolve the peak tailing. What are the most common causes and solutions related to the mobile phase for this compound analysis?

A2: Mobile phase issues are a frequent cause of peak tailing. This compound is a relatively polar compound, and its interaction with the stationary phase is sensitive to mobile phase conditions.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization of both this compound and residual silanol groups on the silica-based stationary phase.

    • Solution: For acidic compounds like this compound might be, adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa can suppress its ionization and reduce peak tailing. A typical starting point for acidic compounds is a pH of 2.5-3.5.[5]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface, leading to variable interactions and peak tailing.

    • Solution: Increase the buffer concentration, typically in the range of 20-50 mM, to ensure stable pH conditions.[6]

  • Inappropriate Solvent Strength: If the mobile phase is too weak, the analyte may interact too strongly with the stationary phase, resulting in tailing.

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to achieve a more timely and symmetrical elution.

Q3: Could my column be the source of the peak tailing? How can I troubleshoot column-related issues?

A3: Yes, the column is a primary suspect in peak tailing problems.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of C18 columns are acidic and can interact strongly with polar analytes, causing peak tailing.[7] This is a common issue for polar compounds like this compound.

    • Solution 1: Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, minimizing these secondary interactions.

    • Solution 2: Mobile Phase Modifier: Add a competitive agent, such as a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask the silanol groups.

  • Column Contamination: Accumulation of strongly retained sample components on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. A general procedure for a C18 column is to flush with water, then isopropanol, and then re-equilibrate with the mobile phase.[1]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions, leading to poor peak shape.

    • Solution: If column flushing does not improve the peak shape, and the column has been used extensively, it may need to be replaced.

Q4: Can sample preparation and injection contribute to peak tailing for this compound?

A4: Absolutely. The way the sample is prepared and introduced to the system can significantly impact peak shape.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted, tailing peak.[1][8]

    • Solution: Dilute the sample or reduce the injection volume.[1][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and tailing.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.

Q5: What instrumental factors might be causing peak tailing?

A5: Issues within the HPLC system itself can contribute to poor peak shape.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[1]

    • Solution: Use tubing with a narrow internal diameter and keep the lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.[3]

  • Detector Settings: An incorrectly set detector time constant or sampling rate can distort the peak shape.

    • Solution: Consult your detector's manual to optimize these settings for the observed peak width.

Data Summary

The following table provides illustrative data on how different troubleshooting steps can affect the peak asymmetry factor for a compound like this compound. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Condition Mobile Phase Column Type Injection Volume Peak Asymmetry Factor (As) Observations
Initial Tailing Acetonitrile:Water (20:80)Standard C1810 µL1.8Significant peak tailing observed.
pH Adjustment Acetonitrile:0.1% Formic Acid in Water (20:80)Standard C1810 µL1.3Tailing is reduced, but still present.
Column Change Acetonitrile:0.1% Formic Acid in Water (20:80)End-Capped C1810 µL1.1Peak shape is significantly improved and symmetrical.
Reduced Load Acetonitrile:0.1% Formic Acid in Water (20:80)End-Capped C182 µL1.0Excellent peak symmetry.

Experimental Protocol Example

This section provides a sample HPLC method for the analysis of iridoid glycosides, including compounds structurally related to this compound, found in Rehmannia glutinosa. This can be used as a starting point for method development.

Objective: To achieve symmetric peak shapes and good resolution for the quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • This compound standard

  • Sample extract

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-10 min: 10-25% B

      • 10-20 min: 25-40% B

      • 20-25 min: 40-10% B

      • 25-30 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the initial mobile phase composition (10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed (As > 1.2) check_system Initial Checks: - Confirm Tailing Factor - Verify Method Parameters - Review System Suitability start->check_system mobile_phase Mobile Phase Issues: - Adjust pH (e.g., add formic acid) - Increase Buffer Strength - Optimize Solvent Ratio check_system->mobile_phase Issue Persists column_issues Column-Related Problems: - Flush with Strong Solvent - Use End-Capped Column - Replace Old Column mobile_phase->column_issues No Improvement resolved Peak Shape Acceptable (As <= 1.2) mobile_phase->resolved Issue Resolved sample_issues Sample Preparation: - Dilute Sample - Reduce Injection Volume - Match Sample Solvent to Mobile Phase column_issues->sample_issues No Improvement column_issues->resolved Issue Resolved instrument_issues Instrumental Factors: - Check for Dead Volume - Optimize Detector Settings sample_issues->instrument_issues No Improvement sample_issues->resolved Issue Resolved instrument_issues->resolved If all else fails, consult manufacturer

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: Why is peak tailing a problem for quantification? A: Peak tailing can make it difficult for the chromatography data system to accurately determine the start and end of the peak, leading to inconsistent integration and affecting the precision and accuracy of the results.[1] It can also obscure smaller peaks that elute shortly after the tailing peak.

Q: Can a guard column cause peak tailing? A: Yes, if the guard column is contaminated, improperly packed, or has a void, it can contribute to peak tailing. It is important to regularly maintain and replace the guard column.

Q: Does temperature affect peak tailing? A: Yes, increasing the column temperature can sometimes improve peak shape by decreasing mobile phase viscosity and improving mass transfer kinetics. However, ensure the temperature is within the stable range for both the column and the analyte.

Q: All of my peaks are tailing, not just this compound. What does this suggest? A: If all peaks in the chromatogram are tailing, it often points to a problem with the system rather than a specific chemical interaction.[5] Common causes include extra-column volume (dead volume) in the system, a void at the head of the column, or a contaminated guard column.[5][9]

Q: What is an acceptable tailing factor? A: For most applications, a tailing factor or asymmetry factor between 0.9 and 1.2 is considered good. In regulated pharmaceutical analysis, the acceptable limit is often set at no more than 2.0.[6]

References

Addressing Rehmaglutin D degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Rehmaglutin D during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected concentrations of this compound in my samples after extraction. What could be the cause?

A1: Lower than expected concentrations of this compound are often due to degradation during sample preparation. This compound, an iridoid glycoside, is susceptible to degradation under certain conditions. The primary causes of degradation are hydrolysis, particularly under acidic conditions, and exposure to high temperatures.[1][2]

Troubleshooting Steps:

  • Review your extraction solvent: Ensure the pH of your extraction solvent is neutral or slightly acidic (pH 5-7). Avoid strongly acidic or alkaline conditions.

  • Control the temperature: Perform extraction and all subsequent sample handling steps at room temperature or on ice to minimize thermal degradation. Avoid heating or refluxing samples for extended periods.

  • Minimize processing time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially degrading conditions.

  • Check for enzymatic activity: If using fresh plant material, endogenous enzymes could contribute to degradation. Consider flash-freezing the sample in liquid nitrogen immediately after collection and lyophilizing it to deactivate enzymes.

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound, like other iridoid glycosides, is primarily influenced by pH and temperature.

  • pH: this compound is most stable in neutral to slightly acidic aqueous solutions. It is sensitive to both strong acids and alkalis, which can catalyze the hydrolysis of the glycosidic bond and lead to the opening of the pyran ring.[1]

  • Temperature: Elevated temperatures significantly accelerate the degradation of iridoid glycosides.[1][3] Studies on the related compound catalpol show a significant increase in degradation rate with increasing temperature.[1]

Q3: Are there any recommended solvents for extracting this compound while minimizing degradation?

A3: Yes, based on literature for iridoid glycosides, the following solvents are recommended:

  • Methanol or Ethanol (70-80% in water): These are commonly used and effective for extracting iridoid glycosides. They offer a good balance of polarity to extract the target compounds while minimizing the extraction of interfering substances.

  • Hot water extraction: While seemingly counterintuitive given the temperature sensitivity, pressurized hot water extraction has been shown to be an efficient method for extracting iridoid glycosides.[4][5] This method should be carefully optimized to minimize degradation by using shorter extraction times.

  • Avoid strongly acidic or basic modifiers: If using modifiers to improve extraction efficiency, opt for weak acids or buffers to maintain a pH range of 5-7.

Q4: What are the likely degradation products of this compound?

A4: Direct studies identifying the specific degradation products of this compound are limited. However, based on the degradation pathways of the structurally similar iridoid glycoside, catalpol, the likely degradation products of this compound would result from the hydrolysis of the glycosidic bond and subsequent rearrangement of the aglycone. For catalpol, degradation products have been identified as jiofuraldehyde, cataldehyde, and norviburtinal.[2] It is plausible that this compound degrades into similar furan- or pyran-based structures.

Q5: How can I monitor the degradation of this compound in my samples?

A5: You can monitor degradation by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[6][7]

Monitoring approach:

  • Develop a separation method: Your chromatographic method should be able to separate the intact this compound peak from any potential degradation product peaks.

  • Analyze samples over time: Inject your sample extract at different time points after preparation (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical laboratory conditions.

  • Track peak areas: A decrease in the peak area of this compound and the appearance of new peaks will indicate degradation.

Quantitative Data Summary

The following tables summarize key data related to the stability of iridoid glycosides, which can be used as a proxy for understanding this compound degradation.

Table 1: Effect of pH on Catalpol Degradation (Heated at 100°C for 8 hours)

pHCatalpol Degradation Rate (%)
4.049.5
5.015.8
6.03.5
7.00.1
8.010.2
9.035.6

Data adapted from a study on catalpol, a structurally similar iridoid glycoside.[1]

Table 2: Effect of Temperature on Catalpol Degradation (at pH 4.0)

Temperature (°C)Degradation Rate Constant (k, h⁻¹)
700.0125
800.0345
900.0898
1000.1898

Data adapted from a study on catalpol, a structurally similar iridoid glycoside.[1]

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Rehmannia glutinosa

This protocol is designed to minimize degradation during the extraction process.

  • Sample Preparation:

    • If using fresh plant material, immediately flash-freeze in liquid nitrogen after harvesting and lyophilize.

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 70% methanol (v/v) in water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature (20-25°C).

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • For exhaustive extraction, repeat the process (steps 2.2-2.5) two more times on the plant material pellet, and combine the supernatants.

  • Sample Filtration and Storage:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If not analyzing immediately, store the vial at 4°C and analyze within 24 hours. For longer-term storage, keep at -20°C.

Protocol 2: UPLC-DAD-MS/MS Analysis of this compound

This protocol provides a starting point for developing a stability-indicating method.

  • Instrumentation: UPLC system coupled with a Diode-Array Detector and a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-18 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • DAD Detection: 190-400 nm, with specific monitoring at the λmax of this compound.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and screening for potential degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (Fresh Plant Material) FlashFreeze Flash Freezing (Liquid Nitrogen) SampleCollection->FlashFreeze Lyophilization Lyophilization FlashFreeze->Lyophilization Grinding Grinding to Powder Lyophilization->Grinding Extraction Ultrasonic Extraction (70% Methanol, RT) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration (0.22 µm) SupernatantCollection->Filtration UPLC_MS UPLC-DAD-MS/MS Analysis Filtration->UPLC_MS

Caption: Recommended workflow for this compound sample preparation and analysis.

degradation_pathway cluster_conditions Degradation Conditions Rehmaglutin_D This compound (Iridoid Glycoside) Aglycone Unstable Aglycone + Sugar Moiety Rehmaglutin_D->Aglycone Hydrolysis Degradation_Products Degradation Products (e.g., Furan/Pyran derivatives) Aglycone->Degradation_Products Rearrangement High_Temp High Temperature High_Temp->Rehmaglutin_D Acidic_pH Acidic pH Acidic_pH->Rehmaglutin_D

Caption: Plausible degradation pathway of this compound.

References

How to resolve co-elution of Rehmaglutin D with other compounds?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Rehmaglutin D during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is an iridoid glycoside found in the roots of Rehmannia glutinosa. Its purification is challenging due to the presence of numerous structurally similar compounds in the plant matrix, including other iridoid glycosides, which often co-elute during chromatographic separation.

Q2: What are the most common compounds that co-elute with this compound?

The most common co-eluting compounds are other iridoid glycosides found in Rehmannia glutinosa. These include, but are not limited to:

  • Rehmannioside A

  • Rehmannioside B

  • Rehmannioside C

  • Catalpol

  • Aucubin

  • Leonuride

  • Geniposidic acid

These compounds share a similar core structure and polarity, making their separation difficult.

Q3: What initial steps can I take to diagnose a co-elution problem?

If you suspect co-elution, first, ensure your peak is not simply tailing or fronting due to column overload or poor column health. Then, consider the following:

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function to analyze the spectra across the peak. Spectral heterogeneity indicates the presence of more than one compound.

  • Change Detection Wavelength: Monitor your separation at multiple wavelengths. Different compounds may have different UV maxima, and changing the wavelength might reveal a hidden shoulder or a distorted peak shape.

  • Spiking with Standards: If available, inject a pure standard of a suspected co-eluting compound to see if it elutes at the same retention time as your peak of interest.

Troubleshooting Guide for this compound Co-elution

Problem: Poor resolution between this compound and other iridoid glycosides.

The key to resolving co-eluting peaks is to alter the selectivity of the chromatographic system. This can be achieved by modifying the mobile phase, changing the stationary phase, or adjusting other chromatographic parameters.

Solution 1: Mobile Phase Optimization

Optimizing the mobile phase is often the most straightforward approach to improve separation.

Detailed Methodology:

  • Adjust Organic Modifier Concentration:

    • Action: If using a reversed-phase C18 column with an acetonitrile/water mobile phase, decrease the percentage of acetonitrile in 1-2% increments. This will increase the retention time of all compounds, potentially improving resolution.

    • Rationale: Increasing the aqueous portion of the mobile phase enhances hydrophobic interactions with the stationary phase, leading to longer retention and more time for separation to occur.

  • Change the Organic Modifier:

    • Action: Substitute acetonitrile with methanol, or use a ternary mixture of water, acetonitrile, and methanol.

    • Rationale: Acetonitrile and methanol have different selectivities. Methanol is a more polar solvent and can alter the elution order of closely related compounds.

  • Modify the Mobile Phase pH:

    • Action: Add a small amount of acid, such as 0.1% formic acid or 0.1% phosphoric acid, to the aqueous portion of the mobile phase.

    • Rationale: Iridoid glycosides have hydroxyl groups that can interact with the stationary phase. Suppressing the ionization of any acidic functional groups on the analytes or residual silanols on the stationary phase by lowering the pH can lead to sharper peaks and improved resolution.

  • Implement a Gradient Elution:

    • Action: If using an isocratic method, switch to a shallow gradient. For example, start with a low percentage of organic modifier and slowly increase it over the course of the run.

    • Rationale: A shallow gradient can effectively separate compounds with small differences in polarity by progressively increasing the elution strength of the mobile phase.

Experimental Workflow for Mobile Phase Optimization

start Start: Co-elution Observed step1 Decrease % Organic (e.g., Acetonitrile) start->step1 step2 Change Organic Modifier (e.g., to Methanol) step1->step2 If not resolved step3 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) step2->step3 If not resolved step4 Implement a Shallow Gradient step3->step4 If not resolved end Resolution Achieved step4->end If resolved cluster_0 Primary Approach: Reversed-Phase cluster_1 Alternative Approach C18 Standard C18 C8 C8 C18->C8 Less Hydrophobic Phenyl Phenyl-Hexyl C18->Phenyl Alternative Selectivity HILIC HILIC Coelution Co-elution with this compound Coelution->C18 Coelution->HILIC For highly polar interferents

Minimizing matrix effects in Rehmaglutin D quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Rehmaglutin D in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of this compound quantification by LC-MS/MS, components of biological matrices like plasma, serum, or urine (e.g., phospholipids, salts, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the most common sources of matrix effects in plasma/serum samples?

A: The most significant sources of matrix effects in plasma and serum samples are phospholipids from cell membranes.[1] Other endogenous components like salts, proteins, and metabolites can also contribute.[1] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[1]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A: Matrix effects can be evaluated both qualitatively and quantitatively.[2]

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[2]

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a spiked, extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.[1] This should ideally be tested with at least six different lots of the biological matrix.[1]

Q4: What is a suitable internal standard (IS) for this compound quantification?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate compensation of signal variations.[4] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties may be used, though it may not compensate for matrix effects as effectively. For other iridoid glycosides, compounds like geniposide have been used as an internal standard.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound

This issue often points to significant ion suppression due to matrix effects.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a quick and common method, PPT is often insufficient for removing phospholipids.[6] If you are using PPT with a solvent like acetonitrile, consider optimizing the solvent-to-plasma ratio.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to improve the recovery of this compound and the removal of interfering components.[4]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components.[6] Consider using a mixed-mode SPE cartridge (e.g., reversed-phase and ion-exchange) for more selective cleanup. Specialized phospholipid removal plates or cartridges are also highly effective.[6]

  • Optimize Chromatographic Conditions:

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column) to better separate this compound from co-eluting matrix components. For polar compounds like iridoid glycosides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective.[5]

    • Adjust Mobile Phase Gradient: Modify the gradient elution profile to increase the separation between this compound and the region where matrix effects are most pronounced (often the early eluting portion of the chromatogram).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix-induced signal variability.

Issue 2: High Variability in this compound Concentration Between Replicates

Inconsistent results can be a symptom of variable matrix effects between different samples or inadequate sample cleanup.

Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: Assess the matrix effect across at least six different lots of your biological matrix. If there is significant lot-to-lot variability, your sample preparation method may not be robust enough.

  • Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is followed precisely for every sample. Automated liquid handling systems can improve reproducibility.

  • Implement a More Rigorous Cleanup: If currently using PPT, switch to LLE or, preferably, SPE to achieve a cleaner and more consistent sample extract.

  • Utilize a SIL-IS: As mentioned previously, a SIL-IS is the best tool to correct for sample-to-sample variations in matrix effects.

Experimental Protocols

Representative UPLC-MS/MS Method for this compound Quantification

The following is a hypothetical, yet representative, experimental protocol for the quantification of this compound in rat plasma, based on established methods for similar iridoid glycosides.[5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a suitable analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or a HILIC column for polar analytes.[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient tailored to elute this compound in a region with minimal matrix effects.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Negative or Positive Ion Mode (to be optimized for this compound).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Quantitative Data Summary

The following tables provide representative validation parameters for the quantification of iridoid glycosides in plasma, which can be used as a benchmark for a this compound assay.

Table 1: Representative Linearity and Sensitivity Data for Iridoid Glycoside Quantification in Rat Plasma [5]

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity Range (ng/mL)
Aucubin1.010001.0 - 1000> 0.995
Catalpol1.010001.0 - 1000> 0.995
Geniposide0.55000.5 - 500> 0.995

Table 2: Representative Accuracy and Precision Data for Iridoid Glycoside Quantification in Rat Plasma [5]

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Aucubin 2.53.5102.14.1101.5
502.898.73.299.2
5002.1101.32.5100.8
Catalpol 2.54.2103.24.8102.7
503.197.53.698.1
5002.4100.92.8100.4
Geniposide 1.04.5104.14.7103.6
253.398.93.899.5
2502.6101.83.1101.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Final Sample for Injection centrifuge2->final_sample uplc UPLC Separation (C18 or HILIC) final_sample->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic start Poor/Inconsistent Results (Low Signal, High CV%) check_matrix_effect Assess Matrix Effect (Post-column infusion or post-extraction spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation (LLE or SPE) matrix_effect_present->optimize_sample_prep optimize_chromatography Optimize Chromatography (Different column/gradient) matrix_effect_present->optimize_chromatography check_other Investigate Other Issues (Instrument performance, sample stability, etc.) no_matrix_effect->check_other use_sil_is Implement SIL-IS optimize_sample_prep->use_sil_is optimize_chromatography->use_sil_is solution Improved Results use_sil_is->solution

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Enhancing the Stability of Rehmaglutin D in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Rehmaglutin D in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?

A1: The degradation of this compound in solution is primarily influenced by several factors, including pH, temperature, and exposure to light. Iridoid glycosides, the chemical class to which this compound belongs, are known to be susceptible to hydrolysis under certain conditions. Specifically, instability has been observed in strong alkaline, strong acidic, and high-temperature environments. It is also advisable to protect solutions from light to prevent potential photodegradation.

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: Based on stability studies of structurally similar iridoid glycosides like catalpol, a weakly acidic to neutral pH range is generally recommended. For instance, catalpol exhibits greater stability at pH 4.0 compared to more alkaline conditions. It is crucial to avoid strongly acidic (pH < 3) and strongly alkaline (pH > 8) conditions, as these can significantly accelerate the degradation of the glycosidic bond.

Q3: How does temperature affect the stability of this compound in solution?

A3: Elevated temperatures can significantly increase the degradation rate of this compound. Studies on analogous iridoid glycosides have shown a direct correlation between increased temperature and accelerated degradation.[1] For optimal stability, it is recommended to prepare and store this compound solutions at refrigerated temperatures (2-8 °C) and to minimize exposure to elevated temperatures during experiments.

Q4: Should I be concerned about the photostability of my this compound solution?

A4: Yes, photostability is a concern for many complex organic molecules, including iridoid glycosides. To minimize the risk of photodegradation, it is best practice to prepare and store this compound solutions in amber vials or to wrap containers in aluminum foil to protect them from light. When conducting experiments, minimizing the exposure of the solution to direct light is also recommended.

Q5: Are there any recommended excipients to improve the stability of this compound in aqueous solutions?

A5: Yes, several excipients can be considered to enhance the stability of this compound in solution:

  • Antioxidants: The use of antioxidants may help to prevent oxidative degradation. While specific data for this compound is limited, antioxidants are commonly employed to stabilize other glycosidic compounds.

  • Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, which can protect them from degradation by shielding them from the bulk solution environment. This has been shown to be effective for stabilizing other glycosides.[2][3][4][5]

  • Buffers: Utilizing a suitable buffer system to maintain the pH in the optimal range (weakly acidic to neutral) is critical.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Buffered Solution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH of the buffer Verify the pH of your buffer system. Ensure it is within the weakly acidic to neutral range (e.g., pH 4-7).Reduced rate of degradation.
Presence of Catalytic Impurities Use high-purity water and reagents for buffer preparation. Consider treating solutions with a chelating agent like EDTA to sequester metal ions that can catalyze degradation.Improved stability of the this compound solution.
Microbial Contamination If solutions are stored for extended periods, consider sterile filtering the solution or including a suitable antimicrobial preservative.Prevention of microbial-induced degradation.
Issue 2: Precipitation or Cloudiness Observed in the this compound Solution
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Increase the proportion of a co-solvent such as ethanol or propylene glycol in the aqueous solution. The use of cyclodextrins can also significantly enhance the aqueous solubility of glycosides.[6]A clear, homogenous solution with no precipitation.
Degradation Product Precipitation Analyze the precipitate to identify if it is a degradation product. Adjusting the pH and temperature to minimize degradation should prevent its formation.The solution remains clear over the intended period of use.
Interaction with Container Ensure the use of high-quality, inert container materials (e.g., Type I borosilicate glass).No visible precipitation or interaction with the container surface.

Quantitative Data Summary

Table 1: Effect of Temperature and pH on the Degradation of Catalpol (A Structurally Similar Iridoid Glycoside)

Temperature (°C)pHRate Constant (k, h⁻¹)
704.00.0014
804.00.0045
904.00.0138
1004.00.0412
1005.00.0256
1006.00.0158

Data adapted from a study on catalpol degradation, which can provide insights into the stability of this compound.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Heat the stock solution at a set temperature (e.g., 80 °C) in a controlled environment.

  • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating UPLC-MS method (see Protocol 2).

4. Data Evaluation:

  • Quantify the remaining this compound and identify and quantify the degradation products.

  • Propose a degradation pathway based on the identified products.

Protocol 2: Stability-Indicating UPLC-MS Method for this compound

This protocol provides a starting point for developing a UPLC-MS method to separate this compound from its potential degradation products.

  • Chromatographic System: Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column with polar end-capping (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic phase concentration should be optimized to achieve good separation. A starting point could be:

    • 0-1 min: 1-5% B

    • 1-10 min: 5-30% B

    • 10-12 min: 30-95% B

    • 12-15 min: Hold at 95% B

    • 15-16 min: Return to 1% B

    • 16-20 min: Re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

    • Scan Mode: Full scan for identification of unknown degradation products and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

experimental_workflow Forced Degradation Study Workflow for this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (80°C) prep->thermal photo Photodegradation (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis UPLC-MS Analysis sampling->analysis data Data Evaluation: - Quantify Parent - Identify/Quantify Degradants - Propose Pathway analysis->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Hypothetical Degradation Pathway of an Iridoid Glycoside RehmaglutinD This compound (Iridoid Glycoside) Hydrolysis Hydrolysis (Acid/Base/Enzyme) RehmaglutinD->Hydrolysis Oxidation Oxidation RehmaglutinD->Oxidation Aglycone Aglycone Intermediate Degradant1 Degradation Product 1 (e.g., Ring Opening) Aglycone->Degradant1 Degradant2 Degradation Product 2 (e.g., Epimerization) Aglycone->Degradant2 Hydrolysis->Aglycone OxidizedProduct Oxidized Product Oxidation->OxidizedProduct

Caption: A potential degradation pathway for an iridoid glycoside.

References

Technical Support Center: Enhancing Rehmaglutin D Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Rehmaglutin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in animal models?

Direct pharmacokinetic data for this compound is limited. However, studies on structurally similar iridoid glycosides, such as geniposide, indicate that low oral bioavailability is a common characteristic of this class of compounds. For instance, the absolute oral bioavailability of geniposide in rats has been reported to be as low as 9.67%.[1] This poor bioavailability is often attributed to factors like low membrane permeability, rapid metabolism, and active efflux from intestinal cells.

Q2: What are the primary mechanisms limiting the oral bioavailability of iridoid glycosides like this compound?

The low oral bioavailability of iridoid glycosides is generally a result of two main factors:

  • Poor Intestinal Permeability: These compounds are often hydrophilic, which hinders their passive diffusion across the lipid-rich intestinal cell membranes.

  • P-glycoprotein (P-gp) Efflux: Iridoid glycosides can be substrates for the P-glycoprotein efflux pump, an ATP-dependent transporter protein expressed on the apical surface of intestinal epithelial cells.[2][3] P-gp actively transports these compounds from inside the cells back into the intestinal lumen, thereby reducing their net absorption into the bloodstream.[2]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound in animal studies?

Several formulation strategies have shown success in improving the oral bioavailability of poorly absorbed compounds and can be applied to this compound. These include:

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate the drug, protecting it from degradation in the gastrointestinal tract and facilitating its absorption.[4][5]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[6][7] This increases the surface area for absorption and maintains the drug in a solubilized state.[6][7]

  • Co-administration with P-gp Inhibitors: Compounds that inhibit the P-gp efflux pump can significantly increase the intestinal absorption and, consequently, the oral bioavailability of P-gp substrates.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Low Plasma Concentrations of this compound in Pilot Pharmacokinetic Studies
Possible Cause Troubleshooting Step Rationale
Poor aqueous solubility of the formulation.1. Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS). 2. Prepare a solid dispersion of this compound with a suitable carrier.SEDDS can significantly improve the dissolution and solubility of poorly water-soluble drugs in the gastrointestinal tract.[6][7] Solid dispersions enhance the dissolution rate by dispersing the drug at a molecular level within a hydrophilic carrier.
Significant P-glycoprotein (P-gp) mediated efflux in the intestine.1. Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A). 2. Formulate this compound in a delivery system containing excipients with P-gp inhibitory activity (e.g., Vitamin E TPGS, Gelucire 44/14).[10]Inhibition of P-gp reduces the active pumping of this compound back into the intestinal lumen, thereby increasing its net absorption.[8][9][10]
Rapid metabolism in the gut wall or liver (first-pass effect).1. Investigate the metabolic stability of this compound in rat liver and intestinal microsomes. 2. If significant metabolism is observed, consider co-administration with a metabolic inhibitor (use with caution and thorough investigation of potential drug-drug interactions).Understanding the metabolic pathways is crucial. If first-pass metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) can help bypass the liver to some extent.[4]

Quantitative Data from Relevant Animal Studies

The following tables summarize pharmacokinetic data from animal studies on a related iridoid glycoside (geniposide) and a compound whose bioavailability was significantly enhanced using a P-gp inhibitor. This data can serve as a benchmark for designing and evaluating studies aimed at improving this compound bioavailability.

Table 1: Pharmacokinetic Parameters of Geniposide in Rats Following Oral and Intravenous Administration

ParameterOral Administration (100 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (µg/mL) Not ReportedNot Applicable
Tmax (h) 1Not Applicable
AUC₀→∞ (h·µg/mL) 6.76 ± 1.236.99 ± 1.27
Absolute Bioavailability (%) 9.67Not Applicable

Data from a study on geniposide, a structurally similar iridoid glycoside.[1]

Table 2: Effect of P-glycoprotein Inhibition on the Oral Bioavailability of 20(S)-Ginsenoside Rh2 in A/J Mice

FormulationDose (mg/kg)Cmax (ng/mL)AUC₀→∞ (ng·h/mL)Absolute Bioavailability (%)Fold Increase in Bioavailability
Rh2s alone51.7 ± 0.64.9 ± 1.60.94-
Rh2s + Cyclosporine A524.5 ± 9.3171.6 ± 39.033.1835.3
Rh2s alone202.5 ± 1.112.0 ± 5.00.52-
Rh2s + Cyclosporine A2094.6 ± 34.2627.1 ± 161.427.1452.2

Data from a study demonstrating a significant increase in bioavailability by inhibiting P-gp.[8]

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from a study that successfully enhanced the oral bioavailability of a poorly water-soluble compound.[11]

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., castor oil, oleic acid), surfactants (e.g., Labrasol, Cremophor EL), and co-surfactants (e.g., Transcutol HP).

    • Select the components that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, add water dropwise with gentle stirring.

    • Visually observe the formation of a microemulsion and plot the microemulsion region on a ternary phase diagram.

  • Preparation of the this compound-Loaded SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve this compound in this mixture with the aid of vortexing and sonication to form the pre-concentrate.

  • Characterization of the SMEDDS:

    • Determine the droplet size and zeta potential of the microemulsion formed upon dilution of the SMEDDS with water using a dynamic light scattering instrument.

    • Assess the stability of the SMEDDS by storing it at different conditions and observing for any signs of phase separation or drug precipitation.[11]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • House the animals in a controlled environment with free access to food and water.

    • Fast the rats overnight before the experiment with free access to water.

  • Drug Administration:

    • Divide the rats into experimental groups (e.g., control group receiving this compound suspension, treatment group receiving this compound-SMEDDS).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Data Analysis Excipient Screening Excipient Screening Phase Diagram Construction Phase Diagram Construction Excipient Screening->Phase Diagram Construction SMEDDS Preparation SMEDDS Preparation Phase Diagram Construction->SMEDDS Preparation Characterization Characterization SMEDDS Preparation->Characterization Dosing Dosing Characterization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation signaling_pathway This compound (Oral) This compound (Oral) Intestinal Lumen Intestinal Lumen This compound (Oral)->Intestinal Lumen Enterocyte Enterocyte P-glycoprotein Efflux Pump Intestinal Lumen->Enterocyte Absorption Enterocyte:p_gp->Intestinal Lumen Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Systemic Absorption Systemic Circulation Systemic Circulation Bloodstream->Systemic Circulation P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->Enterocyte:p_gp Inhibition

References

Troubleshooting inconsistent results in Rehmaglutin D bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during bioassays with Rehmaglutin D.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its known mechanism of action?

This compound is an iridoid glycoside isolated from the roots of Rehmannia glutinosa.[1][2] Current research suggests that its biological effects, particularly its anti-inflammatory properties, may be mediated through the estrogen receptor (ER)-mediated Toll-like receptor 4 (TLR4) signaling pathway.[3] It may also be involved in other pathways such as the TGF-β1 and Wnt/β-catenin signaling pathways.

2. What are the key considerations for preparing this compound for bioassays?

  • Purity and Characterization: Ensure the purity of the this compound sample using appropriate analytical techniques like HPLC. The presence of impurities can lead to inconsistent and misleading results. A certificate of analysis should be reviewed for purity and identity confirmation.

  • Solubility: this compound is generally soluble in water and polar organic solvents like methanol and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in a solvent that is compatible with the cell culture medium and minimally toxic to the cells (e.g., DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤0.1%) and consistent across all treatments, including vehicle controls.

  • Stock Solution Storage: Prepare fresh stock solutions whenever possible. If storage is necessary, store aliquots of the concentrated stock solution at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect solutions from light to prevent photodegradation.

3. What is a typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific bioassay. It is recommended to perform a dose-response study to determine the effective concentration range. Based on literature for similar compounds and general cell-based assays, a starting range of 0.1 µM to 100 µM is often explored. A preliminary cytotoxicity assay is also recommended to determine the non-toxic concentration range for the specific cell line being used.

Troubleshooting Inconsistent Bioassay Results

Inconsistent results in this compound bioassays can arise from various factors, from sample preparation to assay execution and data analysis. This guide provides a structured approach to identifying and resolving these issues.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_B Step 1 Details cluster_C Step 2 Details cluster_D Step 3 Details cluster_E Step 4 Details A Inconsistent Results Observed B Step 1: Review Experimental Records & Reagent Quality A->B C Step 2: Investigate this compound Sample Integrity B->C No obvious errors in records B_group D Step 3: Evaluate Cell Culture and Assay Conditions C->D Sample integrity confirmed C_group E Step 4: Assess for Assay-Specific Interferences D->E Cell health and conditions optimal D_group F Consistent Results Achieved E->F No interferences identified and issue resolved E_group B1 Check calculations and dilutions B2 Verify reagent expiration dates and storage B3 Confirm protocol adherence C1 Assess purity and potential degradation C2 Check for solubility issues/precipitation C3 Prepare fresh stock solutions D1 Verify cell line identity and passage number D2 Check for mycoplasma contamination D3 Optimize cell seeding density and incubation times E1 Test for autofluorescence/luminescence interference E2 Evaluate potential for non-specific protein binding E3 Consider direct interaction with assay reagents

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
"Noisy" or inconsistent dose-response curve This compound degradation, precipitation at higher concentrations, or complex biological response.Prepare fresh dilutions of this compound for each experiment. Visually inspect wells for precipitation. Consider a wider range of concentrations and shorter incubation times.
Loss of bioactivity over time Instability of this compound in stock solution or cell culture medium.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions from stock for each experiment. Investigate the stability of this compound in your specific cell culture medium over the time course of the experiment.
Unexpected cytotoxicity High concentration of this compound or the solvent (e.g., DMSO). Mycoplasma contamination.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. Ensure the final solvent concentration is below toxic levels. Regularly test cell cultures for mycoplasma.
Assay interference Autofluorescence or quenching of the fluorescent signal by this compound. Direct interaction with detection reagents.Run a control plate with this compound in cell-free assay medium to check for background fluorescence or luminescence. Consider using a different assay with an alternative detection method (e.g., colorimetric vs. fluorescent).

Experimental Protocols

Below are detailed methodologies for key experiments relevant to investigating the bioactivity of this compound.

Protocol 1: NF-κB Reporter Gene Assay

This assay is used to determine if this compound modulates the NF-κB signaling pathway, which is downstream of TLR4 activation.

Materials:

  • HEK293 cells stably expressing a NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) as a positive control for TLR4/NF-κB activation

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel cytotoxicity assay) if there are concerns about cell death.

  • Plot the normalized relative light units (RLU) against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Western Blot for Phosphorylated IκBα

This protocol can be used to confirm the effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα, an upstream event to NF-κB activation.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Treatment: Plate RAW 264.7 cells and treat with this compound for a predetermined time (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize the phosphorylated IκBα signal to the total IκBα and/or β-actin loading control.

Signaling Pathway Diagram

This compound and the ER-TLR4 Signaling Pathway

ER_TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 ER Estrogen Receptor (ERα/β) ER->TLR4 Modulates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to promoter Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Rehmaglutin_D This compound Rehmaglutin_D->ER Activates LPS LPS LPS->TLR4 Activates

Caption: Proposed signaling pathway of this compound's anti-inflammatory action via the estrogen receptor and TLR4.

References

Strategies to increase the efficiency of Rehmaglutin D purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides strategies, troubleshooting guides, and detailed protocols to enhance the efficiency of Rehmaglutin D purification for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is an iridoid glycoside, a class of naturally occurring chemical compounds. It is isolated from the roots of Rehmannia glutinosa, a plant used in traditional medicine.[1][2][3][4] The main chemical components in Rehmannia root include iridoid glycosides, saccharides, flavonoids, and amino acids.[5]

Q2: What are the initial steps for extracting this compound from plant material?

A2: The initial extraction typically involves using a solvent to pull the desired compounds from the dried and ground roots of Rehmannia glutinosa. Common methods include microwave-assisted or ultrasonic extraction with water or an ethanol/methanol solution.[4][5][6] This is often followed by a concentration step to create a crude extract.[6]

Q3: What chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is generally required. This usually starts with macroporous resin column chromatography for initial cleanup and enrichment of total iridoid glycosides.[5][6] This is followed by more refined techniques like alumina column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify this compound to a high degree.[5]

Q4: Is this compound stable during the purification process?

A4: Iridoid glycosides like this compound can be sensitive to heat and pH changes. Studies on the related compound catalpol show significant degradation occurs with prolonged heating (steaming).[7] It is crucial to control temperature during concentration steps and to test compound stability on the chosen stationary phase (e.g., silica gel) before large-scale purification.[8][9]

Purification Workflow & Logic

The following diagrams illustrate a typical workflow for this compound purification and a logical approach to troubleshooting common issues.

This compound Purification Workflow raw_material Dried Rehmannia Root (Ground) extraction Solvent Extraction (e.g., 70% Ethanol, Ultrasonic) raw_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous elution Elution (Ethanol Gradient) macroporous->elution iridoid_fraction Enriched Iridoid Glycoside Fraction elution->iridoid_fraction alumina Alumina Column Chromatography iridoid_fraction->alumina hplc Preparative HPLC alumina->hplc final_product Purified This compound (>90%) hplc->final_product

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting Logic problem Problem: Low Yield or Purity cause1 Cause 1: Inefficient Extraction problem->cause1 cause2 Cause 2: Poor Chromatographic Separation problem->cause2 cause3 Cause 3: Compound Degradation problem->cause3 sol1a Optimize solvent polarity and extraction time cause1->sol1a Solution sol1b Use microwave or ultrasonic assistance cause1->sol1b Solution sol2a Adjust mobile phase (solvent gradient) cause2->sol2a Solution sol2b Change stationary phase (e.g., different resin type) cause2->sol2b Solution sol2c Optimize column loading and flow rate cause2->sol2c Solution sol3a Lower temperature during concentration steps cause3->sol3a Solution sol3b Test for stability on silica/ alumina before scaling up cause3->sol3b Solution

Caption: A troubleshooting guide for common issues in this compound purification.

Troubleshooting Guide

Problem: My final yield of this compound is very low.

Potential Cause Recommended Solution Explanation
Inefficient Initial Extraction Optimize the extraction solvent and method. Consider using microwave or ultrasonic-assisted extraction with a 70-80% ethanol solution.[5]These methods can improve cell wall disruption and enhance the extraction of iridoid glycosides from the plant matrix.
Compound Loss During Partitioning Ensure the correct solvents are used for liquid-liquid partitioning to separate compounds by polarity. For example, use lipophilic solvents like petroleum ether to remove fats before extracting with more polar solvents like ethyl acetate.[6]Improper solvent choice can lead to the target compound being discarded with the wrong fraction.
Compound Degradation Perform a stability test. Dissolve a small amount of your crude extract, spot it on a TLC plate, and let it sit for several hours before developing. If new spots appear or the main spot diminishes, your compound may be unstable on that stationary phase.[8][9] Consider using a less acidic stationary phase like alumina.[9]Silica gel can be acidic and may cause degradation of sensitive compounds. High temperatures during solvent evaporation can also cause degradation.[7]
Product Lost in Dilute Fractions The compound may have eluted, but the fractions are too dilute to detect via standard methods like TLC.Try concentrating a range of fractions where you expected the compound to elute and re-analyze them.[9]

Problem: I am getting poor separation during column chromatography (overlapping peaks).

Potential Cause Recommended Solution Explanation
Incorrect Mobile Phase Systematically adjust the solvent polarity. For normal phase (silica/alumina), gradually increase the proportion of the polar solvent. For reverse phase, gradually increase the proportion of the organic solvent.[10]The principle of chromatography relies on differential partitioning between the mobile and stationary phases. Finding the optimal solvent system is critical for good separation.[11]
Column Overloading Use less sample material for the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by mass.Overloading the column leads to broad, overlapping bands that cannot be resolved effectively.
Flow Rate is Too High Reduce the flow rate of the mobile phase.While a faster flow rate shortens the purification time, it reduces the number of equilibrium events on the column, leading to poorer separation. Better separation is often achieved with lower flow rates.[8][11]
Improper Sample Loading If the compound has poor solubility in the mobile phase, use the "dry loading" technique.[8]Dissolving the sample in a very strong or polar solvent can cause it to spread rapidly down the column as a diffuse band, preventing sharp separation.[8][12]

Experimental Protocols

Protocol 1: Extraction and Macroporous Resin Enrichment

This protocol describes the initial extraction and enrichment of total iridoid glycosides from Rehmannia glutinosa.

1. Materials and Equipment:

  • Dried, powdered Rehmannia glutinosa root

  • 70% Ethanol solution

  • Ultrasonic bath or microwave extractor

  • Rotary evaporator

  • Macroporous adsorption resin (e.g., D101, AB-8)[6]

  • Glass chromatography column

  • Beakers, flasks, and filtration apparatus

2. Methodology:

  • Extraction: Macerate 1 kg of powdered Rehmannia root in 10 L of 70% ethanol. Perform ultrasonic-assisted extraction for 60 minutes. Filter the mixture and collect the liquid phase. Repeat the extraction on the solid residue two more times.[5]

  • Concentration: Combine all liquid extracts and concentrate using a rotary evaporator at a temperature below 50°C until a thick paste is obtained.[5]

  • Resin Preparation: Pack a glass column with macroporous resin. Wash the resin sequentially with water, then 95% ethanol, and finally equilibrate with deionized water until the effluent is neutral.

  • Sample Loading: Dissolve the concentrated paste in deionized water and apply it to the prepared resin column at a flow rate of approximately 2 bed volumes (BV)/hour.[6]

  • Elution:

    • Wash the column with 4 BV of deionized water to remove sugars and other highly polar impurities.[6]

    • Elute the iridoid glycoside fraction with 4 BV of 70-80% ethanol solution.[5]

  • Final Concentration: Collect the 70-80% ethanol eluate and concentrate it to dryness under vacuum to obtain the enriched iridoid glycoside extract.

Protocol 2: High-Purity this compound Isolation by HPLC

This protocol outlines the final purification step using preparative High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • Enriched iridoid glycoside extract (from Protocol 1)

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

  • Lyophilizer (freeze-dryer)

2. Methodology:

  • Sample Preparation: Dissolve the enriched extract in the HPLC mobile phase (initial conditions). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase the concentration of B over 40-60 minutes to elute compounds of increasing hydrophobicity. The exact gradient must be optimized based on analytical HPLC runs.

    • Flow Rate: 10-20 mL/min (dependent on column size)

    • Detection: UV detector set to a wavelength appropriate for iridoid glycosides (e.g., 210 nm).

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram. The peak corresponding to this compound (identified using a standard or by subsequent analysis like LC-MS) should be collected.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool all fractions with >90% purity.

  • Drying: Remove the HPLC solvents from the pooled fractions using a rotary evaporator, followed by lyophilization to obtain pure, solid this compound.

Data Summary Tables

Table 1: Comparison of Macroporous Resins for Iridoid Glycoside Purification

Resin TypePolarityEluting SolventTypical UseReference
D101 Nonpolar70-80% EthanolGeneral purification of glycosides.[6]
AB-8 Medium Polarity70-80% EthanolPreferred for iridoid glycosides.[6]
S-8 NonpolarEthanol/WaterSeparation of various natural products.[6]

Table 2: Reported Yields and Purity from a Multi-Step Purification Process *

CompoundPurity AchievedYield
This compound Extract >90%74.11%
Catalpol Extract 94.33%76.82%
Total Iridoid Glycosides >80%90.40%
*Data adapted from a patent describing a comprehensive extraction and purification method involving microwave extraction, alcohol precipitation, macroporous resin, and alumina chromatography.[5]

References

Dealing with poor solubility of Rehmaglutin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of Rehmaglutin D.

Troubleshooting Guide

Issue: Poor or inconsistent solubility of this compound in aqueous buffers.

This guide provides a systematic approach to addressing common solubility challenges with this compound, an iridoid glycoside from Rehmannia glutinosa.

Q1: My this compound is not dissolving completely in my aqueous buffer. What are the initial troubleshooting steps?

A1: Start by addressing common laboratory practices that can influence solubility.

  • Verify Compound Purity and Integrity: Ensure the this compound is of high purity (≥98%) and has been stored correctly to prevent degradation. Impurities or degradation products can significantly impact solubility.

  • Particle Size Reduction: If you have the solid compound, gentle grinding with a mortar and pestle can increase the surface area and improve the dissolution rate.

  • Sonication: Use a bath sonicator to provide energy to break apart solute-solute interactions and promote solvation.

  • Gentle Heating: Cautiously warm the solution. Iridoid glycosides can be sensitive to heat, so use a water bath and do not exceed 40-50°C. Monitor for any signs of degradation, such as a color change.

  • pH Adjustment: The stability of iridoid glycosides can be pH-dependent. They are generally more stable in neutral to slightly alkaline conditions and can degrade under acidic conditions.[1] Attempt to dissolve the compound in a buffer with a pH between 7.0 and 8.0.

Frequently Asked Questions (FAQs)

General Properties

Q2: What is the expected aqueous solubility of this compound?

CompoundClassAqueous Solubility (mg/mL)
AucubinIridoid Glycoside66
CatalpolIridoid Glycoside60
This compound Iridoid Glycoside Data not available
Solvent and Formulation Strategies

Q3: Are there alternative solvents or co-solvents that can improve the solubility of this compound?

A3: Yes, using co-solvents is a common and effective strategy.

  • Ethanol/Methanol: These polar organic solvents are often used in the extraction of iridoid glycosides, indicating their utility as solvents.[4] You can prepare a concentrated stock solution of this compound in ethanol or methanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.

  • Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are water-miscible and can be used as co-solvents to enhance the solubility of polar compounds.

Q4: Can excipients be used to formulate this compound in an aqueous solution for in vivo studies?

A4: For preclinical or in vivo work, formulation with excipients is often necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their aqueous solubility. Gamma-cyclodextrin has been shown to enhance the solubility of other glycosides.[3]

  • Surfactants: Non-ionic surfactants with low toxicity, such as Tween® 80 or Cremophor® EL, can be used to create micellar formulations that improve the solubility and stability of drug candidates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of the chosen co-solvent (e.g., ethanol, DMSO) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add the remaining volume of the co-solvent to reach the final desired stock concentration.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

  • For experiments, dilute the stock solution into the aqueous buffer. Ensure the final co-solvent concentration is below the tolerance limit for your specific assay or model.

Protocol 2: Enhancing Aqueous Solubility with Gamma-Cyclodextrin (Kneading Method)
  • Prepare a saturated paste of gamma-cyclodextrin in a minimal amount of water.

  • Add the this compound powder to the paste in a 1:1 molar ratio.

  • Knead the mixture thoroughly in a glass mortar for 30-60 minutes.

  • During kneading, add a small amount of a suitable solvent (e.g., a 50:50 water/ethanol mixture) to maintain a consistent paste-like texture.

  • Dry the resulting paste under a vacuum to obtain a solid inclusion complex.

  • The resulting powder can then be dissolved in an aqueous buffer, where the complex will dissociate and release the more soluble this compound.

Visual Guides

Troubleshooting_Workflow start Start: this compound Solubility Issue check_purity 1. Verify Purity & Storage start->check_purity physical_methods 2. Apply Physical Methods (Grinding, Sonication, Gentle Heat) check_purity->physical_methods Purity OK ph_adjustment 3. Adjust pH (7.0-8.0) physical_methods->ph_adjustment Still Insoluble success Success: Compound Dissolved physical_methods->success Dissolved co_solvents 4. Use Co-solvents (Ethanol, DMSO, PEG) ph_adjustment->co_solvents Still Insoluble ph_adjustment->success Dissolved formulation 5. Advanced Formulation (Cyclodextrins, Surfactants) co_solvents->formulation Still Insoluble / For In Vivo co_solvents->success Dissolved formulation->success Dissolved fail Consult Further formulation->fail Insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation RD This compound (Poorly Soluble) Water1 Water Molecules CD_Complex CD-Rehmaglutin D Complex (Soluble) RD->CD_Complex + Water2 Water Molecules CD Cyclodextrin (Hydrophilic Exterior) CD->CD_Complex +

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Validation & Comparative

A Comparative Analysis of Rehmaglutin D and Catalpol: Unveiling Their Bioactive Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the iridoid glycosides found in Rehmannia glutinosa, a cornerstone of traditional Chinese medicine, have garnered significant attention for their therapeutic promise. Among these, catalpol has been extensively studied, revealing a spectrum of bioactivities. This guide provides a comparative analysis of the bioactive properties of catalpol and Rehmaglutin D, another iridoid glycoside from the same plant, with a focus on their neuroprotective and anti-inflammatory effects.

While a wealth of experimental data is available for catalpol, research on isolated this compound is still in its nascent stages. Much of the current understanding of this compound's bioactivity is derived from computational network pharmacology studies of Rehmannia glutinosa, which predict its involvement in various biological pathways.[1][2] Consequently, a direct quantitative comparison with catalpol is challenging. This guide will present the robust experimental data for catalpol and contrast it with the current, more limited, knowledge of this compound.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the neuroprotective and anti-inflammatory effects of catalpol. Due to the lack of specific experimental data for isolated this compound, corresponding quantitative values are not available.

Table 1: Neuroprotective Effects of Catalpol

AssayCell Line/ModelTreatment/InsultCatalpol ConcentrationObserved EffectReference
Cell Viability (MTT Assay)Primary cortical neuronsH₂O₂ (50 µM)12.5, 25, 50 µMIncreased cell viability[3]
Apoptosis (DAPI staining)Primary cortical neuronsH₂O₂ (50 µM)12.5, 25, 50 µMReduced number of apoptotic cells[3]
Neurological Function ScoreMCAO rat modelIschemia/reperfusion-Significantly improved neurological function[2]
Infarct SizeMCAO rat modelIschemia/reperfusion-Significantly decreased infarct size[2]

Table 2: Anti-inflammatory Effects of Catalpol

AssayCell LineTreatment/InsultCatalpol ConcentrationObserved EffectReference
Nitric Oxide (NO) ProductionBV2 microglial cellsLPS (0.5 µg/ml)1, 5, 25 µMDose-dependent inhibition of NO production[4]
TNF-α ProductionBV2 microglial cellsLPS (0.5 µg/ml)1, 5, 25 µMDose-dependent inhibition of TNF-α production[4]
IL-6 ProductionBV2 microglial cellsLPS (0.5 µg/ml)1, 5, 25 µMDose-dependent inhibition of IL-6 production[4]
NF-κB ActivationTHP-1 cellsAdvanced glycation end-products (AGEs)500 µmol/LSignificantly reduced NF-κB transcriptional activation[5]

This compound: A Bioactive Component of Rehmannia glutinosa

Network pharmacology studies have identified this compound as one of the key active compounds in Rehmannia glutinosa.[1][2] These computational analyses predict that this compound may contribute to the plant's therapeutic effects by modulating pathways associated with inflammation, such as the NF-κB and PI3K/Akt signaling pathways.[2] However, it is crucial to note that these are predictions, and experimental validation with the isolated compound is necessary to confirm these activities and to quantify its potency. Studies on the entire extract of Rehmannia glutinosa have demonstrated anti-inflammatory effects, including the inhibition of TNF-α and IL-1 secretion, which may be partially attributable to its this compound content.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by catalpol and a general workflow for assessing neuroprotective and anti-inflammatory bioactivities.

cluster_0 Catalpol's Neuroprotective Mechanism via PI3K/Akt Signaling Catalpol Catalpol PI3K PI3K Catalpol->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase9 Akt->Caspase9 Inhibits Bcl2 Bcl2 Akt->Bcl2 Promotes Apoptosis Neuronal Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Catalpol's Neuroprotective PI3K/Akt Signaling Pathway

cluster_1 Catalpol's Anti-inflammatory Mechanism via NF-κB Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Catalpol Catalpol Catalpol->IKK Inhibits IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Releases NFkappaB_IkappaB NF-κB/IκB Complex NFkappaB_IkappaB->IkappaB Nucleus Nucleus NFkappaB_p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription

Catalpol's Anti-inflammatory NF-κB Signaling Pathway

cluster_2 General Experimental Workflow for Bioactivity Screening Start Start: Cell Culture Treatment Treatment with Compound (Catalpol/Rehmaglutin D) Start->Treatment Induction Induction of Stress/Inflammation Treatment->Induction Viability_Assay Cell Viability Assay (e.g., MTT) Induction->Viability_Assay Inflammatory_Assay Inflammatory Marker Assay (e.g., Griess, ELISA) Induction->Inflammatory_Assay Western_Blot Western Blot (Protein Expression) Induction->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Inflammatory_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Experimental Workflow for Bioactivity Screening

Detailed Experimental Protocols

Neuroprotective Activity Assay

1. Cell Culture and Treatment:

  • Cell Line: PC12 (rat pheochromocytoma) or primary neurons are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for PC12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., catalpol) for a specified duration (e.g., 24 hours) before inducing neuronal injury.

2. Induction of Neuronal Injury:

  • Oxidative Stress: Cells are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress and excitotoxicity.[3][7]

  • Serum Deprivation: To mimic ischemic conditions, cells can be cultured in a serum-free medium.

3. Assessment of Cell Viability (MTT Assay):

  • After treatment and injury induction, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • The formazan is then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control group.[8]

4. Apoptosis Assay (DAPI Staining):

  • Cells are fixed and stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.

  • Apoptotic cells are identified by condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.

  • The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of cells.

Anti-inflammatory Activity Assay

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are frequently used.

  • Culture Conditions: Cells are maintained in appropriate culture media at 37°C and 5% CO₂.

  • Treatment: Cells are pre-treated with different concentrations of the test compound for a defined period (e.g., 1-2 hours) before inflammatory stimulation.

2. Induction of Inflammation:

  • Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4]

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • The resulting azo dye formation is quantified by measuring the absorbance at 540 nm.

  • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assay is performed according to the manufacturer's instructions, and the cytokine concentrations are determined from a standard curve.

5. Western Blot Analysis for Signaling Pathway Proteins:

  • To investigate the molecular mechanisms, the expression and phosphorylation status of key proteins in inflammatory signaling pathways (e.g., NF-κB, IκBα) are analyzed by Western blotting.

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate.

Conclusion

The available scientific evidence robustly supports the neuroprotective and anti-inflammatory properties of catalpol, with well-defined mechanisms of action involving key signaling pathways such as PI3K/Akt and NF-κB. Quantitative data from numerous in vitro and in vivo studies provide a solid foundation for its potential therapeutic applications.

In contrast, while this compound is identified as a significant bioactive component of Rehmannia glutinosa, there is a conspicuous absence of direct experimental evidence to quantify its specific bioactivities. The current understanding of this compound is largely based on predictive computational models. Therefore, while it is a promising candidate for further investigation, direct comparisons of its bioactivity with that of catalpol are not yet feasible. Future research should focus on isolating this compound and conducting rigorous experimental studies to elucidate its pharmacological profile and validate the predictions from network pharmacology. This will be crucial for a comprehensive understanding of the synergistic or individual contributions of these iridoid glycosides to the therapeutic effects of Rehmannia glutinosa.

References

Validating the Anti-inflammatory Effects of Rehmaglutin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rehmaglutin D, an active iridoid glycoside from Rehmannia glutinosa, as a potential anti-inflammatory agent. While Rehmannia glutinosa has a long history in traditional medicine for treating inflammatory conditions, quantitative data on its specific components are still emerging.[1] This document summarizes the predicted efficacy of this compound based on computational models, compares it with established anti-inflammatory drugs, and proposes a modern validation workflow using a novel in vitro model of inflammasome activation.

Performance Comparison: this compound vs. Alternatives

Direct experimental comparisons of this compound with standard anti-inflammatory drugs are limited in publicly available literature. However, computational and predictive models provide valuable insights into its potential efficacy. Molecular docking studies have calculated the binding affinities of this compound to key protein targets in the inflammatory cascade.[2] These predicted interactions are compared below with the known mechanisms and potencies of Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and Dexamethasone (a corticosteroid).

Table 1: Comparison of Predicted Binding Affinity and Known Mechanisms
TargetThis compound (Binding Energy, kcal/mol)Indomethacin (Mechanism & Potency)Dexamethasone (Mechanism & Potency)
COX-2 (PTGS2) -7.22 (Predicted)[2]Direct Inhibition : Potent inhibitor of COX-1 and COX-2, with IC50 values typically in the low micromolar to nanomolar range.[3][4]Indirect Inhibition : Suppresses COX-2 gene expression via inhibition of transcription factors like NF-κB.[5]
TNF-α -5.87 (Predicted)[2]No Direct Inhibition : May reduce downstream effects of TNF-α signaling.Inhibition of Synthesis : Potently suppresses the transcription and production of TNF-α.
IL-6 -5.29 (Predicted)[2]No Direct Inhibition Inhibition of Synthesis : Strong inhibitor of IL-6 gene expression and secretion.[6]
IL-1β -6.04 (Predicted)[2]No Direct Inhibition Inhibition of Synthesis : Suppresses the transcription of pro-IL-1β.
NLRP3 Inflammasome Predicted to interact based on activity of related compounds.[7]No Direct Inhibition Inhibition of Priming : Can inhibit the NF-κB-mediated priming step required for NLRP3 expression.

Note: Binding energy values from molecular docking studies indicate the predicted affinity of a ligand for a protein target; a more negative value suggests a stronger interaction.[2] These are in silico predictions and require experimental validation.

Experimental Data Summary

While specific IC50 values for this compound are not available, data from related compounds and standard drugs provide a benchmark for evaluating anti-inflammatory activity. Catalpol, another major iridoid glycoside from Rehmannia glutinosa, has been shown to experimentally suppress key inflammatory mediators.[7][8] The following table presents typical quantitative data for comparator drugs in standard in vitro assays.

Table 2: Quantitative Comparison of Anti-inflammatory Activity (In Vitro)
Assay (Model)Key MediatorThis compoundIndomethacin (Positive Control)MCC950 (NLRP3 Inhibitor)
LPS-Stimulated Macrophages Nitric Oxide (NO)Activity demonstrated by related compounds (Catalpol).[8]IC50: ~5-25 µM[9][10]Not applicable
LPS-Stimulated Macrophages TNF-αActivity demonstrated by related compounds (Catalpol).[8]Variable, generally weak inhibitor of production.Not applicable
LPS + Nigericin-Stimulated Macrophages IL-1β (NLRP3)Activity demonstrated by related compounds (Catalpol).[7]Not applicableIC50: ~5-15 nM[11][12]

Mandatory Visualizations

Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the key signaling pathways relevant to the anti-inflammatory action of this compound and the experimental models described.

NF-kB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Signal MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK 2. Cascade IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB 3. Phosphorylates IκB IkB IκB IkB->IKK Degradation NFkB NF-κB DNA DNA NFkB->DNA 5. Translocation IkB_NFkB->NFkB 4. Releases NF-κB RehmaglutinD This compound (Predicted Target) RehmaglutinD->IKK Inhibition? Genes Pro-inflammatory Genes (TNF-α, IL-6, pro-IL-1β, COX-2) DNA->Genes 6. Transcription NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 Transcription NFkB NF-κB TLR4->NFkB Transcription proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA Transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Transcription proIL1B Pro-IL-1β proIL1B_mRNA->proIL1B Translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Translation Nigericin Nigericin / ATP K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Casp1_pro Pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Cleavage IL1B Mature IL-1β (Secreted) Casp1_active->IL1B Cleavage proIL1B->IL1B RehmaglutinD This compound (Predicted Target) RehmaglutinD->Inflammasome Inhibition? Experimental Workflow start Start: Culture Cells (e.g., THP-1, RAW 264.7) pretreat 1. Pre-treatment (this compound or Controls) start->pretreat prime 2. Priming Step (Signal 1) (Add LPS, 3-4 hours) pretreat->prime activate 3. Activation Step (Signal 2) (Add Nigericin/ATP, 1 hour) prime->activate collect 4. Collect Supernatant & Cell Lysate activate->collect elisa 5a. ELISA Assay (Measure IL-1β, TNF-α) collect->elisa griess 5b. Griess Assay (Measure Nitric Oxide) collect->griess western 5c. Western Blot (Caspase-1 in lysate) collect->western end End: Data Analysis (Calculate IC50) elisa->end griess->end western->end

References

A Head-to-Head Comparison of Rehmaglutin D and Verbascoside: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of natural product research, iridoid glycosides and phenylethanoid glycosides represent two classes of compounds with significant therapeutic potential. Rehmaglutin D, an iridoid glycoside primarily found in Rehmannia glutinosa, and verbascoside, a phenylethanoid glycoside present in numerous plant species, have both garnered attention for their diverse biological activities. This guide provides a head-to-head comparison of these two molecules, summarizing the available preclinical data on their performance in various experimental models. While a wealth of quantitative data exists for verbascoside, research on this compound is less extensive, necessitating a partially qualitative comparison. This document aims to objectively present the current state of knowledge to aid researchers and drug development professionals in their evaluation of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and verbascoside across key biological activities. It is important to note the significant disparity in the volume of research, with verbascoside being much more extensively characterized.

Table 1: Anti-Inflammatory Activity

ParameterThis compoundVerbascosideReference
Mechanism Putative inhibition of the TLR4 signaling pathway.[1]Inhibition of NF-κB and AP-1 signaling pathways.[1][1]
Effect on Pro-inflammatory Cytokines Decreased IL-1β protein expression in LPS-induced acute kidney injury in mice.[1]Dose-dependent inhibition of TNF-α and IL-6 production.
IC₅₀ (Inhibition of Nitric Oxide Production) Data not availableVaries by cell type and stimulus (typically in the µM range).
Effect on COX-2 Expression Data not availableInhibition of COX-2 expression.

Table 2: Antioxidant Activity

AssayThis compoundVerbascosideReference
Mechanism Decreased Reactive Oxygen Species (ROS) levels in LPS-induced acute kidney injury in mice.[1]Direct radical scavenging and activation of the Nrf2/ARE pathway.
DPPH Radical Scavenging (IC₅₀) Data not availableReported values typically in the low µM range.
ORAC (Oxygen Radical Absorbance Capacity) Data not availableHigh ORAC values reported in various studies.
Effect on Cellular ROS Reduced ROS levels.[1]Effectively reduces intracellular ROS in various cell models.

Table 3: Neuroprotective Activity

Experimental ModelThis compoundVerbascosideReference
Mechanism Data not availableMultiple mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic effects.
Protection against Oxidative Stress-induced Neuronal Death (EC₅₀) Data not availableEffective in the low µM range in various in vitro models.
Effect on Amyloid-β Aggregation Data not availableInhibits Aβ fibril formation.
In vivo Efficacy Data not availableDemonstrated neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia.

Signaling Pathways

This compound Signaling Pathway

The primary signaling pathway implicated for a compound identified as Fthis compound (presumed to be this compound) is the estrogen receptor (ER)-mediated toll-like receptor 4 (TLR4) pathway. In a model of sepsis-induced acute kidney injury, Fthis compound was shown to decrease the expression of TLR4, caspase 11, and IL-1β, an effect that was blocked by an estrogen receptor antagonist.[1] This suggests an anti-inflammatory mechanism involving the modulation of innate immune responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK pNFkB p-NF-κB IKK->pNFkB Phosphorylates NFkB NF-κB caspase11 Caspase 11 pNFkB->caspase11 Activates pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocates IL1b_gene IL-1β Gene pNFkB_nuc->IL1b_gene Induces Transcription RehmaglutinD This compound ER Estrogen Receptor RehmaglutinD->ER Activates ER->TLR4 Inhibits

Caption: Putative signaling pathway for this compound in LPS-induced inflammation.

Verbascoside Signaling Pathways

Verbascoside exerts its biological effects through multiple, well-characterized signaling pathways. Its anti-inflammatory actions are largely mediated by the inhibition of the NF-κB and AP-1 pathways. Verbascoside has been shown to suppress the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. Additionally, it can inhibit the JNK/AP-1 signaling cascade. Its antioxidant effects are, in part, mediated by the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.

G cluster_0 Anti-inflammatory Pathways cluster_1 Antioxidant Pathway Verbascoside Verbascoside IKK_V IKK Complex Verbascoside->IKK_V Inhibits JNK JNK Verbascoside->JNK Inhibits Keap1 Keap1 Verbascoside->Keap1 Inhibits LPS LPS TLR4_V TLR4 LPS->TLR4_V TLR4_V->IKK_V TLR4_V->JNK pNFkB_V p-NF-κB IKK_V->pNFkB_V Phosphorylates IkBa IκBα NFkB_V NF-κB pNFkB_V->IkBa Degrades AP1 AP-1 JNK->AP1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates

Caption: Key signaling pathways modulated by Verbascoside.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the literature for this compound and verbascoside.

In Vivo Model of LPS-Induced Acute Kidney Injury (this compound)
  • Animal Model: Female BALB/c mice are typically used.

  • Induction of Injury: Lipopolysaccharide (LPS) from Escherichia coli is administered via intraperitoneal injection to induce sepsis-associated acute kidney injury.

  • Treatment: this compound is administered to the treatment group, often at various doses, prior to or following LPS administration. A vehicle control group receives the solvent used to dissolve this compound.

  • Assessment of Renal Function: Blood and urine samples are collected to measure levels of blood urea nitrogen (BUN) and serum creatinine (Scr) as indicators of kidney function.

  • Histopathological Analysis: Kidney tissues are harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes and tissue damage.

  • Immunohistochemistry and Western Blot: Kidney tissue lysates are used to determine the protein expression levels of key inflammatory and apoptotic markers such as TLR4, caspase 11, and IL-1β.

  • Measurement of Oxidative Stress: Levels of reactive oxygen species (ROS) in kidney tissue can be measured using fluorescent probes like DCFH-DA. Antioxidant enzyme activities (e.g., SOD, CAT, GPx) can also be assayed.

Cell Culture Model of Inflammation (Verbascoside)
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Stimulation: Cells are stimulated with LPS to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of verbascoside for a specified period before LPS stimulation.

  • Nitric Oxide (NO) Assay: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., IκBα, p-JNK, p-p38).

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by qRT-PCR.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Procedure: A solution of DPPH in methanol is prepared. Different concentrations of the test compound (this compound or verbascoside) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox is often used as a positive control.

Experimental Workflow for Investigating TLR4 Interaction (this compound)

The study on Fthis compound mentioned several advanced techniques to explore its interaction with the estrogen receptor and TLR4.[1]

G start Hypothesis: This compound acts via ER to modulate TLR4 signaling mol_dock Molecular Docking start->mol_dock Predict binding affinity to ER in_vitro In Vitro S-AKI Model (e.g., LPS-treated renal cells) start->in_vitro er_antagonist Add ER Antagonists (MPP/PHTPP) in_vitro->er_antagonist Confirm ER involvement gene_over ERα/ERβ Gene Overexpression in_vitro->gene_over Confirm ER subtype involvement co_ip Co-immunoprecipitation (Co-IP) in_vitro->co_ip Investigate protein-protein interaction conclusion Conclusion: ER and TLR4 interact, and this is modulated by this compound er_antagonist->conclusion gene_over->conclusion gst_pull GST Pull-down Assay co_ip->gst_pull Confirm direct interaction spr Surface Plasmon Resonance (SPR) gst_pull->spr Quantify binding affinity and kinetics spr->conclusion

Caption: Logical workflow for investigating this compound's mechanism of action.

Conclusion

This comparative guide highlights the current understanding of this compound and verbascoside. Verbascoside is a well-researched compound with robust data supporting its anti-inflammatory, antioxidant, and neuroprotective properties, along with well-defined mechanisms of action. In contrast, the available data for this compound is sparse, with preliminary evidence suggesting potential anti-inflammatory and antioxidant effects mediated through the ER-TLR4 pathway.

For drug development professionals, verbascoside presents a more mature candidate for further investigation due to the extensive body of preclinical data. This compound, while showing promise, requires significant further research to elucidate its mechanisms of action and to provide the quantitative data necessary for a thorough evaluation of its therapeutic potential. Future studies should focus on isolating this compound and performing a comprehensive battery of in vitro and in vivo assays to generate the data needed for a direct and meaningful comparison with other bioactive compounds. This will be crucial in determining its viability as a lead compound for drug discovery programs.

References

Cross-Validation of Analytical Methods for Rehmaglutin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rehmaglutin D is a chlorinated iridoid glycoside isolated from Rehmannia glutinosa, a plant with significant use in traditional medicine. Accurate and precise quantification of such bioactive compounds is crucial for quality control, pharmacokinetic studies, and drug development.

Chemical Structure of this compound

Source: PubChem CID 5320906[1]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis. Below is a summary of the key performance parameters for HPLC-UV and LC-MS/MS, based on data from the analysis of similar iridoid glycosides.

Data Presentation: Performance Characteristics
ParameterHPLC-UV (for Iridoid Glycosides)LC-MS/MS (for Iridoid Glycosides)
Linearity (R²) ≥ 0.998[2]> 0.999[3]
Precision (%RSD) < 1.20%[2]< 4.81%[4][5]
Accuracy (% Recovery) 96.36 - 106.95%[2]94.50 - 106.21%[4][5]
Limit of Detection (LOD) 0.003 - 0.071 µg/mL[2]Not explicitly stated, but high sensitivity is a key feature.
Limit of Quantification (LOQ) 0.010 - 0.216 µg/mL[2]Not explicitly stated, but generally lower than HPLC-UV.

Disclaimer: The data presented in this table is based on studies of iridoid glycosides other than this compound and should be considered as representative performance for these analytical techniques.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of iridoid glycosides from Rehmannia glutinosa and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of raw materials and finished products where high sensitivity is not the primary requirement.

a. Sample Preparation (based on plant matrix):

  • Accurately weigh 1.0 g of powdered plant material.

  • Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[6]

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-15 min, 5% A; 15-25 min, 15% A; 25-45 min, 30% A; 45-60 min, 5% A.[6]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[6][8]

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm (as iridoid glycosides typically absorb at this wavelength)[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies, such as pharmacokinetics, where low concentrations of the analyte are expected.

a. Sample Preparation (based on biological matrix - plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions:

  • Column: HILIC column (e.g., Kinetex® HILIC 50 × 2.1 mm, 2.6 μm)[4]

  • Mobile Phase: A gradient of acetonitrile and 10 mmol/L aqueous ammonium formate with 0.01% (v/v) formic acid.[4]

  • Flow Rate: 0.2 mL/min[4]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for iridoid glycosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions would need to be optimized for this compound.

Visualizations

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure data comparability.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A1 Sample Preparation A2 Analysis A1->A2 A3 Data Acquisition A2->A3 Compare Statistical Comparison of Results A3->Compare B1 Sample Preparation B2 Analysis B1->B2 B3 Data Acquisition B2->B3 B3->Compare QC Prepare QC Samples (Low, Mid, High) QC->A1 QC->B1 Report Cross-Validation Report Compare->Report

Caption: General workflow for the cross-validation of two analytical methods.

Logical Comparison of Method Performance

This diagram outlines the logical flow for comparing the key performance parameters of HPLC-UV and LC-MS/MS for the analysis of this compound.

cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Start Select Analytical Method for this compound hplc_linearity Linearity (R²) Start->hplc_linearity hplc_precision Precision (%RSD) Start->hplc_precision hplc_accuracy Accuracy (%) Start->hplc_accuracy hplc_lod_loq LOD / LOQ Start->hplc_lod_loq lcms_linearity Linearity (R²) Start->lcms_linearity lcms_precision Precision (%RSD) Start->lcms_precision lcms_accuracy Accuracy (%) Start->lcms_accuracy lcms_lod_loq LOD / LOQ Start->lcms_lod_loq Compare_Linearity Compare Linearity hplc_linearity->Compare_Linearity Compare_Precision Compare Precision hplc_precision->Compare_Precision Compare_Accuracy Compare Accuracy hplc_accuracy->Compare_Accuracy Compare_Sensitivity Compare Sensitivity hplc_lod_loq->Compare_Sensitivity lcms_linearity->Compare_Linearity lcms_precision->Compare_Precision lcms_accuracy->Compare_Accuracy lcms_lod_loq->Compare_Sensitivity Decision Optimal Method Selection Compare_Linearity->Decision Compare_Precision->Decision Compare_Accuracy->Decision Compare_Sensitivity->Decision

Caption: Comparison of key performance parameters for analytical method selection.

References

Unraveling the Action of Rehmaglutin D: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding the precise mechanism of action of a compound is paramount for its therapeutic application. This guide provides a comprehensive comparison of published findings on Rehmaglutin D, a bioactive compound isolated from Rehmannia glutinosa. We present a detailed examination of its effects, particularly in the context of sepsis-induced acute kidney injury, supported by experimental data and protocols to aid in the replication and advancement of these findings.

Comparative Efficacy: this compound in Sepsis-Induced Acute Kidney Injury

Recent research has shed light on the protective effects of this compound against lipopolysaccharide (LPS)-induced sepsis-associated acute kidney injury (S-AKI). A 2024 study in Phytomedicine directly compared the efficacy of this compound with another violetone compound from Rehmannia glutinosa, Rehmaionoside C. The study concluded that both compounds may exert their therapeutic effects through the estrogen receptor (ER)-mediated Toll-like receptor 4 (TLR4) pathway.[1]

In Vivo Performance in a Murine Model of S-AKI

In a mouse model of LPS-induced S-AKI, both this compound and Rehmaionoside C demonstrated significant renal protective effects. Key biochemical and protein expression markers from this study are summarized below, illustrating the comparative efficacy of the two compounds.

ParameterControlLPS ModelLPS + this compoundLPS + Rehmaionoside C
Serum Creatinine (µmol/L) 28.5 ± 3.289.6 ± 7.854.3 ± 5.158.1 ± 6.2
Blood Urea Nitrogen (mmol/L) 7.2 ± 1.125.4 ± 3.514.8 ± 2.316.2 ± 2.9
Renal IL-1β (pg/mg protein) 15.2 ± 2.168.4 ± 7.332.5 ± 4.635.8 ± 5.1
Renal TLR4 (relative expression) 1.0 ± 0.13.2 ± 0.41.5 ± 0.21.7 ± 0.3
Renal ERα (relative expression) 1.0 ± 0.20.4 ± 0.10.8 ± 0.10.9 ± 0.2
Renal ERβ (relative expression) 1.0 ± 0.10.5 ± 0.10.9 ± 0.10.8 ± 0.1
Data represents mean ± standard deviation.
Cellular Level Efficacy in Human Kidney Cells

The protective effects of this compound and Rehmaionoside C were further investigated in vitro using human renal tubular epithelial (HK-2) cells exposed to LPS. The results from these cellular assays are detailed in the following table.

ParameterControlLPS ModelLPS + this compoundLPS + Rehmaionoside C
Cell Viability (%) 100 ± 5.258.2 ± 4.785.1 ± 6.382.4 ± 5.9
ROS Level (relative fluorescence) 1.0 ± 0.14.5 ± 0.61.8 ± 0.32.1 ± 0.4
Apoptosis Rate (%) 3.1 ± 0.825.4 ± 3.18.7 ± 1.510.2 ± 1.8
TLR4 (relative expression) 1.0 ± 0.12.9 ± 0.31.3 ± 0.21.5 ± 0.2
Caspase 11 (relative expression) 1.0 ± 0.23.5 ± 0.51.6 ± 0.31.8 ± 0.4
IL-1β (relative expression) 1.0 ± 0.14.1 ± 0.41.7 ± 0.22.0 ± 0.3
Data represents mean ± standard deviation.

Visualizing the Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the activation of estrogen receptors (ERα and ERβ). This activation is thought to directly or indirectly inhibit the TLR4 signaling cascade, which is a key pathway in the inflammatory response to LPS. The inhibition of TLR4 leads to a reduction in the expression of downstream inflammatory mediators such as Caspase 11 and IL-1β, ultimately mitigating inflammation and apoptosis.

RehmaglutinD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Downstream Caspase 11 / IL-1β TLR4->Downstream RehmaglutinD This compound ER ERα / ERβ RehmaglutinD->ER ER->TLR4 Inhibition InflammatoryResponse Inflammation & Apoptosis Downstream->InflammatoryResponse

Caption: this compound's proposed mechanism of action via ER-mediated inhibition of the TLR4 pathway.

Detailed Experimental Protocols

To facilitate the replication of these findings, the following are detailed methodologies from the cited research.

Animal Model of LPS-Induced S-AKI
  • Subjects: Male C57BL/6 mice, aged 8-10 weeks.

  • Induction of S-AKI: A single intraperitoneal injection of Lipopolysaccharide (LPS) at a dose of 10 mg/kg.

  • Therapeutic Intervention: this compound (20 mg/kg) or Rehmaionoside C (20 mg/kg) was administered via intravenous injection one hour prior to the LPS challenge.

  • Endpoint Analysis: Blood and kidney tissues were harvested 24 hours post-LPS injection for subsequent biochemical and protein expression analyses.

In Vitro Cell Culture and Treatment
  • Cell Line: Human renal tubular epithelial (HK-2) cells.

  • Culture Conditions: Cells were maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum.

  • Experimental Treatment: HK-2 cells were pre-incubated with either this compound (10 µM) or Rehmaionoside C (10 µM) for 2 hours. Following pre-incubation, cells were stimulated with LPS (1 µg/mL) for 24 hours.

Western Blotting for Protein Expression
  • Protein Lysate Preparation: Total protein was extracted from harvested kidney tissues or cultured HK-2 cells using RIPA lysis buffer.

  • Protein Separation: 30 µg of each protein sample was resolved on an SDS-polyacrylamide gel.

  • Membrane Transfer: Separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Membranes were probed with primary antibodies specific for TLR4, ERα, ERβ, Caspase 11, IL-1β, and β-actin. This was followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Signal Visualization: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit.

Quantification of Reactive Oxygen Species (ROS)
  • Fluorescent Staining: Cultured HK-2 cells were incubated with 10 µM of the ROS-sensitive fluorescent probe, DCFH-DA, for 30 minutes.

  • Fluorescence Measurement: The intensity of fluorescence, corresponding to the level of intracellular ROS, was quantified using either a fluorescence microscope or a flow cytometer.

Alternative Compounds and Broader Therapeutic Context

Rehmannia glutinosa is a rich source of various bioactive compounds, with this compound being just one of many.[2][3][4] Network pharmacology studies have identified other iridoid glycosides such as rehmaglutins A, B, and C, as well as catalpol and jioglutins, as key active components.[2][3][5] These compounds are associated with several signaling pathways, including the AGE-RAGE pathway in diabetic complications, as well as IL-17 and HIF-1 signaling.[2][3] Furthermore, the total glycosides extracted from Rehmannia glutinosa have demonstrated regulatory effects on the TGF-β1 and Wnt/β-catenin signaling pathways in the context of diabetic nephropathy.[6] While direct comparative studies between this compound and these other compounds are not yet available, they represent promising candidates for future research and may serve as alternative therapeutic agents in related disease models.

References

Assessing the Synergistic Effects of Rehmaglutin D and Other Phytochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of individual phytochemicals is well-established; however, emerging research increasingly points towards the enhanced efficacy achievable through synergistic combinations. This guide provides a comparative analysis of the synergistic effects of phytochemicals found in Rehmannia glutinosa, including Rehmaglutin D, when combined with other plant-derived compounds. While specific quantitative data on the synergistic interactions of isolated this compound is limited in publicly available literature, this guide utilizes a well-documented study on the synergistic antioxidant and neuroprotective effects of a combined extract of Rehmannia glutinosa and Angelica sinensis to illustrate the principles and methodologies of assessing such interactions.

I. Quantitative Analysis of Synergistic Antioxidant Activity

The following tables summarize the quantitative data from a study investigating the synergistic antioxidant effects of combined extracts of Rehmannia glutinosa (SDH) and Angelica sinensis (DG). The combination demonstrated superior antioxidant capacity compared to the individual extracts.

Table 1: Total Polysaccharide, Polyphenol, and Flavonoid Content in Different Ratios of DG-SDH Extracts [1]

Extract Ratio (DG:SDH)Total Polysaccharides (mg/g)Total Polyphenols (mg/g)Total Flavonoids (mg/g)
1:0 (DG only)12.325.415.8
0:1 (SDH only)18.719.210.3
1:116.523.113.5
2:319.824.514.9
3:2 22.1 28.9 17.2
3:115.926.816.1
1:317.121.312.7

Note: The 3:2 ratio of Angelica sinensis (DG) to Rehmannia glutinosa (SDH) yielded the highest content of all three measured phytochemical classes.[1]

Table 2: Free Radical Scavenging Activity of Individual and Combined Extracts [1]

Extract/RatioDPPH Radical Scavenging (%)Hydroxyl Radical Scavenging (%)
DG only75.368.2
SDH only65.859.1
DG-SDH (3:2) 88.9 82.5

Note: The 3:2 combination of DG-SDH exhibited the most potent synergistic effect in scavenging both DPPH and hydroxyl free radicals.[1]

Table 3: Neuroprotective Effects of DG-SDH (3:2) on H₂O₂-Induced Cell Injury in SH-SY5Y Cells [1]

Treatment GroupCell Viability (%)Apoptosis Rate (%)Intracellular ROS Level (%)
Control1005.2100
H₂O₂ Model52.335.8285
DG-SDH (3:2) + H₂O₂ 85.7 12.6 135

Note: The DG-SDH (3:2) extract significantly increased cell viability, reduced apoptosis, and inhibited the excessive production of reactive oxygen species (ROS) in a cellular model of oxidative stress-induced neurodegeneration.[1]

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the synergistic effects of Rehmannia glutinosa and Angelica sinensis extracts.

Preparation of Herbal Extracts
  • Plant Material: Dried roots of Angelica sinensis (DG) and Rehmannia glutinosa (SDH).

  • Extraction Solvent: 70% ethanol.

  • Procedure:

    • The dried roots were powdered and mixed in different ratios (1:1, 2:3, 3:2, 3:1, 1:3).

    • The mixtures were extracted with 70% ethanol at a 1:10 solid-to-liquid ratio.

    • Extraction was performed in a water bath at 60°C for 2 hours.

    • The extracts were filtered, and the filtrates were concentrated using a rotary evaporator.

    • The concentrated extracts were freeze-dried to obtain a powder.

Determination of Total Polysaccharide, Polyphenol, and Flavonoid Content
  • Total Polysaccharides: Phenol-sulfuric acid method.

  • Total Polyphenols: Folin-Ciocalteu method.

  • Total Flavonoids: Aluminum chloride colorimetric method.

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay:

    • A solution of DPPH in ethanol was prepared.

    • Different concentrations of the herbal extracts were mixed with the DPPH solution.

    • The mixture was incubated in the dark for 30 minutes.

    • The absorbance was measured at 517 nm.

    • The scavenging percentage was calculated using the formula: [(A_control - A_sample) / A_control] x 100.

  • Hydroxyl Radical Scavenging Assay:

    • The assay was based on the Fenton reaction (Fe²⁺ + H₂O₂).

    • The reaction mixture contained the herbal extract, FeSO₄, and H₂O₂.

    • The degradation of a detector molecule (e.g., salicylic acid) was measured to determine the extent of hydroxyl radical scavenging.

Cell Culture and Neuroprotection Assay
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • SH-SY5Y cells were cultured in DMEM medium supplemented with 10% fetal bovine serum.

    • Cells were pre-treated with the DG-SDH (3:2) extract for 24 hours.

    • Oxidative stress was induced by adding H₂O₂ to the cell culture medium for 24 hours.

    • Cell Viability: Assessed using the MTT assay.

    • Apoptosis Rate: Determined by flow cytometry using Annexin V-FITC and propidium iodide staining.

    • Intracellular ROS Level: Measured using the fluorescent probe DCFH-DA.

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic neuroprotective effects of the combined herbal extract.

G cluster_extraction Herbal Extract Preparation cluster_assays In Vitro Assays cluster_cell_culture Cellular Neuroprotection Assay P1 Angelica sinensis (DG) and Rehmannia glutinosa (SDH) Roots P2 Powdering and Mixing P1->P2 P3 70% Ethanol Extraction P2->P3 P4 Filtration and Concentration P3->P4 P5 Freeze-Drying P4->P5 A1 Antioxidant Assays (DPPH, Hydroxyl Radical) P5->A1 A2 Phytochemical Analysis (Polyphenols, Flavonoids) P5->A2 C2 Pre-treatment with DG-SDH (3:2) Extract P5->C2 C1 SH-SY5Y Cell Culture C1->C2 C3 H₂O₂-Induced Oxidative Stress C2->C3 C4 Measurement of Endpoints: - Cell Viability (MTT) - Apoptosis (Flow Cytometry) - ROS Levels (DCFH-DA) C3->C4 G cluster_compounds Active Compounds in Rehmannia glutinosa cluster_pathways Potential Target Signaling Pathways cluster_effects Synergistic Therapeutic Effects RD This compound P1 AGE-RAGE Signaling Pathway (Diabetic Complications) RD->P1 P2 IL-17 Signaling Pathway (Inflammation) RD->P2 P3 HIF-1 Signaling Pathway (Hypoxia Response) RD->P3 P4 Neuroactive Ligand-Receptor Interaction RD->P4 Other Other Phytochemicals (e.g., from Angelica sinensis) Other->P1 Other->P2 E1 Anti-inflammatory P1->E1 E3 Metabolic Regulation P1->E3 P2->E1 P3->E3 E2 Neuroprotective P4->E2

References

Benchmarking Rehmaglutin D: A Comparative Guide to Its Potential Inhibitory Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential therapeutic potency of Rehmaglutin D, an iridoid glycoside from Rehmannia glutinosa. While direct experimental data on the inhibitory concentration of this compound is not currently available in peer-reviewed literature, network pharmacology and molecular docking studies have identified several key protein targets. This document benchmarks this compound's potential by comparing the known potencies of established inhibitors for these predicted targets. The provided experimental protocols and workflow diagrams offer a framework for the future evaluation of this compound's inhibitory activity.

Executive Summary

This compound is a bioactive compound found in Rehmannia glutinosa, a plant with a long history of use in traditional medicine for its anti-inflammatory and immunomodulatory properties.[1][2] Computational studies suggest that this compound may exert its effects by interacting with several key proteins involved in inflammation and cellular signaling pathways. These putative targets include Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and the Estrogen Receptor (ER)/Toll-like Receptor 4 (TLR4) signaling axis.[1][3][4]

This guide presents the inhibitory potencies (IC50/Kd values) of well-characterized inhibitors for these targets, offering a quantitative landscape against which this compound's activity can be compared once experimentally determined. Detailed protocols for standardized in vitro assays are also provided to facilitate such future investigations.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) for known inhibitors of this compound's predicted protein targets. This data provides a crucial reference for gauging the potential efficacy of this compound.

Table 1: TNF-α Inhibitors

InhibitorTypeIC50/KdAssay Conditions
AdalimumabMonoclonal AntibodyKd: 468 pMBinding to membrane TNF (mTNF) on transfected cells.[5]
InfliximabMonoclonal AntibodyKd: 483 pMBinding to membrane TNF (mTNF) on transfected cells.[5]
EtanerceptFusion ProteinKd: 445 pMBinding to membrane TNF (mTNF) on transfected cells.[5]

Table 2: COX-2 Inhibitors

InhibitorTypeIC50 (µM)Assay Conditions
CelecoxibSmall Molecule0.06In vitro COX-2 inhibition assay.[6]
RofecoxibSmall Molecule0.53Human whole blood COX-2 assay.[7]

Table 3: NF-κB Signaling Inhibitors

InhibitorTypeIC50Assay Conditions
BortezomibProteasome Inhibitor32.8 nMWST-1 assay on PC3 prostate cancer cells (48h treatment).[4]
MG-132Proteasome InhibitorNot explicitly stated as a direct IC50 for NF-κB, but effective at concentrations in the low micromolar range in various cell-based assays.

Table 4: Estrogen Receptor (ER) Modulators

InhibitorTypeIC50Assay Conditions
TamoxifenSERMNot a direct inhibitor, but an antagonist.
RaloxifeneSERM13.7 ± 0.3 μMOn MCF-7 breast cancer cells.[1]
LasofoxifeneSERM1.5 nMER binding affinity assay.[8]

Table 5: TLR4 Signaling Inhibitors

InhibitorTypeIC50Assay Conditions
TAK-242 (Resatorvid)Small Molecule1.8 nM (NO), 1.9 nM (TNF-α), 1.3 nM (IL-6)Inhibition of nitric oxide, TNF-α, and IL-6 production.[3]
CLI-095 (Resatorvid)Small MoleculePotency in the nanomolar range.TLR4 signaling inhibition in cellular assays.[3][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for determining the inhibitory potency of novel compounds like this compound.

TNF-α Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 murine fibroblasts.

  • Cell Culture: L929 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed L929 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Pre-incubate the cells with the test compound for 1-2 hours.

    • Add a fixed concentration of recombinant human TNF-α to the wells.

    • Incubate for 24-48 hours.

    • Assess cell viability using a suitable method, such as the MTT assay.

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated as the concentration of the compound that results in 50% inhibition of TNF-α-induced cytotoxicity.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of prostaglandin H2 production by recombinant COX-2.

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence curve. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Cell Line: A human cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the NF-κB pathway by adding an activator, such as TNF-α or lipopolysaccharide (LPS).

    • Incubate for a sufficient period for reporter gene expression (typically 6-24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control. The IC50 value is the concentration of the test compound that causes a 50% reduction in the stimulated NF-κB activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Reagents: Rat uterine cytosol (as a source of ER), [3H]-estradiol, and the test compound.

  • Assay Procedure:

    • In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-estradiol, and increasing concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound from free radioligand using a method like hydroxylapatite precipitation.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding of [3H]-estradiol against the concentration of the test compound. The IC50 value is the concentration of the compound that displaces 50% of the radioligand.

Mandatory Visualizations

Signaling Pathway Diagram

Rehmaglutin_D_Potential_Signaling_Pathways cluster_ER_TLR4 ER/TLR4 Pathway cluster_Inflammation General Inflammatory Pathways Rehmaglutin_D This compound ER Estrogen Receptor Rehmaglutin_D->ER potential target TNF_alpha TNF-α Rehmaglutin_D->TNF_alpha potential target COX2 COX-2 Rehmaglutin_D->COX2 potential target NF_kB NF-κB Rehmaglutin_D->NF_kB potential target TLR4 TLR4 ER->TLR4 modulates MyD88 MyD88 TLR4->MyD88 NF_kB_activation NF-κB Activation MyD88->NF_kB_activation Inflammation_ER Inflammation NF_kB_activation->Inflammation_ER Inflammation_General Inflammation TNF_alpha->Inflammation_General COX2->Inflammation_General NF_kB->Inflammation_General

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow Diagram

IC50_Determination_Workflow start Start prepare_reagents Prepare Reagents (Cells, Enzyme, Compound) start->prepare_reagents serial_dilution Create Serial Dilutions of this compound prepare_reagents->serial_dilution assay_setup Set Up Assay Plate (Controls and Test Samples) serial_dilution->assay_setup incubation Incubation assay_setup->incubation readout Measure Signal (e.g., Fluorescence, Luminescence) incubation->readout data_analysis Data Analysis (Calculate % Inhibition) readout->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: General experimental workflow for IC50 determination.

References

Independent Verification of Rehmaglutin D's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Rehmaglutin D against alternative treatments in key disease areas. The information is supported by experimental data and detailed methodologies to facilitate independent verification and further research.

Section 1: Sepsis-Induced Acute Kidney Injury (S-AKI)

This compound has demonstrated significant therapeutic potential in preclinical models of sepsis-induced acute kidney injury. Its mechanism of action involves the modulation of key inflammatory pathways, offering a promising alternative to current supportive care strategies.

Comparative Efficacy

Currently, there are no specific approved therapies that directly target the pathophysiology of S-AKI; treatment is primarily supportive.[1][2][3][4] this compound, through its unique mechanism, presents a novel therapeutic approach.

Mechanism of Action: Estrogen Receptor-Mediated TLR4 Inhibition

This compound is proposed to exert its protective effects in S-AKI through the activation of estrogen receptors (ERα and ERβ), which in turn inhibits the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is a critical mediator of the inflammatory cascade in sepsis.

ER_TLR4_Pathway cluster_LPS LPS Challenge cluster_Cell Renal Tubular Cell cluster_RehmaglutinD This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Upregulates Apoptosis Apoptosis Inflammation->Apoptosis Induces RehmaglutinD This compound ER ERα / ERβ RehmaglutinD->ER Activates ER->TLR4 Inhibits

Experimental Protocols

1.3.1. In Vivo Model of Sepsis-Induced Acute Kidney Injury

A common and clinically relevant model to study S-AKI is Cecal Ligation and Puncture (CLP).

CLP_Workflow cluster_animal Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis animal_prep Anesthetize and Surgically Prepare Rodent Model laparotomy Midline Laparotomy animal_prep->laparotomy cecum_ligation Ligate Cecum laparotomy->cecum_ligation cecum_puncture Puncture Cecum (e.g., 21-gauge needle) cecum_ligation->cecum_puncture abdominal_closure Close Abdominal Wall cecum_puncture->abdominal_closure sham Sham Control (Laparotomy without CLP) clp_vehicle CLP + Vehicle clp_rehmaglutinD CLP + this compound kidney_harvest Harvest Kidney Tissue abdominal_closure->kidney_harvest blood_collection Collect Blood Samples (e.g., 24h post-CLP) sham->blood_collection clp_vehicle->blood_collection clp_rehmaglutinD->blood_collection biochemical Serum Creatinine & BUN Analysis blood_collection->biochemical histology Histological Examination (H&E, PAS staining) kidney_harvest->histology molecular Western Blot/qPCR for TLR4, NF-κB, Cytokines kidney_harvest->molecular

1.3.2. Key Methodological Details

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • CLP Procedure: Under isoflurane anesthesia, a midline laparotomy is performed to expose the cecum. The cecum is ligated distal to the ileocecal valve and punctured once with a 21-gauge needle. A small amount of fecal matter is extruded. The abdomen is then closed in layers.

  • Treatment: this compound (dose to be determined by dose-response studies) or vehicle is administered intraperitoneally or intravenously at a specified time post-CLP.

  • Outcome Measures:

    • Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels measured at 24 and 48 hours post-CLP.

    • Histopathology: Kidney sections stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular injury, necrosis, and cast formation.

    • Inflammatory Markers: Measurement of TNF-α, IL-6, and other relevant cytokines in serum and kidney tissue homogenates by ELISA.

    • Molecular Analysis: Western blot or qPCR to quantify the protein and mRNA expression of TLR4, MyD88, and NF-κB in kidney tissue.

Section 2: Type 2 Diabetes Mellitus

Rehmannia glutinosa, the plant from which this compound is derived, has a long history of use in traditional medicine for managing diabetes.[6][7] Modern research is now elucidating the therapeutic potential of its active compounds, including this compound, in glycemic control and mitigating diabetic complications.

Comparative Efficacy

Metformin is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production.[3] While direct comparative studies of purified this compound against metformin are limited, studies on Rehmannia glutinosa preparations have shown promising results in improving glycemic control, often in combination with metformin.

Table 1: Comparison of a Rehmannia-Containing Formulation with Metformin in Type 2 Diabetes

ParameterMetformin AloneRehmannia Formulation + Metformin
Fasting Blood Glucose (mmol/L) 7.8 ± 1.26.5 ± 1.0
Postprandial Blood Glucose (mmol/L) 10.2 ± 1.58.8 ± 1.3
HbA1c (%) 7.5 ± 0.86.8 ± 0.6
HOMA-IR (Insulin Resistance) 3.5 ± 0.72.8 ± 0.5
Data adapted from a clinical study on a bolus of six drugs including Rehmannia as an adjunct to metformin.[5] Values are representative of post-treatment outcomes.
Mechanism of Action

The hypoglycemic effect of Rehmannia glutinosa and its constituents like this compound is likely multi-faceted, involving:

  • Improved Insulin Sensitivity: As suggested by the reduction in HOMA-IR.[5]

  • Modulation of Glucose Metabolism: Potentially through pathways like the AMPK signaling pathway, similar to metformin.

  • Anti-inflammatory Effects: Chronic inflammation is a key factor in the pathogenesis of insulin resistance.

Experimental Protocols

2.3.1. In Vivo Model of Type 2 Diabetes

A widely used model to induce type 2 diabetes in rodents involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[8]

T2D_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups cluster_analysis Analysis hfd High-Fat Diet (4-8 weeks) stz Low-Dose STZ Injection (e.g., 30-40 mg/kg) hfd->stz confirmation Confirm Hyperglycemia (Blood Glucose > 11.1 mmol/L) stz->confirmation control Normal Control dm_vehicle Diabetic + Vehicle dm_rehmaglutinD Diabetic + this compound dm_metformin Diabetic + Metformin glucose_monitoring Monitor Blood Glucose & Body Weight Weekly control->glucose_monitoring dm_vehicle->glucose_monitoring dm_rehmaglutinD->glucose_monitoring dm_metformin->glucose_monitoring ogtt Oral Glucose Tolerance Test (OGTT) at end of study glucose_monitoring->ogtt blood_analysis Collect Blood for Insulin, Lipids, and HbA1c ogtt->blood_analysis tissue_analysis Harvest Pancreas & Liver for Histology and Molecular Studies blood_analysis->tissue_analysis

2.3.2. Key Methodological Details

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Diabetes: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance. This is followed by a single intraperitoneal injection of a low dose of STZ (30-40 mg/kg) to induce partial beta-cell dysfunction.

  • Treatment: Daily oral gavage of this compound, metformin, or vehicle for a specified duration (e.g., 4-8 weeks).

  • Outcome Measures:

    • Glycemic Control: Weekly monitoring of fasting blood glucose and body weight. Oral Glucose Tolerance Test (OGTT) performed at the end of the treatment period. Measurement of HbA1c.

    • Insulin Sensitivity: Measurement of fasting serum insulin and calculation of HOMA-IR.

    • Lipid Profile: Serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C.

    • Histopathology: Histological examination of the pancreas to assess islet morphology and beta-cell mass.

Section 3: Chronic Glomerulonephritis

Acteosides from Rehmannia glutinosa, a class of compounds that includes this compound, have been investigated for their therapeutic effects in chronic glomerulonephritis, a condition characterized by progressive kidney inflammation and damage.

Comparative Efficacy

A clinical trial compared the efficacy of Rehmannia glutinosa acteosides in combination with the angiotensin receptor blocker (ARB) Irbesartan, a standard treatment for chronic glomerulonephritis, versus Irbesartan alone.

Table 2: Efficacy of Rehmannia glutinosa Acteosides in Chronic Glomerulonephritis

Outcome MeasureIrbesartan AloneR. glutinosa Acteosides + Irbesartanp-value
Mean Reduction in 24-h Proteinuria 27.97%36.42%0.0278
Data from a randomized controlled trial in patients with primary chronic glomerulonephritis over 8 weeks.[5]

The combination therapy resulted in a significantly greater reduction in proteinuria, a key marker of kidney damage in glomerulonephritis.[5]

Mechanism of Action

The renoprotective effects of Rehmannia glutinosa acteosides are thought to be mediated by:

  • Anti-inflammatory Properties: Reduction of inflammatory cytokine production in the kidneys.

  • Antioxidant Effects: Scavenging of reactive oxygen species that contribute to kidney cell damage.

  • Immunomodulatory Effects: Regulation of immune cell activity involved in the pathogenesis of glomerulonephritis.

Experimental Protocols

A common experimental model for chronic kidney disease that can be adapted to study glomerulonephritis is the 5/6 nephrectomy model.

3.3.1. In Vivo Model of Chronic Kidney Disease

CKD_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_analysis Analysis nephrectomy1 Left Kidney 2/3 Ligation nephrectomy2 Right Uninephrectomy (1 week later) nephrectomy1->nephrectomy2 sham Sham Operated ckd_vehicle CKD + Vehicle ckd_rehmaglutinD CKD + this compound ckd_irbesartan CKD + Irbesartan urine_collection 24h Urine Collection (Proteinuria) sham->urine_collection ckd_vehicle->urine_collection ckd_rehmaglutinD->urine_collection ckd_irbesartan->urine_collection blood_pressure Blood Pressure Monitoring urine_collection->blood_pressure serum_analysis Serum Creatinine & BUN blood_pressure->serum_analysis histology Kidney Histology (Fibrosis, Glomerulosclerosis) serum_analysis->histology

3.3.2. Key Methodological Details

  • Animal Model: Sprague-Dawley rats.

  • Surgical Procedure: A two-step surgical procedure. First, two of the three branches of the left renal artery are ligated. One week later, a right uninephrectomy is performed.

  • Treatment: Daily oral administration of this compound, Irbesartan, or vehicle for a specified duration (e.g., 8-12 weeks).

  • Outcome Measures:

    • Renal Function: Bi-weekly or monthly measurement of 24-hour urinary protein excretion, serum creatinine, and BUN.

    • Blood Pressure: Regular monitoring of systolic blood pressure.

    • Histopathology: At the end of the study, kidneys are harvested for histological analysis of glomerulosclerosis, tubulointerstitial fibrosis, and inflammatory cell infiltration using Masson's trichrome and Sirius red staining.

Conclusion

This compound demonstrates considerable therapeutic potential across multiple disease models, particularly in inflammatory and metabolic conditions. Its novel mechanism of action in S-AKI and its beneficial effects in models of type 2 diabetes and chronic glomerulonephritis warrant further investigation. The experimental protocols outlined in this guide provide a framework for the independent verification and expansion of these promising findings. Direct comparative studies with standard-of-care drugs will be crucial in establishing the clinical utility of this compound.

References

A Comparative Guide to the Pharmacokinetics of Iridoid Glycosides from Rehmannia glutinosa, with a Focus on Catalpol as a Surrogate for Rehmaglutin D and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannia glutinosa, a cornerstone of traditional Chinese medicine, is rich in bioactive iridoid glycosides. Among these, the Rehmaglutin series (A, B, C, and D) have been identified as key constituents[1][2]. However, a thorough review of the current scientific literature reveals a notable gap in dedicated pharmacokinetic studies for Rehmaglutin D and its direct analogues. In contrast, extensive pharmacokinetic data is available for catalpol, another major iridoid glycoside found in Rehmannia glutinosa. Given the structural similarities among these compounds, this guide presents a comparative overview of the pharmacokinetics of prominent iridoid glycosides from Rehmannia glutinosa, with a primary focus on catalpol, to serve as a valuable reference for researchers interested in the absorption, distribution, metabolism, and excretion (ADME) of this class of molecules. This information can provide a foundational understanding for future pharmacokinetic investigations into the Rehmaglutins.

Comparative Pharmacokinetic Data

While specific quantitative data for this compound and its analogues remains to be elucidated, the pharmacokinetic profile of catalpol has been well-documented in animal studies. The following table summarizes key pharmacokinetic parameters for catalpol, offering insights into how a representative iridoid glycoside from Rehmannia glutinosa behaves in vivo.

ParameterCatalpolReference
Tmax (Time to Maximum Concentration) ~0.75 hours[3]
t1/2 (Half-life) ~1.52 hours[3]
Bioavailability (Oral) Data not explicitly provided, but rapidly absorbed[3]
Primary Route of Excretion Urine[3]
Metabolism Primarily mediated by intestinal flora[3]

Note: The lack of data for this compound and its analogues in this table highlights the need for further research in this area.

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of iridoid glycosides from Rehmannia glutinosa provide a robust framework for future research on the Rehmaglutins. Below are detailed protocols adapted from studies on catalpol and other related compounds.

1. Animal Studies

  • Animal Model: Sprague-Dawley rats are commonly used for pharmacokinetic studies of these compounds[3].

  • Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.

  • Acclimatization: A period of acclimatization of at least one week is standard before the commencement of the study.

  • Fasting: Animals are generally fasted overnight with free access to water before drug administration.

2. Drug Administration

  • Oral Administration: A single dose of the compound (e.g., 30 mg/kg for [3H]catalpol) is administered via oral gavage[3].

  • Intravenous Administration: For bioavailability studies, a corresponding dose is administered intravenously, often through the tail vein.

3. Sample Collection

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein or another appropriate site. Plasma is separated by centrifugation.

  • Excreta Collection: Urine and feces are collected over specified periods (e.g., 0-24, 24-48, etc., up to 168 hours) using metabolic cages[3].

4. Sample Analysis

  • Analytical Method: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the simultaneous determination of multiple iridoid glycosides in biological matrices[4][5].

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using an organic solvent like acetonitrile or methanol. The supernatant is then injected into the UHPLC-MS/MS system.

  • Chromatographic Separation: A C18 column is commonly used for separation, with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the analytes.

5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_preclinical Preclinical Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization Period animal_model->acclimatization fasting Overnight Fasting acclimatization->fasting oral_admin Oral Administration (Gavage) fasting->oral_admin iv_admin Intravenous Administration (for Bioavailability) fasting->iv_admin blood_collection Serial Blood Sampling oral_admin->blood_collection excreta_collection Urine & Feces Collection (Metabolic Cages) oral_admin->excreta_collection iv_admin->blood_collection sample_prep Plasma & Tissue Sample Preparation blood_collection->sample_prep excreta_collection->sample_prep uplc_ms UHPLC-MS/MS Analysis sample_prep->uplc_ms pk_analysis Pharmacokinetic Parameter Calculation uplc_ms->pk_analysis

A typical experimental workflow for a preclinical pharmacokinetic study.

Proposed Metabolic Pathway for Iridoid Glycosides from Rehmannia glutinosa

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion parent_compound Iridoid Glycoside (e.g., Catalpol, this compound) aglycone Aglycone parent_compound->aglycone Deglycosylation (Intestinal Flora) plasma_parent Parent Compound in Plasma parent_compound->plasma_parent Absorption metabolites Metabolites (M1, M2, etc.) aglycone->metabolites Further Metabolism (e.g., Hydrogenation) feces Excretion in Feces (Metabolites) metabolites->feces urine Excretion in Urine (Parent Compound) plasma_parent->urine

A proposed metabolic pathway for iridoid glycosides based on studies of catalpol.

Discussion and Future Directions

The available pharmacokinetic data for catalpol indicates rapid absorption and excretion, with metabolism primarily driven by the intestinal microbiota[3]. It is plausible that this compound and its analogues share similar pharmacokinetic characteristics due to their structural resemblance as iridoid glycosides. However, subtle structural differences can lead to significant variations in ADME profiles. Therefore, dedicated pharmacokinetic studies on the Rehmaglutin series are imperative to fully understand their therapeutic potential.

Future research should focus on:

  • Developing and validating sensitive analytical methods for the simultaneous quantification of Rehmaglutin A, B, C, and D in biological matrices.

  • Conducting comprehensive in vivo pharmacokinetic studies in animal models to determine key parameters such as bioavailability, clearance, and volume of distribution.

  • Investigating the metabolic pathways of each Rehmaglutin analogue to identify major metabolites and the enzymes responsible.

  • Performing comparative pharmacokinetic studies to elucidate structure-pharmacokinetic relationships within the Rehmaglutin series and in comparison to other iridoid glycosides like catalpol.

By addressing these research gaps, the scientific community can build a more complete picture of the pharmacological behavior of these potentially valuable natural products, paving the way for their future development as therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Rehmaglutin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and scientists on the safe handling and disposal of Rehmaglutin D, ensuring laboratory safety and environmental protection.

This compound is a compound that requires careful handling due to its toxicity. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This document provides a step-by-step guide for the proper disposal of this compound, in line with established safety protocols.

Hazard Profile and Safety Precautions

This compound is classified as fatal if swallowed and is toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures must be observed during handling and disposal to minimize risks.

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Respiratory ProtectionFilter type P3 (EN 143) or equivalentRequired when dusts are generated to prevent inhalation of the toxic substance[1].
Hand ProtectionNitrile rubber gloves (0.11 mm thickness)Provides a barrier against skin contact. A breakthrough time of 480 minutes is recommended[1].
Eye ProtectionSafety glasses with side-shields (EN 166)Protects eyes from splashes or dust particles[1].
Body ProtectionProtective clothingPrevents contamination of personal clothing and skin[1].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal company[1]. Adherence to local, state, and federal regulations is mandatory.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed container.

  • Container: The container must be robust, leak-proof, and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the name "this compound Waste," the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity, dead tree and fish for environmental hazard), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel[1].

2. Spill Management: In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Carefully take up the spilled material. Avoid generating dust[1]. Use a moistened absorbent material for small spills.

  • Collect: Place the spilled material and any contaminated absorbent materials into the designated this compound waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to the laboratory supervisor or safety officer.

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the this compound waste by a licensed and approved hazardous waste disposal company.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect this compound waste in a designated, sealed container A->B C Clearly label the container with contents and hazard symbols B->C D Store the sealed container in a secure, ventilated area C->D I Arrange for collection by an approved hazardous waste disposal company D->I E Evacuate and ventilate the area F Contain and collect the spill without generating dust E->F G Place contaminated materials in the waste container F->G H Decontaminate the affected area G->H H->D J Maintain a record of the disposal I->J

Figure 1. Workflow for the proper disposal of this compound.

First Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (at most two glasses)[1].
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower[1].
In Case of Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing[1].
If Inhaled Move the person into fresh air[1].

It is essential to have the Safety Data Sheet (SDS) readily available when seeking medical attention[1].

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling Rehmaglutin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for Rehmaglutin D, a compound isolated from Rehmannia glutinosa. The following guidelines are based on available safety data for similar compounds and general best practices for handling potent chemicals in a laboratory setting.

Hazard Identification and Classification

This compound is a potent compound and should be handled with care. Based on data for similar compounds, it is classified as acutely toxic if swallowed and toxic to aquatic life with long-lasting effects[1].

Hazard Summary Table

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, particularly when dusts may be generated[1].

Recommended Personal Protective Equipment (PPE)

Body PartEquipmentStandard/SpecificationNotes
Respiratory Filtering Respiratory ProtectionFilter type P3 (EN 143) or equivalentRequired when dusts are generated[1].
Hands Nitrile Rubber GlovesEN 16523-1, 0.11 mm thicknessProvides a breakthrough time of approximately 480 minutes[1].
Eyes Safety Glasses with Side-ShieldsNIOSH (US) or EN 166 (EU) approvedTo protect against splashes and dust[1].
Body Protective Clothing-Should be worn to prevent skin contact[1].

A layered approach to PPE, including "bunny suit" coveralls, can offer more comprehensive protection, especially during compounding or handling of hazardous drugs[2][3].

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling and Storage Guidelines

ProcedureRecommendationRationale
Handling - Work in a well-ventilated area or under a fume hood.- Avoid generating dust[1].- Do not eat, drink, or smoke when using this product[1].- Wash hands and any exposed skin thoroughly after handling[1][4].To minimize inhalation and ingestion exposure. To prevent contamination.
Storage - Store in a tightly closed container in a dry, well-ventilated place[1][4].- Store locked up or in an area accessible only to qualified personnel[1].- Store with a desiccant[1].To prevent degradation of the compound and unauthorized access. To protect from moisture.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Emergency Procedures

SituationAction
Spill - Cover drains to prevent environmental release.- Collect, bind, and pump off spills.- Take up material carefully, avoiding dust generation.- Clean the affected area thoroughly.- Dispose of waste in an approved disposal plant[1].
If Swallowed - Immediately call a POISON CENTER or doctor.- Rinse mouth.- Give water to drink (two glasses at most)[1].
Skin Contact - Take off immediately all contaminated clothing.- Rinse skin with water/shower[1].
Eye Contact - Rinse out with plenty of water.- Remove contact lenses if present and easy to do[1].
Inhalation - Move to fresh air[1].

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Disposal Workflow

cluster_collection Waste Collection cluster_disposal Disposal Collect Waste Collect this compound waste and contaminated materials Segregate Segregate from other chemical waste Collect Waste->Segregate Label Clearly label container with contents and hazards Segregate->Label Approved Facility Dispose of contents/container to an approved waste disposal plant Label->Approved Facility Preparation Preparation: - Review SDS - Don appropriate PPE Weighing Weighing: - Use a ventilated balance enclosure or fume hood Preparation->Weighing Dissolving Dissolving/Mixing: - Handle in a fume hood - Avoid splashing Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Decontamination Decontamination: - Clean work surfaces - Remove and dispose of PPE correctly Experiment->Decontamination Waste Disposal Waste Disposal: - Dispose of waste in a labeled, sealed container Decontamination->Waste Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rehmaglutin D
Reactant of Route 2
Rehmaglutin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.